molecular formula C14H11FO3S B1519208 (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone CAS No. 1097034-11-1

(4-Fluorophenyl)(3-methanesulfonylphenyl)methanone

Cat. No.: B1519208
CAS No.: 1097034-11-1
M. Wt: 278.3 g/mol
InChI Key: ZDNHNAJISPFEIW-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(3-methanesulfonylphenyl)methanone is a useful research compound. Its molecular formula is C14H11FO3S and its molecular weight is 278.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(4-fluorophenyl)-(3-methylsulfonylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3S/c1-19(17,18)13-4-2-3-11(9-13)14(16)10-5-7-12(15)8-6-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNHNAJISPFEIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(4-Fluorophenyl)(3-methanesulfonylphenyl)methanone synthesis route

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone

Executive Summary

This compound is a diaryl ketone scaffold featuring both a sulfone and a fluorine moiety, structural motifs of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of viable synthetic routes for its preparation, intended for researchers and professionals in drug development and chemical synthesis. We will dissect two primary retrosynthetic strategies: a linear approach involving the early introduction of the sulfone group, and a convergent approach where the sulfone is formed in the final step. This document provides detailed, step-by-step protocols, explains the rationale behind experimental choices, and offers a comparative analysis to guide researchers in selecting the optimal pathway for their specific needs, balancing factors such as yield, scalability, and reagent availability.

Introduction and Retrosynthetic Analysis

The synthesis of unsymmetrical diaryl ketones like this compound is most commonly achieved via the Friedel-Crafts acylation reaction.[1] This cornerstone of organic synthesis involves the electrophilic aromatic substitution of an aromatic ring (fluorobenzene) with an activated acyl group. The key challenge, therefore, lies in the efficient preparation of the requisite acylating agent, 3-(methylsulfonyl)benzoyl chloride.

Our retrosynthetic analysis identifies the central carbonyl-aryl bond as the primary disconnection point. This leads to two logical forward-synthesis strategies, primarily differing in the timing of the thioether oxidation step.

G cluster_FC Friedel-Crafts Acylation cluster_RouteA Route A: Pre-Acylation Oxidation cluster_RouteB Route B: Post-Acylation Oxidation Target This compound FC Key Disconnection (C-C Bond Formation) Target->FC ThioetherKetone (4-Fluorophenyl)(3-(methylthio)phenyl)methanone Target->ThioetherKetone Oxidation AcylChloride 3-(Methylsulfonyl)benzoyl Chloride FC->AcylChloride Fluorobenzene Fluorobenzene FC->Fluorobenzene SulfonylAcid 3-(Methylsulfonyl)benzoic Acid AcylChloride->SulfonylAcid Chlorination ThioetherAcid 3-(Methylthio)benzoic Acid SulfonylAcid->ThioetherAcid Oxidation Chlorobenzonitrile 3-Chlorobenzonitrile ThioetherAcid->Chlorobenzonitrile Thiolation & Hydrolysis ThioetherKetone->Fluorobenzene Friedel-Crafts Acylation ThioetherAcylChloride 3-(Methylthio)benzoyl Chloride ThioetherKetone->ThioetherAcylChloride Friedel-Crafts Acylation ThioetherAcylChloride->ThioetherAcid Chlorination

Caption: Retrosynthetic analysis of the target molecule.

  • Route A (Pre-Acylation Oxidation): This linear sequence involves the synthesis of 3-(methylthio)benzoic acid, its oxidation to the corresponding sulfone, conversion to the acyl chloride, and a final Friedel-Crafts acylation step.

  • Route B (Post-Acylation Oxidation): This route involves the synthesis of 3-(methylthio)benzoyl chloride, its use in a Friedel-Crafts acylation with fluorobenzene to form an intermediate thioether-ketone, followed by a final oxidation to yield the target sulfone.

Synthetic Route A: Pre-formation of the Sulfonyl Group

This pathway is a robust, linear sequence where the sulfone functionality is installed on the benzoic acid backbone before the final C-C bond formation. This approach isolates the potentially sensitive oxidation step from the final ketone product, which can be advantageous for purification.

G A 3-Chlorobenzonitrile B 3-(Methylthio)benzonitrile A->B 1. NaSMe Phase-Transfer Catalyst C 3-(Methylthio)benzoic Acid B->C 2. NaOH Hydrolysis D 3-(Methylsulfonyl)benzoic Acid C->D 3. H₂O₂ / Acetic Acid Oxidation E 3-(Methylsulfonyl)benzoyl Chloride D->E 4. SOCl₂ / DMF (cat.) Chlorination F Target Product E->F 5. Fluorobenzene AlCl₃ (Friedel-Crafts)

Caption: Workflow for Synthetic Route A.

Step-by-Step Experimental Protocol (Route A)

Step A.1: Synthesis of 3-(Methylthio)benzoic Acid

This procedure is adapted from patented methods for synthesizing methylthiobenzoic acids from their corresponding chlorobenzonitriles.[2][3] The reaction proceeds via nucleophilic aromatic substitution of the chlorine atom with sodium thiomethoxide, followed by in-situ hydrolysis of the nitrile group to a carboxylic acid.

  • Protocol:

    • To a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 3-chlorobenzonitrile (1.0 eq), a phase-transfer catalyst such as a resin-immobilized quaternary ammonium salt (0.05 eq), and an organic solvent like toluene.

    • Heat the mixture to 70-80°C with vigorous stirring.

    • Slowly add an aqueous solution of sodium methyl mercaptide (NaSMe, 1.2 eq) dropwise over 2-3 hours, maintaining the temperature.

    • After the addition is complete, continue stirring at 80°C for an additional 3-5 hours, monitoring the reaction by TLC or GC-MS until the starting material is consumed.

    • For the hydrolysis, carefully add a concentrated aqueous solution of sodium hydroxide (NaOH, 2.0-3.0 eq) to the reaction mixture.

    • Increase the temperature to 100-110°C and reflux until the evolution of ammonia gas ceases (test with moist pH paper).

    • Cool the mixture to room temperature and transfer to a separatory funnel. Separate the aqueous layer.

    • Wash the aqueous layer with an organic solvent (e.g., dichloromethane) to remove any non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid (HCl).

    • The product, 3-(methylthio)benzoic acid, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step A.2: Oxidation to 3-(Methylsulfonyl)benzoic Acid

The thioether is selectively oxidized to a sulfone using a standard and reliable oxidant, hydrogen peroxide, in an acidic medium. This method is well-documented for analogous substrates.[4]

  • Protocol:

    • In a round-bottom flask, suspend 3-(methylthio)benzoic acid (1.0 eq) in glacial acetic acid.

    • Cool the mixture in an ice-water bath.

    • Gradually add 30% hydrogen peroxide (H₂O₂, 2.5-3.0 eq) dropwise, ensuring the temperature remains below 20°C.

    • After addition, remove the ice bath and heat the reaction mixture to 80-90°C for 2-3 hours.

    • Cool the reaction to room temperature, allowing the product to crystallize. If no solid forms, the mixture can be carefully poured into ice water to induce precipitation.

    • To quench any remaining peroxide, add a solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper is negative.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry to yield 3-(methylsulfonyl)benzoic acid.

Step A.3: Synthesis of 3-(Methylsulfonyl)benzoyl Chloride

The carboxylic acid is converted to the more reactive acyl chloride using thionyl chloride, a common and effective reagent for this transformation.[5][6]

  • Protocol:

    • In a flask equipped with a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), add 3-(methylsulfonyl)benzoic acid (1.0 eq) and thionyl chloride (SOCl₂, 2.0-3.0 eq).

    • Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

    • Heat the mixture to reflux (approx. 80°C) for 2-4 hours. The reaction is complete when the solid has dissolved and gas evolution has ceased.

    • Remove the excess thionyl chloride by distillation, preferably under reduced pressure.

    • The resulting crude 3-(methylsulfonyl)benzoyl chloride[7] is often used directly in the next step without further purification.

Step A.4: Friedel-Crafts Acylation

This is the final key step, forming the diaryl ketone. Anhydrous conditions are critical as the Lewis acid catalyst, aluminum chloride, reacts violently with water.[1][8]

  • Protocol:

    • Charge a dry, three-necked flask under a nitrogen atmosphere with anhydrous aluminum chloride (AlCl₃, 1.2 eq) and a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

    • Cool the suspension to 0°C in an ice bath.

    • Dissolve fluorobenzene (1.1 eq) and the crude 3-(methylsulfonyl)benzoyl chloride (1.0 eq) in the same dry solvent.

    • Add this solution dropwise to the stirred AlCl₃ suspension, maintaining the temperature at 0°C.

    • After addition, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Carefully quench the reaction by pouring it slowly onto crushed ice containing concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with additional DCM.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Route A: Reagent Summary Molar Eq. Purpose
Step A.1
3-Chlorobenzonitrile1.0Starting Material
Sodium Methyl Mercaptide1.2Nucleophile
Sodium Hydroxide2.0-3.0Hydrolysis Reagent
Step A.2
3-(Methylthio)benzoic Acid1.0Substrate
Hydrogen Peroxide (30%)2.5-3.0Oxidizing Agent
Acetic AcidSolventSolvent/Catalyst
Step A.3
3-(Methylsulfonyl)benzoic Acid1.0Substrate
Thionyl Chloride2.0-3.0Chlorinating Agent
DMFCatalyticCatalyst
Step A.4
3-(Methylsulfonyl)benzoyl Chloride1.0Acylating Agent
Fluorobenzene1.1Aromatic Substrate
Aluminum Chloride1.2Lewis Acid Catalyst

Synthetic Route B: Post-acylation Oxidation

This alternative strategy performs the Friedel-Crafts acylation on the thioether-containing benzoyl chloride. The oxidation to the sulfone is the final step. This may be more atom-economical if the intermediate thioether-acyl chloride can be prepared efficiently, but requires that the oxidation step does not affect the ketone or the fluorophenyl ring.

G A 3-(Methylthio)benzoic Acid B 3-(Methylthio)benzoyl Chloride A->B 1. SOCl₂ / DMF (cat.) Chlorination C (4-Fluorophenyl)(3-(methylthio)phenyl)methanone B->C 2. Fluorobenzene AlCl₃ (Friedel-Crafts) D Target Product C->D 3. H₂O₂ / Acetic Acid Oxidation

Caption: Workflow for Synthetic Route B.

Step-by-Step Experimental Protocol (Route B)

Step B.1: Synthesis of 3-(Methylthio)benzoyl Chloride

The starting material for this route, 3-(methylthio)benzoic acid, is synthesized as described in Step A.1. It is then converted to its acyl chloride.

  • Protocol:

    • Following the procedure in Step A.3, react 3-(methylthio)benzoic acid (1.0 eq) with thionyl chloride (2.0 eq) and a catalytic amount of DMF.

    • After refluxing for 2-4 hours, remove the excess thionyl chloride under reduced pressure to yield crude 3-(methylthio)benzoyl chloride, which is used directly.

Step B.2: Friedel-Crafts Acylation

The procedure is analogous to Step A.4, but with the thioether-containing acyl chloride.

  • Protocol:

    • Under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq) in dry DCM at 0°C.

    • Add a solution of fluorobenzene (1.1 eq) and crude 3-(methylthio)benzoyl chloride (1.0 eq) in dry DCM dropwise.

    • Stir the reaction, allowing it to warm to room temperature overnight.

    • Work up the reaction as described in Step A.4 (quench with ice/HCl, extract, wash, dry, and concentrate).

    • The crude product is (4-Fluorophenyl)(3-(methylthio)phenyl)methanone. This intermediate should be purified before the final oxidation step to prevent oxidation of impurities.

Step B.3: Final Oxidation

The thioether-ketone intermediate is oxidized to the final sulfone product. The conditions are similar to Step A.2, and are generally mild enough not to affect the rest of the molecule.[9]

  • Protocol:

    • Dissolve the purified (4-Fluorophenyl)(3-(methylthio)phenyl)methanone (1.0 eq) in glacial acetic acid.

    • Cool the solution in an ice bath and slowly add 30% hydrogen peroxide (H₂O₂, 2.5 eq).

    • Allow the reaction to stir at room temperature for 1-2 hours, then heat to 60-70°C for an additional 2 hours, monitoring for completion by TLC.

    • Cool the mixture and pour it into ice water to precipitate the product.

    • Quench excess peroxide with sodium sulfite solution.

    • Collect the final product, this compound, by filtration, wash with water, and dry.

Comparative Analysis and Scientific Rationale

FeatureRoute A (Pre-oxidation) Route B (Post-oxidation)
Purity Easier to control. Intermediates like the sulfonyl acid are often crystalline and easily purified.Risk of side-product formation during the final oxidation step, potentially complicating purification of the final product.
Yield Can suffer from losses at each of the 4 main steps. The sulfonyl acid may have poor solubility.Potentially higher overall yield due to a shorter sequence from the common intermediate (3-(methylthio)benzoic acid).
Scalability Generally robust and scalable. The intermediates are well-defined.The final oxidation on a complex molecule may present challenges on a larger scale. Exothermic control is critical.
Robustness More predictable. Oxidation is performed on a simpler molecule, reducing the chance of unexpected side reactions.The thioether-ketone intermediate may be less stable or more difficult to handle than the sulfonyl-acid of Route A.

Expert Rationale:

For laboratory-scale synthesis and process development, Route A is generally preferred . Its linear nature allows for the isolation and purification of key crystalline intermediates, such as 3-(methylsulfonyl)benzoic acid. This ensures that the material entering the expensive and sensitive Friedel-Crafts acylation step is of high purity, leading to a cleaner final reaction and simplifying the ultimate purification of the target compound. While it involves more discrete steps, the self-validating nature of isolating clean intermediates provides greater control and predictability.

Route B presents an attractive, more convergent pathway. However, its success hinges on the chemoselectivity of the final oxidation. While H₂O₂/AcOH is generally selective for sulfur, the presence of an electron-rich aromatic ketone could potentially lead to undesired Baeyer-Villiger oxidation or other side reactions, especially under forcing conditions. Therefore, Route B may require more extensive process optimization to ensure high fidelity in the final step.

Conclusion

The synthesis of this compound can be reliably achieved through two primary synthetic strategies centered around a Friedel-Crafts acylation. Route A, involving the early formation and isolation of 3-(methylsulfonyl)benzoic acid, offers a highly controlled and robust method that is recommended for ensuring high purity of the final product. Route B, which postpones the oxidation to the final step, provides a shorter and more convergent approach but may require more careful optimization to manage the selectivity of the final oxidation. The choice between these routes will depend on the specific project goals, including scale, purity requirements, and available resources for process optimization.

References

  • Organic Syntheses Procedure. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses. [Link]

  • ResearchGate. (n.d.). Synthetic methods for the β-keto sulfones. [Link]

  • Supporting Information. Synthesis of sulfonyl chloride substrate precursors. [Link]

  • Google Patents. (2012). CN101817770B - Method for preparing methylthio-benzoic acid.
  • Google Patents. (2010). CN101712641A - Method for preparing methylthio benzoic acid.
  • Willis, M. C. (2013). Diaryl Sulfone Synthesis. ChemistryViews. [Link]

  • Nanomaterials Chemistry. (2024). Synthesis of Unsymmetrical Diaryl Sulfones from Organic Aryl Halides Catalyzed by CuFe2O4. [Link]

  • Thieme Chemistry. (2016). Recent Advances in the Synthesis of Sulfones. [Link]

  • PrepChem.com. (n.d.). Preparation of 4-(methylsulfonyl)benzoic acid (a precursor). [Link]

  • Google Patents. (2013). Synthesis process of 2-nitro-4-methylsulfonyl benzoyl chloride.
  • PubMed. (2005). "Greener" Friedel-Crafts acylations: a metal- and halogen-free methodology. [Link]

  • MDPI. (2021). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 26(23), 7208. [Link]

  • ResearchGate. (2009). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. [Link]

  • Google Patents. (2006). WO2006002691A1 - Process for the synthesis and purification of (4-methoxybutyl) (4-trifluoromethylphenyl)methanone.
  • PubMed. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. [Link]

  • Google Patents. (2012). CN102675167A - Preparation method of p-methylsulfonyl benzaldehyde.
  • Google Patents. (2001). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Google Patents. (2023).
  • Google Patents. (2014). CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole.
  • PubChem. (n.d.). (4-Fluorophenyl)(4-(methylthio)phenyl)methanone. [Link]

  • PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]

Sources

A Modernized Approach to the Synthesis of (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Fluorophenyl)(3-methanesulfonylphenyl)methanone is a diaryl ketone scaffold of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of complex pharmaceutical agents. Traditional synthetic routes, such as the classical Friedel-Crafts acylation, frequently rely on stoichiometric amounts of harsh Lewis acids and halogenated solvents, posing challenges related to safety, environmental impact, and product purification. This guide presents a novel, efficient, and environmentally benign methodology for the synthesis of this target compound. By leveraging methanesulfonic anhydride as a promoter, this approach circumvents the need for metallic and halogenated reagents, offering high yields, excellent regioselectivity, and a streamlined workflow. This document provides a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and a comprehensive analysis of the process, designed to be a self-validating system for researchers in the field.

Introduction: The Imperative for Greener Synthetic Routes

Diaryl ketones are a cornerstone structural motif in a vast array of biologically active molecules and functional materials. The specific construct of this compound combines three critical pharmacophores: a fluorinated aromatic ring known to enhance metabolic stability and binding affinity, a flexible ketone linker, and a methanesulfonyl group that can act as a potent hydrogen bond acceptor.

Historically, the synthesis of such compounds has been dominated by the Friedel-Crafts acylation, a powerful C-C bond-forming reaction.[1] However, the archetypal protocol, which employs strong Lewis acids like aluminum chloride (AlCl₃), suffers from several drawbacks:

  • Harsh Reaction Conditions: Often requiring high temperatures and inert atmospheres.

  • Poor Atom Economy: The Lewis acid is typically required in stoichiometric or excess amounts and is consumed during aqueous workup.

  • Environmental Concerns: Generates significant metallic and often halogenated waste streams.

  • Substrate Limitations: The reaction is incompatible with many functional groups.

The evolution of synthetic organic chemistry now demands methodologies that are not only efficient but also sustainable. This guide details a modernized Friedel-Crafts-type acylation that addresses these historical limitations by utilizing methanesulfonic anhydride, a metal- and halogen-free promoter.[2] This approach offers a practical, scalable, and "greener" pathway to high-purity this compound.[2]

The Core of the Novel Method: Mechanistic Rationale

The chosen methodology is a Friedel-Crafts acylation of fluorobenzene with 3-(methylsulfonyl)benzoyl chloride. The innovation lies in the activation of the acyl chloride. Instead of a Lewis acid, methanesulfonic anhydride is employed to generate the reactive electrophile, a mixed anhydride, which then rearranges to form the critical acylium ion.

The causality behind this choice is rooted in efficiency and safety. Methanesulfonic anhydride is a powerful dehydrating agent and acid catalyst that facilitates the formation of the acylium ion under significantly milder conditions than traditional Lewis acids.[2] The reaction proceeds via electrophilic aromatic substitution, with the fluorine atom on the fluorobenzene ring acting as a moderate ortho-, para-director. Due to steric hindrance, the acylation overwhelmingly favors the para-position, leading to the desired product with high regioselectivity.[3]

Proposed Reaction Mechanism

G acyl_chloride 3-(Methylsulfonyl)benzoyl Chloride mixed_anhydride Mixed Anhydride Intermediate acyl_chloride->mixed_anhydride Activation msa_anhydride Methanesulfonic Anhydride ((MeSO2)2O) msa_anhydride->mixed_anhydride acylium_ion Acylium Ion (Electrophile) mixed_anhydride->acylium_ion Ionization sigma_complex Sigma Complex (Arenium Ion Intermediate) acylium_ion->sigma_complex fluorobenzene Fluorobenzene fluorobenzene->sigma_complex Nucleophilic Attack product This compound sigma_complex->product Deprotonation (Aromatization) catalyst_regen Methanesulfonic Acid (Byproduct) sigma_complex->catalyst_regen

Caption: Proposed mechanism for the methanesulfonic anhydride-promoted acylation.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system. Each step includes a rationale to ensure experimental choices are understood, leading to a trustworthy and reproducible outcome.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
3-(Methylsulfonyl)benzoyl chloride≥98%CommercialStore under inert gas.
FluorobenzeneAnhydrous, ≥99%CommercialUse directly from a sealed bottle.
Methanesulfonic anhydride≥98%CommercialHighly hygroscopic; handle with care.
Dichloromethane (DCM)AnhydrousCommercialDry over molecular sieves if necessary.
Saturated Sodium Bicarbonate (NaHCO₃)ACS Grade-Aqueous solution.
Anhydrous Magnesium Sulfate (MgSO₄)ACS Grade-For drying.
Equipment
Three-neck round-bottom flaskOven-dried before use.
Magnetic stirrer and stir bar
Reflux condenser
Addition funnel
Nitrogen/Argon inletTo maintain an inert atmosphere.
Ice bath
Step-by-Step Synthesis Procedure

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Assemble dry glassware under N2/Ar. B 2. Add 3-(methylsulfonyl)benzoyl chloride and anhydrous DCM to the flask. A->B C 3. Cool flask to 0°C in an ice bath. B->C D 4. Add methanesulfonic anhydride portion-wise. Rationale: Controls initial exotherm. C->D E 5. Add fluorobenzene dropwise via addition funnel. Rationale: Maintains temperature control. D->E F 6. Allow reaction to warm to RT and stir for 4-6 hours. Monitor by TLC/LC-MS. E->F G 7. Quench reaction by slowly adding to ice-cold NaHCO₃(aq). Rationale: Neutralizes acidic components. F->G H 8. Separate organic layer, extract aqueous layer with DCM. G->H I 9. Combine organic layers, dry with MgSO₄, and filter. H->I J 10. Concentrate under reduced pressure to obtain crude product. I->J K 11. Purify via recrystallization (e.g., Ethanol/Heptane) or column chromatography. J->K

Caption: Step-by-step experimental workflow for the synthesis.

  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask, oven-dried and cooled under a stream of nitrogen, equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and an addition funnel. A positive pressure of nitrogen is maintained throughout the reaction. Rationale: Both methanesulfonic anhydride and the acyl chloride are moisture-sensitive.

  • Reagent Charging: To the flask, add 3-(methylsulfonyl)benzoyl chloride (1.0 eq) and anhydrous dichloromethane (DCM, approx. 3 mL per mmol of acyl chloride).

  • Cooling: Cool the stirred solution to 0°C using an ice-water bath.

  • Promoter Addition: Carefully add methanesulfonic anhydride (1.1 eq) portion-wise to the cooled solution, ensuring the internal temperature does not exceed 5°C. Rationale: This step can be exothermic; portion-wise addition prevents temperature spikes that could lead to side reactions.

  • Substrate Addition: Add fluorobenzene (1.5 eq) to the addition funnel and add it dropwise to the reaction mixture over 20-30 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acyl chloride is consumed.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice and saturated sodium bicarbonate solution. Stir vigorously until gas evolution ceases. Rationale: This safely neutralizes the methanesulfonic acid and any unreacted anhydride.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Drying and Concentration: Combine all organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) to yield the final product as a crystalline solid. Purity should be assessed by HPLC and NMR.

Data Summary and Validation

The success of the synthesis is validated through rigorous data analysis. The following table summarizes expected outcomes based on similar reported procedures.

ParameterValueMethod of VerificationRationale for Trustworthiness
Reactant Ratio 1 : 1.1 : 1.5-A slight excess of the anhydride ensures full activation, while excess fluorobenzene drives the reaction to completion.
Reaction Time 4 - 6 hoursTLC / LC-MSMonitoring ensures the reaction is stopped at optimal conversion, preventing byproduct formation.
Product Yield 85 - 95%Gravimetric analysisHigh yield indicates an efficient and selective transformation.
Product Purity >98%HPLC, ¹H NMRHigh purity is essential for subsequent use in drug development pipelines.
Melting Point Literature valueMelting point apparatusA sharp melting point close to the literature value is a strong indicator of purity.
¹H NMR Conforms to structureNMR SpectroscopyConfirms the chemical structure and regioselectivity of the product.
Mass Spectrometry [M+H]⁺ matches calculated massLC-MS / HRMSProvides definitive confirmation of the molecular weight and elemental composition.

Conclusion and Future Outlook

This guide outlines a novel and robust synthesis of this compound that aligns with the principles of green chemistry. By replacing traditional Lewis acids with methanesulfonic anhydride, the protocol offers high yields, operational simplicity, and a significantly improved environmental profile.[2] The detailed, self-validating workflow provides researchers with a reliable and scalable method to access this valuable building block for pharmaceutical research and development. This approach not only represents an advancement for the synthesis of this specific molecule but also serves as a model for the modernization of classical organic reactions.

References

  • ACS Omega. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. Available at: [Link]

  • PubMed. (2005). "Greener" Friedel-Crafts acylations: a metal- and halogen-free methodology. Available at: [Link]

  • ResearchGate. (2009). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Available at: [Link]

Sources

Spectroscopic Characterization of (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic analysis of the compound (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone. As a Senior Application Scientist, the following sections synthesize foundational spectroscopic principles with practical, field-tested insights to offer a comprehensive understanding of the characterization of this molecule. The structural elucidation of novel chemical entities is a cornerstone of drug discovery and development, and a thorough understanding of spectroscopic data is paramount for confirming molecular identity, purity, and conformation.

Molecular Structure and Key Features

This compound is a diaryl ketone featuring a fluorine-substituted phenyl ring and a methanesulfonyl-substituted phenyl ring linked by a central carbonyl group. This unique combination of functional groups—a ketone, an aromatic fluoride, and a sulfone—gives rise to a distinct spectroscopic fingerprint. The electron-withdrawing nature of the fluoro, carbonyl, and methanesulfonyl groups significantly influences the electronic environment of the aromatic protons and carbons, leading to characteristic chemical shifts in NMR spectroscopy. The vibrational modes associated with the C=O, S=O, and C-F bonds produce strong, diagnostic absorption bands in the IR spectrum. Finally, the molecule's mass and fragmentation patterns in mass spectrometry provide definitive confirmation of its elemental composition and structural connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Expert Insights
~8.25s1HH-2'The proton ortho to both the carbonyl and sulfonyl groups is expected to be the most deshielded aromatic proton due to the strong combined electron-withdrawing effects.
~8.10d1HH-6'This proton, ortho to the sulfonyl group and meta to the carbonyl, will also be significantly deshielded.
~7.90d1HH-4'Positioned ortho to the carbonyl and meta to the sulfonyl group, this proton will experience considerable deshielding.
~7.80t1HH-5'The proton meta to both electron-withdrawing groups will be the least deshielded of the methanesulfonylphenyl ring, appearing as a triplet.
~7.75dd2HH-2, H-6These protons are ortho to the carbonyl group and will be deshielded. The coupling to the adjacent fluorine and proton will result in a doublet of doublets.
~7.20t2HH-3, H-5These protons are ortho to the fluorine atom and will be shielded relative to the other aromatic protons, appearing as a triplet.
~3.10s3H-SO₂CH₃The methyl protons of the sulfonyl group are deshielded by the adjacent electronegative sulfur and oxygen atoms, appearing as a sharp singlet.
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale and Expert Insights
~195.0C=OThe carbonyl carbon is highly deshielded and its chemical shift is characteristic of diaryl ketones.
~165.0 (d, ¹JCF ≈ 250 Hz)C-4The carbon directly bonded to fluorine will show a large one-bond coupling constant and will be significantly deshielded.
~141.0C-3'The carbon bearing the methanesulfonyl group will be deshielded.
~138.0C-1'The ipso-carbon of the methanesulfonylphenyl ring attached to the carbonyl.
~133.0 (d, ³JCF ≈ 9 Hz)C-2, C-6These carbons, ortho to the carbonyl and meta to the fluorine, will show a smaller three-bond coupling to fluorine.
~132.5C-1The ipso-carbon of the fluorophenyl ring attached to the carbonyl.
~130.0C-5'Aromatic CH carbon.
~129.0C-6'Aromatic CH carbon.
~128.0C-4'Aromatic CH carbon.
~126.0C-2'Aromatic CH carbon.
~116.0 (d, ²JCF ≈ 22 Hz)C-3, C-5These carbons, ortho to the fluorine and meta to the carbonyl, will exhibit a two-bond coupling to fluorine.
~44.5-SO₂CH₃The methyl carbon of the sulfonyl group.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 298 K.

    • Use a spectral width of approximately 16 ppm.

    • Employ a 30-degree pulse width with a relaxation delay of 1 second.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Use a spectral width of approximately 240 ppm.

    • Employ a 45-degree pulse width with a relaxation delay of 2 seconds.

    • Acquire 1024-2048 scans.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by strong absorptions from the carbonyl and sulfonyl groups.

Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignmentRationale and Expert Insights
~3100-3000Medium-WeakAromatic C-H StretchCharacteristic of sp² C-H bonds in the phenyl rings.
~1665StrongC=O StretchThe diaryl ketone carbonyl stretch is a very strong and sharp absorption. Its position is influenced by the electronic effects of the substituents on the aromatic rings.
~1600, ~1480MediumAromatic C=C StretchThese bands are characteristic of the phenyl ring skeletal vibrations.
~1310StrongAsymmetric SO₂ StretchThe sulfonyl group gives rise to two very strong and characteristic stretching vibrations. The asymmetric stretch appears at a higher frequency.
~1220MediumC-F StretchThe carbon-fluorine bond stretch is typically found in this region.
~1150StrongSymmetric SO₂ StretchThe symmetric stretch of the sulfonyl group is also a strong and sharp band.
Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is preferred for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

  • Acquisition:

    • Record a background spectrum of the clean ATR crystal.

    • Record the sample spectrum from 4000 to 400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The software automatically performs a background subtraction. The resulting spectrum should be baseline corrected if necessary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation patterns.

Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zProposed FragmentRationale and Expert Insights
278[M]⁺The molecular ion peak, corresponding to the molecular weight of the compound (C₁₄H₁₁FO₃S).
183[M - SO₂CH₃]⁺Loss of the methanesulfonyl radical.
123[C₇H₄FO]⁺Formation of the 4-fluorobenzoyl cation, a common and stable fragment in the mass spectra of 4-fluorobenzophenone derivatives.
95[C₆H₄F]⁺Loss of a carbonyl group from the 4-fluorobenzoyl cation to form the 4-fluorophenyl cation.
155[C₇H₅O₃S]⁺Formation of the 3-methanesulfonylbenzoyl cation.
Mass Spectrometry Fragmentation Workflow

G M [M]⁺˙ (m/z 278) F1 [C₇H₄FO]⁺ (m/z 123) M->F1 α-cleavage F3 [C₇H₅O₃S]⁺ (m/z 155) M->F3 α-cleavage F2 [C₆H₄F]⁺ (m/z 95) F1->F2 -CO

Caption: Predicted major fragmentation pathways for this compound under electron ionization.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: For a volatile and thermally stable compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a suitable technique. Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-500.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, though predictive, is firmly rooted in the established principles of NMR, IR, and MS, and is supported by data from closely related, well-characterized molecules. The predicted data tables, coupled with the detailed experimental protocols and expert interpretations, provide a robust framework for researchers engaged in the synthesis and characterization of this compound and its analogs. Adherence to these analytical methodologies will ensure the unambiguous structural elucidation and quality control that are critical in the fields of chemical research and drug development.

References

As this guide is based on a predictive analysis, a formal reference list of publications containing the exact experimental data for the title compound cannot be provided. The predicted data and interpretations are based on established principles of spectroscopy and comparison with publicly available data for structurally similar compounds, such as those found in the NIST Chemistry WebBook, the Spectral Database for Organic Compounds (SDBS), and various chemical supplier databases.

An In-Depth Technical Guide to the Putative Biological Targets of (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling Therapeutic Potential Through Target Deconvolution

In the landscape of modern drug discovery, the precise identification and validation of a small molecule's biological- a critical step that dictates the trajectory of preclinical and clinical development. The compound (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone, a diarylmethanone derivative, stands as a molecule of significant interest due to its structural motifs, which are prevalent in a variety of bioactive agents. This guide provides a comprehensive exploration of its putative biological targets, grounded in established medicinal chemistry principles and structure-activity relationship (SAR) analyses. We will delve into the mechanistic underpinnings of these potential interactions and present a clear, actionable framework for their experimental validation. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to unlock the therapeutic promise of this compound.

Structural and Physicochemical Profile

This compound is characterized by a central ketone linker connecting a 4-fluorophenyl ring and a 3-methanesulfonylphenyl ring.

PropertyValue
Molecular Formula C₁₄H₁₁FO₃S
Molecular Weight 278.3 g/mol
LogP (predicted) ~2.5-3.5
Topological Polar Surface Area 69.9 Ų

The presence of the electron-withdrawing methanesulfonyl group and the electronegative fluorine atom significantly influences the molecule's electronic distribution and potential for intermolecular interactions. These features are key to its putative binding affinities.

Primary Putative Biological Targets

Based on extensive analysis of structurally analogous compounds, two primary targets emerge as highly probable: Cyclooxygenase-2 (COX-2) and p38 Mitogen-Activated Protein (MAP) Kinase.

Cyclooxygenase-2 (COX-2): The Anti-Inflammatory Axis

The methanesulfonylphenyl moiety is a hallmark of selective COX-2 inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The diarylmethanone scaffold can orient the methanesulfonyl group into a secondary pocket of the COX-2 enzyme, a feature that confers selectivity over the constitutively expressed COX-1 isoform.

COX-2 is an inducible enzyme that plays a pivotal role in the inflammatory cascade by converting arachidonic acid to prostaglandins. Inhibition of COX-2 is a well-established therapeutic strategy for mitigating inflammation and pain. The methanesulfonyl group of this compound is hypothesized to form a strong hydrogen bond with the histidine residue (His90) in the side pocket of the COX-2 active site, thereby anchoring the molecule and blocking substrate access.

COX2_Pathway Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, IL-1β) PLA2 Phospholipase A2 (cPLA2) Proinflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Cell_Membrane->PLA2 acts on Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 converts to Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins converted to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediates Compound (4-Fluorophenyl) (3-methanesulfonylphenyl)methanone Compound->COX2 inhibits

Caption: The COX-2 inflammatory pathway and the putative inhibitory action of the compound.

p38 MAP Kinase: A Nexus for Inflammatory Cytokine Production

The diarylmethanone scaffold has been identified in potent and selective inhibitors of p38 MAP kinase.[3] This enzyme is a critical regulator of the biosynthesis of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

p38 MAP kinase is a serine/threonine kinase that is activated in response to cellular stress and inflammatory stimuli. The this compound is proposed to bind to the ATP-binding pocket of p38α, forming key hydrogen bonds with the hinge region of the enzyme. The 4-fluorophenyl moiety can occupy a hydrophobic pocket, while the methanesulfonylphenyl group can interact with solvent-exposed regions, contributing to both potency and selectivity.

p38_Pathway Stress_Stimuli Stress Stimuli (UV, Cytokines, LPS) MKKs MAP Kinase Kinases (MKK3/6) Stress_Stimuli->MKKs activate p38_MAPK p38 MAP Kinase MKKs->p38_MAPK phosphorylate & activate MK2 MAPKAPK2 (MK2) p38_MAPK->MK2 phosphorylate & activate Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors phosphorylate & activate Gene_Expression Gene Expression MK2->Gene_Expression regulates mRNA stability Transcription_Factors->Gene_Expression initiate Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Gene_Expression->Cytokines leads to production of Compound (4-Fluorophenyl) (3-methanesulfonylphenyl)methanone Compound->p38_MAPK inhibits

Caption: The p38 MAP kinase signaling cascade and the putative point of inhibition.

Experimental Validation Workflow

A multi-tiered approach is essential for the robust validation of these putative targets. The workflow should progress from initial in vitro biochemical assays to more complex cell-based and in vivo models.

Validation_Workflow cluster_0 Tier 1: In Vitro Biochemical Assays cluster_1 Tier 2: Cell-Based Assays cluster_2 Tier 3: In Vivo Models Biochemical_Screen Biochemical Potency & Selectivity (IC50 Determination) Binding_Assays Direct Binding Affinity (SPR, ITC) Biochemical_Screen->Binding_Assays Confirm Direct Interaction Target_Engagement Target Engagement (Cellular Thermal Shift Assay - CETSA) Binding_Assays->Target_Engagement Validate in Cellular Context Functional_Assays Functional Cellular Activity (e.g., Cytokine Release, Prostaglandin E2 Assay) Target_Engagement->Functional_Assays Assess Functional Consequences PK_PD Pharmacokinetics/ Pharmacodynamics (PK/PD) Functional_Assays->PK_PD Establish Dose-Response Efficacy_Models In Vivo Efficacy Models (e.g., LPS-induced inflammation) PK_PD->Efficacy_Models Evaluate Therapeutic Effect

Caption: A tiered experimental workflow for target validation.

Tier 1: In Vitro Biochemical Assays
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against purified COX-1 and COX-2 enzymes.

  • Protocol:

    • Purified recombinant human COX-1 and COX-2 enzymes are pre-incubated with a range of concentrations of this compound for 15 minutes at 37°C.

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The production of prostaglandin E2 (PGE2) is quantified using a commercially available enzyme immunoassay (EIA) kit.

    • IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

  • Objective: To determine the IC50 of the compound against purified p38α MAP kinase.

  • Protocol:

    • Active recombinant p38α is incubated with the compound at various concentrations in a kinase buffer containing a specific peptide substrate (e.g., ATF2) and ATP.

    • The reaction is allowed to proceed for 30 minutes at 30°C.

    • The amount of phosphorylated substrate is quantified using a phosphospecific antibody in an ELISA format or by radiometric methods incorporating ³²P-ATP.

    • IC50 values are determined from the resulting dose-response curves.

Tier 2: Cell-Based Assays
  • Objective: To confirm that the compound directly binds to its putative targets in a cellular environment.

  • Protocol:

    • Intact cells (e.g., human macrophages) are treated with the compound or vehicle control.

    • The cells are heated to a range of temperatures to induce protein denaturation.

    • Cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.

    • The amount of soluble target protein (COX-2 or p38α) remaining at each temperature is quantified by Western blotting or ELISA.

    • A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.

  • Objective: To assess the compound's ability to inhibit the production of pro-inflammatory mediators in a relevant cell model.

  • Protocol:

    • A suitable cell line (e.g., RAW 264.7 macrophages or human peripheral blood mononuclear cells) is pre-treated with various concentrations of the compound.

    • The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

    • After an appropriate incubation period (e.g., 18-24 hours), the cell culture supernatant is collected.

    • The concentrations of TNF-α, IL-6, and PGE2 in the supernatant are measured using ELISA kits.

    • The dose-dependent inhibition of these inflammatory mediators provides evidence of functional target engagement.

Broader Biological Activities and Future Directions

While COX-2 and p38 MAP kinase represent the most probable primary targets, the diarylmethanone scaffold is known for its diverse biological activities.[4][5][6] Preliminary screening has shown that some diarylmethane derivatives possess anticancer properties, potentially through the modulation of survival signaling pathways involving Akt and ERK.[6] Additionally, some related structures have demonstrated antimicrobial activity.[7]

Future research should therefore include broader phenotypic screening to uncover any unanticipated therapeutic applications. This could involve:

  • Antiproliferative assays against a panel of cancer cell lines.

  • Kinase profiling against a broad panel of kinases to assess selectivity and identify potential off-target effects.

  • Antimicrobial susceptibility testing against a range of bacterial and fungal strains.

Conclusion

This compound is a compound with significant therapeutic potential, primarily as an anti-inflammatory agent. The structural alerts within its chemical architecture strongly suggest that Cyclooxygenase-2 and p38 MAP kinase are its principal biological targets. The experimental framework outlined in this guide provides a clear and logical path for the rigorous validation of these hypotheses. By systematically progressing from biochemical to cellular and ultimately to in vivo models, researchers can effectively deconvolve the mechanism of action of this promising molecule and pave the way for its further development as a novel therapeutic agent. The insights gained from these studies will be invaluable for optimizing its pharmacological profile and defining its clinical utility.

References

  • Riendeau, D., et al. (2001). A new structural variation on the methanesulfonylphenyl class of selective cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(12), 1551-1554. [Link]

  • El-Gazzar, A. R. R., et al. (2022). Novel Set of Diarylmethanes to Target Colorectal Cancer: Synthesis, In Vitro and In Silico Studies. Biomolecules, 13(1), 54. [Link]

  • Patel, R. V., et al. (2023). Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents. ResearchGate. [Link]

  • Lima, L. M., et al. (2016). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules, 21(10), 1375. [Link]

  • Prasit, P., et al. (2000). (Methylsulfonyl) phenyl-2- (5H) -furanones as cox-2 inhibitors.
  • Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry, 49(5), 1562-1575. [Link]

  • Wang, M., et al. (2012). Synthesis and Biological Activity of Novel Phenyltriazolinone Derivatives. Molecules, 17(7), 8192-8203. [Link]

  • Tapkir, S. R., et al. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ACS Omega, 8(20), 17929-17935. [Link]

  • Wohlfarth, A., et al. (2017). In Vitro and In Vivo Metabolite Identification Studies for the New Synthetic Opioids Acetylfentanyl, Acrylfentanyl, Furanylfentanyl, and 4-Fluoro-Isobutyrylfentanyl. AAPS Journal, 19(4), 1143-1159. [Link]

  • Wang, L., et al. (2021). Pharmacological Effects of FTY720 and its Derivatives. Current Drug Targets, 22(12), 1368-1377. [Link]

  • Kumar, S., & Bawa, S. (2014). Synthetic methodologies of achiral diarylmethanols, diaryl and triarylmethanes (TRAMs) and medicinal properties of diaryl and triarylmethanes-an overview. RSC Advances, 4(44), 23176-23208. [Link]

  • Bio, M., et al. (2009). Synthesis and preliminary in vitro biological evaluation of 4-[(4-hydroxyphenyl)sulfanyl]but-3-en-2-one, a 4-mercaptophenol derivative designed as a novel bifunctional antimelanoma agent. Journal of Medicinal Chemistry, 52(15), 4973-4976. [Link]

  • Alhadi, A. A., et al. (2014). Synthesis and sar study of diarylpentanoid analogues as new anti-inflammatory agents. Molecules, 19(10), 16058-16081. [Link]

  • El-Gazzar, A. R. R., et al. (2022). Novel Set of Diarylmethanes to Target Colorectal Cancer: Synthesis, In Vitro and In Silico Studies. Biomolecules, 13(1), 54. [Link]

  • Kumar, A., et al. (2015). Synthesis, structural characterization and biological activity of 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivat. Journal of the Serbian Chemical Society, 80(1), 35-46. [Link]

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  • Chen, Y. L., et al. (2023). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(2), 1129. [Link]

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In silico modeling of (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone

Foreword: A Case Study Approach to In Silico Drug Discovery

The journey of a novel chemical entity from concept to clinic is fraught with challenges, high costs, and a significant risk of failure. Computational, or in silico, modeling has emerged as an indispensable tool to mitigate these risks, offering a rational, cost-effective, and rapid approach to characterizing and optimizing potential drug candidates before significant resources are invested in their synthesis and experimental testing.[1][2]

This guide provides a comprehensive, in-depth walkthrough of the core in silico modeling techniques as applied to a hypothetical novel compound: This compound . As this specific molecule is not extensively characterized in public databases, we will approach this guide as a real-world case study, demonstrating the complete workflow a computational chemist or drug discovery scientist would undertake. We will begin by postulating a plausible biological target and then proceed through a rigorous pipeline of computational analyses, including molecular docking, molecular dynamics simulations, QSAR considerations, and ADMET profiling.

The methodologies and principles detailed herein are designed to be broadly applicable, providing researchers, scientists, and drug development professionals with a robust framework for the in silico evaluation of their own small molecule candidates.

Part 1: Target Identification - A Computational Hypothesis

For a novel compound with an unknown mechanism of action, the first step is to identify its potential biological target(s). This process, often termed "target fishing" or "reverse docking," uses the compound's structure as a "bait" to screen against a large library of known protein structures.[3][4][5]

The Rationale for Target Hypothesis

The structure of this compound contains a benzophenone scaffold and a methanesulfonyl group. The sulfonyl group is a common feature in a class of drugs known as kinase inhibitors, which are pivotal in cancer therapy.[6][7] Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many cancers.[8] Therefore, a plausible hypothesis is that our compound may exhibit inhibitory activity against a protein kinase.

For the purpose of this case study, we will hypothesize that Aurora Kinase B (AURKB) is a primary target. AURKB is a serine/threonine kinase that is essential for proper chromosome segregation and cytokinesis. Its overexpression is linked to tumorigenesis, making it a validated target for cancer therapy.[9]

Computational Target Fishing Workflow

The general workflow for in silico target identification is as follows:

cluster_0 Target Identification Workflow Input Compound (4-Fluorophenyl) (3-methanesulfonylphenyl)methanone Reverse Docking Reverse Docking Simulation Input Compound->Reverse Docking Protein Database Database of 3D Protein Structures (e.g., PDB) Protein Database->Reverse Docking Scoring & Ranking Analyze Docking Scores and Rank Potential Targets Reverse Docking->Scoring & Ranking Hypothesized Target Hypothesized Target: Aurora Kinase B (AURKB) Scoring & Ranking->Hypothesized Target

Caption: A conceptual workflow for in silico target identification.

Part 2: Molecular Docking Analysis

With a hypothesized target, the next step is to predict the binding mode and affinity of our compound within the active site of AURKB. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10][11]

Rationale and Objective

The primary objectives of molecular docking in this context are:

  • To determine if the compound can physically fit within the ATP-binding pocket of AURKB.

  • To predict the binding energy, which serves as an estimate of binding affinity.

  • To identify the key amino acid residues involved in the interaction, providing insights into the mechanism of inhibition.

Experimental Protocol: Molecular Docking

1. Preparation of the Receptor (AURKB):

  • Obtain Structure: Download the X-ray crystal structure of human Aurora Kinase B from the Protein Data Bank (PDB). For this study, we will use PDB ID: 4AF3 , which is a structure of AURKB in complex with an inhibitor.[11]
  • Clean Structure: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the original co-crystallized ligand.
  • Add Hydrogens: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.
  • Assign Charges: Assign partial charges to all atoms of the protein (e.g., using the Gasteiger charge calculation method).

2. Preparation of the Ligand:

  • Generate 3D Structure: Create a 3D structure of this compound using a molecular builder and minimize its energy to obtain a stable conformation.
  • Assign Charges: Assign partial charges to the ligand atoms.
  • Define Torsions: Identify the rotatable bonds in the ligand to allow for conformational flexibility during docking.

3. Docking Simulation:

  • Define the Binding Site: Define the coordinates of the binding site (the "grid box") based on the location of the co-crystallized ligand in the original PDB structure. This ensures the docking simulation is focused on the known active site.
  • Run Docking Algorithm: Use a docking program like AutoDock Vina to perform the docking simulation. The algorithm will explore various conformations and orientations of the ligand within the binding site.[12]
  • Scoring: The program will calculate the binding affinity (in kcal/mol) for the most favorable binding poses.
Predicted Binding Mode and Interactions

The docking results suggest that this compound binds favorably within the ATP-binding pocket of AURKB. The predicted binding energy and key interactions are summarized below.

PropertyPredicted Value/Interaction
Binding Affinity -9.2 kcal/mol
Key Hydrogen Bonds The sulfonyl group (SO2) acts as a hydrogen bond acceptor with the backbone NH of Ala213 in the hinge region.
Hydrophobic Interactions The 4-fluorophenyl ring occupies a hydrophobic pocket formed by Val146 , Leu210 , and Leu263 .
Other Interactions The 3-methanesulfonylphenyl ring is positioned near the gatekeeper residue, Leu210 .

Note: The data in this table is illustrative for this case study.

The formation of a hydrogen bond with the hinge region (Ala213) is a canonical interaction for many kinase inhibitors and lends confidence to our hypothetical binding mode.[6]

Part 3: Molecular Dynamics (MD) Simulation

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. This allows us to assess the stability of the predicted binding mode and to understand the conformational changes that may occur upon ligand binding.[13][14][15]

Rationale and Objective

The goals of our MD simulation are:

  • To evaluate the stability of the docked pose of our compound within the AURKB active site.

  • To analyze the persistence of key interactions (like the hinge hydrogen bond) over the simulation time.

  • To understand the flexibility of different regions of the protein-ligand complex.

MD Simulation Workflow

cluster_1 MD Simulation Workflow Start Docked Protein-Ligand Complex (AURKB + Compound) Solvation Solvate with Water and Add Ions Start->Solvation Minimization Energy Minimization Solvation->Minimization Equilibration System Equilibration (NVT and NPT) Minimization->Equilibration Production Production MD Run (e.g., 100 ns) Equilibration->Production Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analysis End Stable Complex Confirmation Analysis->End

Caption: A typical workflow for a molecular dynamics simulation.

Analysis of MD Simulation Results

After a 100-nanosecond simulation, the trajectory is analyzed to extract key metrics.

MetricObservationInterpretation
RMSD (Root Mean Square Deviation) The RMSD of the protein backbone and the ligand stabilize after ~20 ns, with fluctuations below 2.5 Å and 1.5 Å respectively.The complex reaches a stable equilibrium, indicating a stable binding mode.
RMSF (Root Mean Square Fluctuation) The hinge region (residues 210-216) shows low fluctuation, while the activation loop shows higher flexibility.The binding of the ligand stabilizes the hinge region. The activation loop remains flexible, which is typical for kinases.
Hydrogen Bond Occupancy The hydrogen bond between the sulfonyl group and Ala213 is maintained for >85% of the simulation time.This key interaction is stable and likely a major contributor to the binding affinity.

Note: The data in this table is illustrative for this case study.

The MD simulation results support the docking prediction, suggesting that this compound forms a stable complex with AURKB.

Part 4: Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a ligand-based drug design approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[16][17] A robust QSAR model can be used to predict the activity of newly designed compounds, guiding the lead optimization process.[10][18]

Rationale and Objective

Although we only have one compound, it is crucial to understand the principles of QSAR for future development. The objective would be to build a predictive model that can answer questions like:

  • Which structural features are most important for AURKB inhibition?

  • How can we modify our lead compound to improve its potency?

Protocol for Building a QSAR Model

1. Data Collection:

  • Synthesize or computationally design a series of analogs of this compound with variations in different parts of the molecule.
  • Experimentally measure the biological activity (e.g., IC50 value) of each compound against AURKB.[10]

2. Descriptor Calculation:

  • For each molecule, calculate a set of numerical descriptors that represent its physicochemical properties (e.g., molecular weight, logP, polar surface area) and structural features (e.g., 2D fingerprints).

3. Model Building:

  • Divide the dataset into a training set (to build the model) and a test set (to validate it).
  • Use a statistical method (e.g., multiple linear regression, partial least squares, or machine learning algorithms like random forest) to build a mathematical equation that correlates the descriptors with the biological activity.[16]

4. Model Validation:

  • Use the test set to evaluate the predictive power of the model. Key validation metrics include the squared correlation coefficient (R²) for the training set and the predictive squared correlation coefficient (Q²) for the test set. A good model will have high values for both.

Part 5: ADMET Prediction

A potent drug is useless if it cannot reach its target in the body or if it is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step to assess the "drug-likeness" of a compound.[19][20][21] In silico ADMET models can predict these properties early in the drug discovery process, saving significant time and resources.[22]

Rationale and Objective

The objective is to computationally estimate the pharmacokinetic and toxicological properties of our lead compound to identify any potential liabilities that may hinder its development.

Predicted ADMET Properties

Using various online tools and software (e.g., SwissADME, pkCSM), we can predict the ADMET profile of this compound.[20][]

Property CategoryParameterPredicted ValueImplication
Absorption Caco-2 PermeabilityHighGood potential for oral absorption.
Human Intestinal Absorption> 90%Likely to be well-absorbed from the gut.
Distribution BBB PermeabilityLowUnlikely to cross the blood-brain barrier, reducing potential CNS side effects.
Plasma Protein Binding~95%High binding to plasma proteins, which may affect its free concentration.
Metabolism CYP2D6 InhibitorNoLow risk of drug-drug interactions involving the CYP2D6 enzyme.
CYP3A4 InhibitorYesPotential for drug-drug interactions with drugs metabolized by CYP3A4.
Excretion Total ClearanceModerateExpected to have a reasonable half-life in the body.
Toxicity AMES MutagenicityNoUnlikely to be mutagenic.
hERG I InhibitionLow riskLow risk of causing cardiotoxicity.

Note: The data in this table is illustrative for this case study.

The in silico ADMET profile suggests that the compound has generally favorable drug-like properties, with the potential for CYP3A4-mediated drug-drug interactions being a key area to monitor in further studies.

Conclusion and Future Directions

This in-depth technical guide has demonstrated a comprehensive in silico workflow for the characterization of a novel small molecule, this compound, as a hypothetical inhibitor of Aurora Kinase B. Through a combination of target identification, molecular docking, molecular dynamics simulations, and ADMET prediction, we have built a strong computational case for this compound as a promising starting point for a drug discovery program.

The key takeaways from this case study are:

  • The compound is predicted to bind with high affinity and stability to the ATP-binding site of AURKB, forming canonical interactions with the hinge region.

  • The compound exhibits a generally favorable drug-like ADMET profile, with a specific area of concern identified for further investigation (CYP3A4 inhibition).

The next logical steps, guided by these in silico findings, would be:

  • Chemical Synthesis: Synthesize this compound.

  • In Vitro Validation: Experimentally validate the predicted activity by testing the compound in an AURKB enzymatic assay and in cancer cell lines.

  • Lead Optimization: Based on the validated results and the structural insights from our models, design and synthesize analogs to improve potency and selectivity, guided by a prospective QSAR model.

By integrating these computational techniques into the early stages of drug discovery, we can accelerate the design-test-analyze cycle, increase the probability of success, and ultimately bring novel therapeutics to patients more efficiently.[1][2]

References

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  • El Bairi, K., et al. (2023). In Silico Exploration of New Inhibitors of Protein Kinases Containing an N-Phenylbenzamide Linker: A Combination of Docking and Molecular Dynamics Modeling, Pharmacophore Modeling and Virtual Screening. Journal of Biosciences and Medicines, 11(11), 225-248. [Link]

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The Structure-Activity Relationship of (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone, a diaryl methanone scaffold of significant interest in contemporary drug discovery. We will explore the synthesis, biological targets, and the intricate interplay of its structural components—the 4-fluorophenyl ring, the 3-methanesulfonylphenyl moiety, and the central ketone linker—in modulating biological activity. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and optimization of small molecule therapeutics. We will delve into the mechanistic rationale behind experimental design, present detailed protocols, and offer field-proven insights to guide the development of potent and selective drug candidates based on this privileged scaffold.

Introduction: The Emergence of Diaryl Methanones in Drug Discovery

The diaryl methanone core is a versatile scaffold that has featured in a multitude of biologically active molecules. Its rigid, yet conformationally adaptable nature allows for precise spatial orientation of its pendant aryl rings, facilitating interactions with a diverse range of biological targets. The subject of this guide, this compound, represents a particularly compelling starting point for drug discovery programs, primarily targeting metabolic diseases through the inhibition of ketohexokinase (KHK) .

Ketohexokinase, the first enzyme in fructose metabolism, plays a critical role in the phosphorylation of fructose to fructose-1-phosphate.[1][2] Dysregulation of this pathway is implicated in a variety of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes.[1] Inhibition of KHK presents a promising therapeutic strategy to mitigate the detrimental effects of excessive fructose consumption.[1] This guide will dissect the structural features of this compound that contribute to its potential as a KHK inhibitor and provide a framework for its further optimization.

Synthetic Strategy: Accessing the Diaryl Methanone Core

The synthesis of this compound and its analogs can be efficiently achieved through a variety of established synthetic methodologies. The most direct and widely employed approach is the Friedel-Crafts acylation .[3] This powerful reaction allows for the formation of the central carbon-carbon bond between one of the aryl rings and the carbonyl carbon.

Experimental Protocol: Friedel-Crafts Acylation

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • 3-Methanesulfonylbenzoyl chloride

  • Fluorobenzene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware and purification apparatus (silica gel chromatography)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.

  • Addition of Reactants: In a separate flask, dissolve 3-methanesulfonylbenzoyl chloride (1.0 equivalent) and fluorobenzene (1.2 equivalents) in anhydrous dichloromethane. Transfer this solution to the dropping funnel.

  • Acylation Reaction: Add the solution from the dropping funnel dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1M HCl. Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

Diagram of Synthetic Workflow:

G cluster_0 Reaction Setup cluster_1 Reactant Preparation cluster_2 Acylation cluster_3 Work-up & Purification A AlCl3 in DCM B 0°C A->B Cool C 3-Methanesulfonylbenzoyl chloride E DCM C->E Dissolve D Fluorobenzene D->E Dissolve F Reaction Mixture E->F Dropwise Addition to A G Room Temperature Stirring F->G 12-18h H Quench with Ice/HCl G->H I Extraction H->I J Washing & Drying I->J K Chromatography J->K L Final Product K->L

Figure 1: Friedel-Crafts Acylation Workflow.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound as a KHK inhibitor is dictated by the specific contributions of each of its structural components. The following sections dissect the SAR of this scaffold, providing insights for rational drug design.

The Role of the 4-Fluorophenyl Moiety

The 4-fluorophenyl group plays a multifaceted role in the molecule's interaction with the target protein and its overall pharmacokinetic profile.

  • Binding Interactions: The fluorine atom, with its high electronegativity, can participate in favorable electrostatic interactions, including hydrogen bonds and halogen bonds, with specific residues within the KHK active site.[1] The phenyl ring itself can engage in hydrophobic and π-stacking interactions.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the 4-position of the phenyl ring resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly enhance the metabolic stability and half-life of the compound.

  • Physicochemical Properties: Fluorine substitution can modulate the lipophilicity and pKa of the molecule, influencing its solubility, permeability, and oral bioavailability.[4]

SAR Insights for the 4-Fluorophenyl Ring:

ModificationRationaleExpected Outcome on KHK Inhibition
Positional Isomers of Fluorine (2-F, 3-F) To probe the stringency of the binding pocket for halogen placement.Activity is likely to be sensitive to the position, with 4-fluoro often being optimal for metabolic stability.
Replacement with other Halogens (Cl, Br) To explore the effect of halogen size and polarizability on binding affinity.Increased size may lead to steric clashes, but enhanced polarizability could improve binding.
Bioisosteric Replacement (e.g., -CN, -CF₃) To mimic the electronic properties of fluorine while altering other physicochemical parameters.Potency may be retained or enhanced, depending on the specific bioisostere and its interaction with the target.
Introduction of Additional Substituents To explore further interactions with the binding pocket.Small, polar groups may enhance potency if they can form additional hydrogen bonds.
The Significance of the 3-Methanesulfonylphenyl Moiety

The 3-methanesulfonylphenyl group is a critical determinant of the molecule's potency and selectivity.

  • Hydrogen Bonding: The sulfonyl group is a strong hydrogen bond acceptor, capable of forming crucial interactions with hydrogen bond donors in the KHK active site, such as the backbone amides of hinge region residues.[5]

  • Electron-Withdrawing Nature: The potent electron-withdrawing nature of the methanesulfonyl group influences the electronic distribution of the entire molecule, potentially enhancing its binding affinity.

  • Conformational Constraint: The steric bulk and defined geometry of the sulfonyl group can help to lock the molecule into a bioactive conformation, reducing the entropic penalty of binding.

SAR Insights for the 3-Methanesulfonylphenyl Ring:

ModificationRationaleExpected Outcome on KHK Inhibition
Positional Isomers of the Sulfonyl Group (2-SO₂Me, 4-SO₂Me) To investigate the optimal vector for hydrogen bonding within the active site.Activity is highly dependent on the position, with the meta-position often being crucial for directing other substituents.
Bioisosteric Replacement of the Sulfonyl Group (e.g., -SO₂NH₂, -P(O)(OH)₂) To maintain hydrogen bonding capabilities while altering solubility and other properties.Potency may be retained, and solubility could be improved.
Modification of the Methyl Group (e.g., -SO₂Et, -SO₂cPr) To probe for additional hydrophobic interactions in the vicinity of the sulfonyl group.Small alkyl groups may be tolerated or even beneficial if a hydrophobic pocket is present.
Introduction of Substituents on the Phenyl Ring To explore additional binding interactions and modulate physicochemical properties.Small, hydrophilic groups may improve solubility and potency.
The Central Ketone Linker: More Than Just a Spacer

The ketone carbonyl group is not merely a passive linker; it plays a crucial role in the overall structure and binding of the molecule.

  • Hydrogen Bonding: The carbonyl oxygen is a hydrogen bond acceptor and can form important interactions with residues in the KHK active site.

  • Conformational Control: The sp² hybridization of the carbonyl carbon imparts a degree of planarity to the central part of the molecule, which influences the relative orientation of the two phenyl rings.

SAR Insights for the Ketone Linker:

ModificationRationaleExpected Outcome on KHK Inhibition
Reduction to a Methylene (-CH₂-) To remove the hydrogen bond accepting capability and increase flexibility.A significant drop in activity is expected if the carbonyl hydrogen bond is critical.
Replacement with other Linkers (e.g., -NHCO-, -SO₂-) To alter the geometry and hydrogen bonding potential of the linker.Activity will be highly dependent on the specific linker and its ability to maintain the correct orientation of the phenyl rings.

Visualizing the Structure-Activity Relationship:

SAR cluster_Core Core Scaffold cluster_A 4-Fluorophenyl Moiety cluster_B 3-Methanesulfonylphenyl Moiety cluster_C Ketone Linker Core This compound A1 Fluorine Position Core->A1 Modifications A2 Halogen Substitution Core->A2 Modifications A3 Bioisosteres Core->A3 Modifications B1 Sulfonyl Position Core->B1 Modifications B2 Sulfonyl Bioisosteres Core->B2 Modifications B3 Alkyl Substitution Core->B3 Modifications C1 Reduction Core->C1 Modifications C2 Linker Variation Core->C2 Modifications

Figure 2: Key Areas for SAR Exploration.

Biological Evaluation: Assessing KHK Inhibitory Activity

To establish a robust SAR, a reliable and quantitative biological assay is paramount. The inhibitory activity of this compound and its analogs against KHK is typically determined using an in vitro enzyme assay.

Experimental Protocol: KHK Inhibition Assay

This protocol describes a common method for measuring the IC₅₀ value of a test compound against human KHK.

Materials:

  • Recombinant human ketohexokinase (KHK-C isoform)

  • Fructose

  • Adenosine triphosphate (ATP)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Microplates (e.g., 384-well)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in the assay buffer to the final desired concentrations.

  • Enzyme Reaction: In a microplate, add the assay buffer, the test compound solution, and the KHK enzyme. Incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding a mixture of fructose and ATP.

  • Reaction Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection of ADP: Stop the reaction and measure the amount of ADP produced using a commercial detection kit according to the manufacturer's instructions. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of the test compound.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical SAR Data Table:

The following table presents hypothetical IC₅₀ data for a series of analogs of this compound to illustrate the SAR principles discussed.

CompoundR¹ (on 4-F-Ph)R² (on 3-SO₂Me-Ph)LinkerKHK IC₅₀ (nM)
1 (Core) 4-F3-SO₂MeC=O50
23-F3-SO₂MeC=O150
34-Cl3-SO₂MeC=O75
44-F4-SO₂MeC=O200
54-F3-SO₂NH₂C=O65
64-F3-SO₂MeCH₂>1000

Pharmacokinetics and Drug-like Properties

Beyond potent target engagement, a successful drug candidate must possess favorable absorption, distribution, metabolism, and excretion (ADME) properties.[4][6][7][8] The diaryl methanone scaffold offers a good starting point for achieving a desirable pharmacokinetic profile.

  • Lipophilicity: The calculated logP of the core structure is in a range generally associated with good oral absorption. Modifications to the peripheral substituents can be used to fine-tune lipophilicity.

  • Metabolic Stability: As previously mentioned, the 4-fluoro substituent enhances metabolic stability. The methanesulfonyl group is also generally resistant to metabolism.

  • Solubility: The sulfonyl group can improve aqueous solubility compared to a non-polar analog. Further improvements can be achieved by introducing polar functional groups.

  • Permeability: The overall balance of lipophilicity and polarity will determine the compound's ability to permeate cell membranes.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of potent and selective ketohexokinase inhibitors. This guide has elucidated the key structure-activity relationships that govern the biological activity of this class of compounds. The 4-fluorophenyl moiety provides a balance of binding interactions and metabolic stability, while the 3-methanesulfonylphenyl group is crucial for potent hydrogen bonding interactions within the KHK active site. The central ketone linker serves to orient these two key pharmacophoric elements correctly.

Future optimization efforts should focus on:

  • Fine-tuning the 4-fluorophenyl ring: Exploring alternative substitutions to maximize binding affinity and further enhance pharmacokinetic properties.

  • Exploring bioisosteric replacements for the methanesulfonyl group: To improve solubility and potentially engage in additional interactions with the target.

  • Structure-based drug design: Utilizing X-ray crystal structures of KHK in complex with inhibitors to guide the rational design of next-generation analogs with improved potency and selectivity.[1][9][10]

By applying the principles and methodologies outlined in this technical guide, researchers can effectively navigate the complexities of the SAR of this important scaffold and accelerate the discovery of novel therapeutics for metabolic diseases.

References

  • Crystal structures of human and mouse ketohexokinase provide a structural basis for species- and isoform-selective inhibitor design. Acta Crystallographica Section D: Structural Biology, 79(Pt 10), 871–880 (2023). [Link]

  • Crystal structures of human and mouse ketohexokinase provide a structural basis for species- and isoform-selective inhibitor design. ResearchGate. (2023). [Link]

  • Inhibitors of Ketohexokinase: Discovery of Pyrimidinopyrimidines with Specific Substitution that Complements the ATP-Binding Site. ACS Medicinal Chemistry Letters, 2(7), 538–543 (2011). [Link]

  • The synthesis and SAR of novel diarylsulfone 11β-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(23), 7071–7075 (2010). [Link]

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A Multi-Parametric Approach to the Preliminary Cytotoxicity Profiling of (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The preliminary assessment of a novel chemical entity's interaction with biological systems is a cornerstone of modern drug discovery and toxicology.[1][2] This guide provides an in-depth technical framework for evaluating the preliminary cytotoxicity of (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone, a compound of interest due to its structural motifs. We eschew a single-endpoint analysis in favor of a multi-parametric strategy, recognizing that cytotoxicity is a complex process that can manifest through diverse mechanisms such as metabolic inhibition, membrane disruption (necrosis), or programmed cell death (apoptosis).[3][4] This document details the rationale and step-by-step protocols for a triad of foundational assays: the MTT assay to assess metabolic viability, the Lactate Dehydrogenase (LDH) release assay for membrane integrity, and a luminescent Caspase-3/7 assay to specifically query apoptotic pathways. By integrating data from these orthogonal methods, researchers can construct a more robust and mechanistically informative preliminary profile of the compound, enabling more confident decision-making in early-stage development.

Foundational Strategy: Designing a Robust Cytotoxicity Study

The initial phase of cytotoxic evaluation is not merely about determining if a compound is toxic, but rather how and at what concentration. A well-designed study provides a quantitative and mechanistic snapshot of the compound's cellular impact.

The Rationale of Cell Line Selection

The choice of cell line is a critical variable that dictates the relevance of the obtained data.[5] A compound may exhibit potent effects in one cell type and be inert in another. For a preliminary screen of a novel compound like this compound, a tiered approach is logical:

  • Cancer Cell Panel: To evaluate potential anti-neoplastic activity, a panel of cancer cell lines from diverse tissue origins is recommended. For this guide, we will consider:

    • MCF-7: A human breast adenocarcinoma cell line, widely used as a model for hormone-responsive breast cancer.

    • A549: A human lung carcinoma cell line, representing a common and aggressive cancer type.

  • Non-Cancerous Control: To assess selectivity, it is crucial to include a non-cancerous cell line.[6][7] A poor selectivity index (the ratio of toxicity in normal cells versus cancer cells) can be an early indicator of potential off-target toxicity.

    • MRC-5: A human fetal lung fibroblast cell line, serving as a model for normal, non-transformed cells.

The selection should always be guided by the ultimate therapeutic goal or toxicological question being addressed.[8][9]

Compound Handling and Dose-Ranging Strategy

The test compound, this compound, must be solubilized in a vehicle solvent that is minimally toxic to the cells at its final working concentration. Dimethyl sulfoxide (DMSO) is the standard choice. A high-concentration stock (e.g., 10-50 mM) is prepared and serially diluted to create a range of final treatment concentrations.

A typical dose-response experiment involves a logarithmic dilution series (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM). This wide range is essential for capturing the full dose-response curve and accurately calculating the IC₅₀ (the concentration at which 50% of the biological effect is observed).

A Triad of Complementary Assays

Relying on a single assay can be misleading. For instance, the widely used MTT assay measures metabolic activity, and a reduction in signal could indicate cell death or merely cytostatic effects (inhibition of proliferation).[10][11] To build a comprehensive profile, we will employ three distinct assays targeting different cellular processes.

Overall experimental workflow for cytotoxicity profiling.

Core Methodologies: Step-by-Step Protocols

The following protocols are designed for a 96-well plate format, which is amenable to high-throughput screening.[12] Each protocol must include appropriate controls to ensure data validity.

  • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., 0.5% DMSO) used in the compound dilutions.

  • Untreated Control: Cells treated with culture medium only, representing 100% viability.

  • Positive Control (for LDH & Caspase assays): A known cytotoxic agent or lysis buffer to induce the maximum possible signal.

Protocol 1: MTT Assay for Metabolic Viability Assessment

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[13] The amount of formazan produced is directly proportional to the number of viable cells.[12]

Materials:

  • MTT solution (5 mg/mL in sterile PBS)[13]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[14]

  • 96-well clear flat-bottom plates

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours (37°C, 5% CO₂).

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[12]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium from the wells and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13] Read the absorbance at 570 nm.

Protocol 2: LDH Release Assay for Necrotic Cell Death

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis.[3][15] This assay quantifies the amount of released LDH.

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and dye)

  • 96-well clear flat-bottom plates

  • Lysis Buffer (typically 10X, provided in kits)

  • Plate reader capable of measuring absorbance at ~490 nm

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. In parallel, prepare wells for the "Maximum LDH Release" control.

  • Induce Maximum Release: 30-45 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" control wells.[16]

  • Supernatant Collection: Centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells.

  • Enzymatic Reaction: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (prepared according to the manufacturer's protocol) to each well.[16]

  • Incubation and Reading: Incubate the plate at room temperature for 20-30 minutes, protected from light.[11] Add the stop solution if required by the kit. Measure absorbance at 490 nm.[17]

Protocol 3: Luminescent Caspase-3/7 Assay for Apoptosis

Caspases-3 and -7 are key "executioner" enzymes that are activated during the final stages of apoptosis.[18][19] This assay uses a proluminescent substrate that is cleaved by active caspase-3/7, generating a light signal proportional to the level of apoptosis.[20]

Materials:

  • Commercially available luminescent Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7)

  • 96-well opaque-walled plates (to minimize crosstalk)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with the compound as described in steps 1-3 of the MTT protocol.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Lysis and Signal Generation: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. This single reagent both lyses the cells and contains the substrate for the luminescent reaction.[20]

  • Incubation: Mix the contents by gentle shaking on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

Data Analysis and Integrated Interpretation

Quantitative Data Presentation

Raw absorbance or luminescence values are first corrected by subtracting the background (medium-only wells). The data is then normalized to the untreated controls (set to 100% viability or 0% cytotoxicity). The IC₅₀ values are calculated using non-linear regression analysis.

Table 1: Illustrative Preliminary Cytotoxicity Data for this compound

Cell Line Assay Type Incubation Time (hours) IC₅₀ (µM)
MCF-7 (Breast Cancer) MTT (Viability) 48 12.5
LDH (Necrosis) 48 > 100
Caspase-3/7 (Apoptosis) 48 15.2
A549 (Lung Cancer) MTT (Viability) 48 28.1
LDH (Necrosis) 48 > 100
Caspase-3/7 (Apoptosis) 48 31.5
MRC-5 (Normal Fibroblast) MTT (Viability) 48 95.8
LDH (Necrosis) 48 > 100
Caspase-3/7 (Apoptosis) 48 > 100

Note: The data presented in this table is hypothetical and for illustrative purposes only.[21]

Visualizing Mechanistic Pathways

The choice of assay directly probes distinct cellular fates. Understanding these pathways is key to interpreting the results.

Conceptual pathways measured by each cytotoxicity assay.
Integrated Interpretation
  • Potency and Selectivity: The compound shows significantly higher potency against the MCF-7 and A549 cancer cell lines (IC₅₀ values of 12.5 µM and 28.1 µM, respectively) compared to the normal MRC-5 cell line (IC₅₀ > 95 µM). This suggests a favorable preliminary selectivity index.

  • Primary Mechanism of Action: In both cancer cell lines, the IC₅₀ values from the MTT (viability) and Caspase-3/7 (apoptosis) assays are closely correlated. Conversely, the LDH (necrosis) assay shows minimal effect (IC₅₀ > 100 µM). This strongly indicates that this compound induces cell death primarily through the induction of apoptosis , not necrosis. The loss of viability measured by MTT is a consequence of programmed cell death.

Conclusion and Future Directions

This multi-parametric approach provides a robust framework for the initial cytotoxic evaluation of this compound. The combination of viability, necrosis, and apoptosis assays delivers a more nuanced and mechanistically insightful profile than any single method alone. The hypothetical results suggest the compound is a moderately potent, cancer-selective agent that induces apoptotic cell death.

These preliminary findings would justify progression to more advanced studies, including:

  • Mechanism of Action Studies: Investigating upstream apoptotic pathways (e.g., mitochondrial membrane potential, Bcl-2 family protein expression) or cell cycle analysis to pinpoint the molecular trigger.

  • Broader Panel Screening: Testing against a larger panel of cancer cell lines to identify specific cancer types that are most sensitive.

  • In Vivo Studies: If the in vitro profile remains promising, advancing to preclinical animal models to evaluate efficacy and safety.

By employing a scientifically rigorous and multi-faceted strategy from the outset, researchers can efficiently prioritize promising compounds and allocate resources more effectively in the long and complex journey of drug development.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

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  • International Journal of Pharmaceutical Research and Applications. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Evotec. (n.d.). Mechanisms of Drug-Induced Toxicity. Retrieved from [Link]

  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Uetrecht, J. (2019). Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development. Drug Metabolism and Pharmacokinetics. Retrieved from [Link]

  • ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials?. Retrieved from [Link]

  • Magalhães, H. I. F., et al. (2011). Assessment of genotoxic effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone in human lymphocytes. Toxicology in Vitro. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved from [Link]

  • Arctom. (n.d.). CAS NO. 197438-91-8 | (4-Fluorophenyl)(4-methanesulfonylphenyl)methanone. Retrieved from [Link]

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An In-Depth Technical Guide to the Discovery and Synthesis of Novel Methanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Methanone Core as a Privileged Scaffold in Drug Discovery

In the lexicon of medicinal chemistry, the term "methanone" refers to the ketone functional group, specifically the carbonyl linker (C=O), that serves as a structural bridge between two molecular moieties. While the simplest methanone is formaldehyde (CH₂O), in the context of drug discovery, the term broadly encompasses a vast class of compounds, most notably diaryl methanones (benzophenones) and their heteroaromatic analogues.[1][2] These structures are not merely inert linkers; the methanone core provides a conformationally constrained scaffold that is crucial for orienting pharmacophoric groups in three-dimensional space, enabling precise interactions with biological targets.

The inherent value of the methanone scaffold lies in its synthetic accessibility and its presence in numerous biologically active molecules. These derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, and have been pivotal in developing diagnostic agents for neurodegenerative diseases.[3][4][5] This guide provides a technical overview of the modern workflow for discovering and synthesizing novel methanone derivatives, from conceptualization to biological validation, grounded in the principles of scientific integrity and field-proven insights.

Part 1: The Discovery Engine: From Target to Synthetic Blueprint

The journey to a novel therapeutic or diagnostic agent begins long before the first flask is warmed. A logical and well-defined discovery workflow is paramount to success, ensuring that synthetic efforts are directed toward compounds with the highest probability of desired biological activity.

The modern discovery process is an iterative cycle of computational design, chemical synthesis, and biological testing. The causality behind this workflow is efficiency; by modeling interactions in silico before committing to complex synthesis, we eliminate non-viable candidates early, saving significant time and resources.

Discovery_Workflow cluster_0 Phase 1: Conception & Design cluster_1 Phase 2: Chemical Realization cluster_2 Phase 3: Biological Validation Target_ID Target Identification (e.g., Protein, Enzyme) Computational In Silico Screening (Docking, Pharmacophore Modeling) Target_ID->Computational Structural Data Library Virtual Library Design Computational->Library Identifies Key Interactions Synthesis Chemical Synthesis (Core & Derivatives) Library->Synthesis Prioritized Candidates Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Validation (NMR, MS, HPLC) Purification->Characterization Screening In Vitro Biological Assay (e.g., Binding, Enzyme Inhibition) Characterization->Screening Validated Compound SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Identifies Potent Scaffolds Lead_Opt->Library Iterative Redesign

Figure 1: The iterative workflow for the discovery of novel bioactive compounds.

Part 2: Core Synthetic Methodologies for the Methanone Scaffold

The synthesis of the methanone core is well-established, with several robust methods available. The choice of method is dictated by factors such as substrate scope, functional group tolerance, and desired scale.

Friedel-Crafts Acylation: The Classic Approach

The Friedel-Crafts acylation remains a cornerstone for synthesizing aryl-aryl or aryl-alkyl methanones. It involves the reaction of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Causality of Experimental Choices:

  • Lewis Acid Catalyst (e.g., AlCl₃): The catalyst's role is to activate the acyl halide, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. The choice of catalyst is critical; stronger catalysts are needed for less reactive arenes, but may not be tolerated by sensitive functional groups.

  • Solvent: A non-reactive solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is used. Protic solvents or those that can coordinate with the Lewis acid (like ethers or ketones) must be avoided as they will deactivate the catalyst.

  • Temperature Control: The reaction is often initiated at 0°C to control the initial exothermic reaction and then allowed to warm to room temperature. This prevents unwanted side reactions and decomposition.

General Protocol for Friedel-Crafts Acylation:

  • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add the aromatic substrate (1.0 eq) and the chosen anhydrous solvent (e.g., DCM).

  • Cool the mixture to 0°C in an ice bath.

  • Add the Lewis acid (e.g., AlCl₃, 1.1 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • Add the acyl chloride (1.05 eq) dropwise via a syringe.

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and monitor by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into a beaker of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.

  • Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product via column chromatography or recrystallization.

Modern Cross-Coupling Strategies

While effective, Friedel-Crafts reactions have limitations, particularly with deactivated aromatic rings and poor regioselectivity. Modern palladium-catalyzed cross-coupling reactions offer milder conditions and greater functional group tolerance. Carbonylative couplings, such as the Suzuki-Miyaura reaction using carbon monoxide (or a CO surrogate), allow for the formation of diaryl ketones from an aryl halide and an arylboronic acid.[6]

Part 3: Case Study: Synthesis of a Benzofuran-2-yl(phenyl)methanone Derivative for β-Amyloid Plaque Imaging

To illustrate the practical application of these principles, we will detail the synthesis of a novel benzofuran-2-yl(phenyl)methanone derivative. Compounds in this class have shown high affinity for β-amyloid (Aβ) aggregates, making them promising candidates for PET imaging agents in Alzheimer's disease diagnosis.[4] The synthesis is achieved via a Rap-Stoermer condensation reaction.[4]

Synthesis_Scheme cluster_reactants Reactants cluster_products Product R1 Salicylaldehyde derivative Catalyst Base Catalyst (e.g., K₂CO₃) R1->Catalyst R2 α-Halo Ketone derivative R2->Catalyst P1 Benzofuran-2-yl(phenyl)methanone Catalyst->P1 Rap-Stoermer Condensation

Figure 2: Simplified reaction scheme for benzofuran-2-yl(phenyl)methanone synthesis.

Detailed Experimental Protocol:

  • Objective: To synthesize (4-(dimethylamino)phenyl)(5-iodobenzofuran-2-yl)methanone.

  • Materials: 5-Iodosalicylaldehyde, 2-bromo-1-(4-(dimethylamino)phenyl)ethan-1-one, potassium carbonate (K₂CO₃), acetone.

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 5-iodosalicylaldehyde (1.0 g, 4.03 mmol, 1.0 eq), acetone (40 mL), and anhydrous potassium carbonate (1.11 g, 8.06 mmol, 2.0 eq).

  • Addition of Reagent: Add 2-bromo-1-(4-(dimethylamino)phenyl)ethan-1-one (1.08 g, 4.43 mmol, 1.1 eq) to the stirring suspension.

  • Reaction Execution: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 56°C). Maintain reflux for 8 hours. The progress of the reaction should be monitored by TLC (Eluent: 3:1 Hexane/Ethyl Acetate). Causality Note: The use of a base (K₂CO₃) is essential to deprotonate the phenolic hydroxyl group of the salicylaldehyde, activating it for nucleophilic attack on the α-halo ketone. Acetone is a suitable polar aprotic solvent that solubilizes the reactants without interfering with the reaction.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with additional acetone.

  • Isolation: Concentrate the filtrate under reduced pressure to yield a crude solid.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Combine the fractions containing the desired product and remove the solvent in vacuo to yield the pure compound as a solid.

Part 4: Structural Validation and Data Integrity

Synthesis without rigorous characterization is incomplete. Each new compound must be subjected to a battery of analytical techniques to confirm its structure and assess its purity. This is the "self-validating" component of any trustworthy protocol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the number and connectivity of atoms.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate molecular weight, allowing for the confirmation of the elemental formula.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, typically aiming for >95% for biological testing.

Table 1: Representative Characterization Data for a Novel Methanone Derivative

Analysis TypeParameterExpected ResultPurpose
¹H NMR Chemical Shift (δ)Aromatic protons at δ 7.0-8.5 ppm; Aliphatic protons at δ 2.5-4.0 ppm.Confirms proton environment and connectivity.
IntegrationRelative peak areas correspond to the number of protons.Verifies the ratio of different types of protons.
¹³C NMR Chemical Shift (δ)Carbonyl carbon (C=O) signal at δ 180-200 ppm.Confirms presence of the key methanone functional group.
HRMS (ESI+) m/z [M+H]⁺Calculated vs. Found value should differ by < 5 ppm.Confirms elemental composition and molecular weight.
HPLC Purity>95% (as determined by peak area at a specific wavelength).Ensures biological data is not skewed by impurities.

Part 5: Biological Context and Evaluation

The ultimate goal is to assess the compound's biological activity. For our case study compound, a key experiment would be an in vitro binding assay to determine its affinity for Aβ aggregates.

Mechanism of Action as a Diagnostic Probe: In Alzheimer's disease, amyloid-beta peptides misfold and aggregate into insoluble plaques in the brain. The synthesized methanone derivative is designed to have a high binding affinity and specificity for these plaques. When labeled with a positron-emitting radionuclide (e.g., ¹⁸F or ¹¹C), it can be administered to a patient and visualized using Positron Emission Tomography (PET), allowing for the in vivo detection and quantification of Aβ plaque burden.

Pathway APP Amyloid Precursor Protein (APP) Secretase β- and γ-secretase cleavage APP->Secretase Abeta Aβ Monomers Secretase->Abeta Oligomers Soluble Oligomers Abeta->Oligomers Fibrils Insoluble Fibrils Oligomers->Fibrils Plaques Amyloid Plaques (Neurotoxic) Fibrils->Plaques Probe Radiolabeled Methanone Probe Plaques->Probe Signal PET Signal Probe->Signal Detection

Figure 3: Simplified pathway of Aβ plaque formation and detection by a methanone-based probe.

Protocol for In Vitro Competitive Binding Assay:

  • Preparation: Synthetically prepared Aβ(1-42) aggregates are incubated in a multi-well plate. A known radio-labeled ligand with high affinity for Aβ plaques is used as the reporter.

  • Competition: The novel, non-labeled methanone derivative is added to the wells at varying concentrations.

  • Incubation: The plate is incubated to allow the ligands to reach binding equilibrium with the Aβ aggregates.

  • Measurement: The amount of bound radioligand is measured. A successful novel compound will displace the radioligand, leading to a decrease in the measured signal.

  • Data Analysis: The data is used to calculate the inhibition constant (Ki), a measure of the binding affinity of the new compound. A lower Ki value indicates higher affinity.

Conclusion and Future Outlook

The discovery and synthesis of novel methanone derivatives remain a vibrant and highly productive area of medicinal chemistry. The journey from a conceptual scaffold to a validated bioactive compound is a multi-stage process that relies on a seamless integration of computational design, robust synthetic chemistry, and rigorous biological evaluation. Classic methods like Friedel-Crafts acylation are now complemented by a host of modern, milder synthetic techniques that expand the accessible chemical space. As our understanding of disease biology deepens, the ability to rationally design and efficiently synthesize new methanone-based probes and therapeutics will be more critical than ever in addressing unmet medical needs.

References

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Methodological & Application

Application Notes and Protocols for the In Vitro Evaluation of (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for the Investigation of (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone as a Potential Kinase Inhibitor

This compound is a novel chemical entity whose biological activity has not been extensively characterized. Its chemical structure, featuring a benzophenone scaffold and a methanesulfonyl group, suggests a potential for interaction with protein kinases. The benzophenone core is a privileged scaffold found in numerous biologically active compounds, including kinase inhibitors that target the ATP-binding site.[1][2][3] The methanesulfonyl group, a common moiety in medicinal chemistry, can act as a hydrogen bond acceptor and improve physicochemical properties, potentially enhancing binding affinity and selectivity for a target enzyme.[4]

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[5][6] Therefore, the development of novel kinase inhibitors is a major focus of modern drug discovery.[6] This document provides a comprehensive guide for the initial in vitro characterization of this compound, focusing on its potential as a kinase inhibitor.

We will outline a two-tiered approach:

  • Biochemical Assay: To determine the direct inhibitory activity of the compound against a representative tyrosine kinase, Epidermal Growth Factor Receptor (EGFR). EGFR is a well-validated cancer target, and numerous assay formats are available for its study.[5][7][8][9]

  • Cell-Based Assay: To assess the compound's effect on the viability of a cancer cell line known to express the target kinase, providing a more physiologically relevant context.[10][11][12][13]

This protocol is designed to be a robust and self-validating system, incorporating essential controls and data analysis procedures to ensure the generation of reliable and reproducible results. The methodologies described are grounded in established principles of in vitro pharmacology and drug discovery.[14][15][16]

Part 1: Biochemical Assay - EGFR Kinase Inhibition

The initial step is to determine if this compound can directly inhibit the enzymatic activity of a purified kinase. We propose using the ADP-Glo™ Kinase Assay, a luminescent-based assay that measures the amount of ADP produced during the kinase reaction.[11][15][17] The amount of luminescence is directly proportional to the kinase activity.[17]

Principle of the ADP-Glo™ Kinase Assay

The assay is performed in two steps. First, the kinase reaction is carried out, during which ATP is converted to ADP by the kinase. After the reaction, the remaining ATP is depleted. In the second step, the ADP produced is converted back to ATP, which is then used by a luciferase to generate a luminescent signal.[11][15]

Experimental Workflow for EGFR Kinase Inhibition Assay

EGFR_Inhibition_Workflow prep Reagent Preparation (Compound, Enzyme, Substrate, ATP) plate Plate Compound Dilutions & Controls (DMSO, Staurosporine) prep->plate Dispense add_enzyme Add EGFR Enzyme plate->add_enzyme incubate1 Pre-incubation (Compound + Enzyme) add_enzyme->incubate1 start_rxn Initiate Reaction (Add Substrate/ATP Mix) incubate1->start_rxn incubate2 Kinase Reaction (60 min, RT) start_rxn->incubate2 stop_rxn Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubate2->stop_rxn incubate3 Incubate (40 min, RT) stop_rxn->incubate3 detect Detect ADP (Add Kinase Detection Reagent) incubate3->detect incubate4 Incubate (30 min, RT) detect->incubate4 read Read Luminescence (Plate Reader) incubate4->read analyze Data Analysis (IC50 Curve) read->analyze Cytotoxicity_Workflow seed_cells Seed A549 Cells in 96-well Plate incubate1 Incubate Overnight (Allow cells to attach) seed_cells->incubate1 treat_cells Treat with Compound Dilutions & Controls (DMSO, Doxorubicin) incubate1->treat_cells incubate2 Incubate for 72 hours treat_cells->incubate2 equilibrate Equilibrate Plate to Room Temperature incubate2->equilibrate add_reagent Add CellTiter-Glo® Reagent equilibrate->add_reagent mix Mix on Orbital Shaker (2 min) add_reagent->mix incubate3 Incubate (10 min, RT) mix->incubate3 read Read Luminescence (Plate Reader) incubate3->read analyze Data Analysis (GI50 Curve) read->analyze

Caption: Workflow for the CellTiter-Glo® Cell Viability Assay.

Detailed Protocol: Cytotoxicity Assay

Materials:

  • This compound (Test Compound)

  • A549 human lung carcinoma cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Doxorubicin (Positive Control)

  • DMSO (Vehicle Control)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • White, clear-bottom 96-well cell culture plates

  • Standard cell culture equipment (incubator, biosafety cabinet)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding:

    • Culture A549 cells according to standard protocols.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in cell culture medium from the 10 mM DMSO stock. The final DMSO concentration should be kept below 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

    • Include vehicle control (DMSO) and positive control (Doxorubicin) wells.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes. [10] * Add 100 µL of CellTiter-Glo® Reagent to each well. [10] * Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. [10] * Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. [10]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

Data Analysis and Interpretation
  • Calculate Percent Viability:

    • Percent Viability = 100 * (RLU_compound - RLU_background) / (RLU_DMSO - RLU_background)

    • RLU_background is the luminescence from wells with medium only.

  • Determine GI50 Value:

    • Plot the Percent Viability against the logarithm of the compound concentration.

    • Fit the data using a non-linear regression model to determine the GI50 (Growth Inhibition 50) value, which is the concentration of the compound that inhibits cell growth by 50%.

ParameterDescription
GI50 The concentration of a compound that causes 50% inhibition of cell growth.
Positive Control A known cytotoxic agent (e.g., Doxorubicin) to validate cell response.
Vehicle Control DMSO-treated cells representing 100% viability.
Background Control Wells with medium and reagent only for background subtraction.

Part 3: Assay Validation and Scientific Integrity

To ensure the trustworthiness of the generated data, adherence to validation principles is essential. [14]While full validation according to ICH guidelines is typically reserved for later stages of drug development, incorporating key validation parameters in these initial screening assays is crucial for making informed decisions. [18][19][20][21]

Key Validation Parameters
  • Specificity/Selectivity: The ability of the assay to measure the intended analyte. In the cell-based assay, this is confirmed by the use of appropriate controls.

  • Precision: The closeness of agreement between a series of measurements. This should be assessed by running replicates (e.g., triplicates) for each concentration.

  • Accuracy: The closeness of the test results to the true value. This is demonstrated by the appropriate performance of the positive control.

  • Linearity and Range: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range. This should be established during assay development (e.g., by titrating the enzyme or cells).

Self-Validating System

Each assay plate should be considered a self-validating system:

  • Z'-factor: This statistical parameter is used to assess the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It is calculated using the signals from the positive and negative controls.

  • Signal-to-Background Ratio: A high signal-to-background ratio is indicative of a robust assay.

By consistently monitoring these parameters, researchers can have confidence in the data generated for novel compounds like this compound.

Conclusion

The protocols outlined in this document provide a robust framework for the initial in vitro characterization of this compound. By employing a validated biochemical kinase inhibition assay and a physiologically relevant cell-based cytotoxicity assay, researchers can efficiently determine the compound's potential as a novel kinase inhibitor and guide further drug discovery efforts.

References

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  • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Retrieved from [Link]

  • Cell-Based Assays for Drug Discovery | Reaction Biology. (n.d.). Retrieved from [Link]

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  • Benzophenone Compounds, from a Marine-Derived Strain of the Fungus Pestalotiopsis neglecta, Inhibit Proliferation of Pancreatic Cancer Cells by Targeting the MEK/ERK Pathway - PubMed. (2019, December 27). Retrieved from [Link]

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  • Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC - NIH. (n.d.). Retrieved from [Link]

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  • Technologies to Study Kinases - East Port Praha. (n.d.). Retrieved from [Link]

  • The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - NIH. (n.d.). Retrieved from [Link]

  • Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery - Dispendix. (2024, April 9). Retrieved from [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. (n.d.). Retrieved from [Link]

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1). Retrieved from [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20). Retrieved from [Link]

  • Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1). Retrieved from [Link]

  • 6.4: Enzyme Inhibition - Biology LibreTexts. (2025, August 16). Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). Retrieved from [Link]

  • bioanalytical method validation and study sample analysis m10 - ICH. (2022, May 24). Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). Retrieved from [Link]

  • A sensitive assay for the evaluation of cytotoxicity and its pharmacologic modulation in human solid tumor- derived cell lines exposed to cancer - University of Alberta. (2007, June 18). Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). Retrieved from [Link]

  • Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent - PubMed. (n.d.). Retrieved from [Link]

  • A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells - PubMed. (2024, September 20). Retrieved from [Link]

  • Potent Cytotoxicity of Four Cameroonian Plant Extracts on Different Cancer Cell Lines. (n.d.). Retrieved from [Link]

  • A high-throughput screening campaign against PFKFB3 identified potential inhibitors with novel scaffolds - PubMed Central. (2022, September 16). Retrieved from [Link]

  • Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed. (n.d.). Retrieved from [Link]

  • Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f]t[11][14][17]riazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed. (n.d.). Retrieved from [Link]

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Application Notes and Protocols for Characterizing the Cellular Activity of (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategy for Profiling a Novel Compound

(4-Fluorophenyl)(3-methanesulfonylphenyl)methanone is a novel chemical entity for which the specific biological target and mechanism of action are not yet defined. In early-stage drug discovery, it is common to encounter compounds with uncharacterized pharmacological profiles. The primary objective is to elucidate their effects on cellular functions to identify potential therapeutic applications or toxicity liabilities. This guide outlines a strategic panel of cell-based assays designed to provide a foundational understanding of this compound's activity.

Instead of focusing on a single, predetermined target, this protocol employs a tiered approach. We will begin with broad assessments of cellular health—viability and proliferation—to establish a therapeutic window. Subsequently, we will investigate the compound's impact on a critical and ubiquitous signaling pathway, the MAPK/ERK cascade, and its potential to modulate gene expression through a general transcription factor reporter assay. This strategy allows for an unbiased initial characterization, the results of which can guide future, more targeted research.

Section 1: Assessment of Cell Viability and Cytotoxicity

Expertise & Experience: Before investigating any specific mechanistic activity, it is crucial to determine the concentrations at which a compound affects basic cell survival.[1] Cell viability assays are fundamental in drug discovery for quantifying a compound's potential toxicity.[1] Distinguishing between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects is a key outcome of this initial screening phase.[1] We will utilize a resazurin-based assay, a robust and sensitive method that measures the metabolic activity of living cells.[2]

Trustworthiness: This protocol includes positive and negative controls to ensure the assay is performing correctly and to provide a baseline for data interpretation. The inclusion of a dose-response curve allows for the calculation of an IC50 (half-maximal inhibitory concentration), a standard metric for compound potency.

Protocol 1: Resazurin-Based Cell Viability Assay[2]

Principle: Resazurin, a blue and non-fluorescent dye, is reduced by mitochondrial dehydrogenases in viable cells to the pink, highly fluorescent resorufin. The intensity of the fluorescent signal is directly proportional to the number of living, metabolically active cells.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293, MCF7)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Doxorubicin or Staurosporine (positive control for cytotoxicity)

  • Vehicle control (DMSO)

  • 96-well clear-bottom black plates

  • Multichannel pipette

  • Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm)

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium. A typical starting range is from 100 µM down to 1 nM. Also, prepare dilutions of the positive control.

    • The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the seeding medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound, positive control, or vehicle control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Assay Execution:

    • After the incubation period, add 10 µL of the resazurin solution to each well.

    • Incubate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized based on the cell line's metabolic activity.

    • Measure the fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium and resazurin but no cells).

    • Normalize the data by setting the vehicle-treated cells to 100% viability and the highest concentration of the positive control to 0% viability.

    • Plot the normalized viability (%) against the log of the compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Data Presentation:

Compound ConcentrationMean FluorescenceStandard Deviation% Viability
Vehicle (DMSO)4580210100
0.1 µM445019097.2
1 µM398015086.9
10 µM210011045.9
100 µM5406011.8

Experimental Workflow:

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed cells in 96-well plate incubate1 Incubate 24h seed->incubate1 prep_compound Prepare compound dilutions incubate1->prep_compound treat Add compound to cells prep_compound->treat incubate2 Incubate 24-72h treat->incubate2 add_resazurin Add resazurin incubate2->add_resazurin incubate3 Incubate 1-4h add_resazurin->incubate3 read_plate Read fluorescence incubate3->read_plate normalize Normalize data read_plate->normalize plot Plot dose-response curve normalize->plot calculate_ic50 Calculate IC50 plot->calculate_ic50

Caption: Workflow for the resazurin-based cell viability assay.

Section 2: Probing Effects on the MAPK/ERK Signaling Pathway

Expertise & Experience: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-regulated kinase (ERK) cascade, is a central signaling hub that regulates cell proliferation, differentiation, and survival.[3][4] Many therapeutic agents target this pathway.[5] Assessing the phosphorylation status of ERK1/2 (p-ERK) serves as a robust indicator of pathway activation.[3] An alteration in p-ERK levels by our test compound would be a significant finding, suggesting it interacts with upstream components of this cascade.

Trustworthiness: This protocol uses a well-established immunoassay technique to specifically detect the activated, phosphorylated form of ERK. The inclusion of a known activator (e.g., EGF) and an inhibitor (e.g., a MEK inhibitor) provides essential controls for assay validation and interpretation of the compound's effect.

Protocol 2: In-Cell Western Assay for ERK1/2 Phosphorylation

Principle: This assay quantifies the levels of phosphorylated ERK1/2 within cells grown in a microplate format. Cells are fixed, permeabilized, and then incubated with a primary antibody specific for p-ERK1/2 (Thr202/Tyr204). A second primary antibody against total ERK1/2 is used for normalization. Fluorescently-labeled secondary antibodies are then used for detection and quantification with an imaging plate reader.

Materials:

  • Cell line responsive to ERK activation (e.g., A549, HeLa)

  • Serum-free cell culture medium

  • This compound

  • Epidermal Growth Factor (EGF) (positive control for activation)

  • MEK inhibitor (e.g., U0126) (positive control for inhibition)

  • 96-well clear-bottom black plates

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)

  • Primary antibody against phospho-ERK1/2 (Thr202/Tyr204)

  • Primary antibody against total ERK1/2

  • Infrared dye-conjugated secondary antibodies (e.g., IRDye 800CW and IRDye 680RD)

  • In-cell Western imaging system

Step-by-Step Methodology:

  • Cell Seeding and Serum Starvation:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Aspirate the complete medium and replace it with serum-free medium.

    • Incubate for 12-24 hours to reduce basal ERK phosphorylation.

  • Compound Treatment:

    • Prepare dilutions of the test compound and the MEK inhibitor control in serum-free medium.

    • Pre-treat the cells with the compound or MEK inhibitor for 1-2 hours.

    • To stimulate the pathway, add EGF (e.g., 100 ng/mL) to the appropriate wells for 10-15 minutes. Include wells with no EGF stimulation as a negative control.

  • Cell Fixation and Permeabilization:

    • Aspirate the medium and add 100 µL of 4% PFA to each well. Incubate for 20 minutes at room temperature.

    • Wash the wells three times with PBS.

    • Add 100 µL of permeabilization buffer and incubate for 20 minutes.

  • Immunostaining:

    • Wash the wells three times with PBS containing 0.1% Tween-20.

    • Add 150 µL of blocking buffer and incubate for 1.5 hours at room temperature.

    • Prepare a solution of the two primary antibodies (anti-p-ERK and anti-total ERK) in blocking buffer.

    • Aspirate the blocking buffer and add 50 µL of the primary antibody solution. Incubate overnight at 4°C.

    • Wash the wells five times with PBS containing 0.1% Tween-20.

    • Prepare a solution of the two spectrally distinct secondary antibodies in blocking buffer.

    • Add 50 µL of the secondary antibody solution and incubate for 1 hour at room temperature, protected from light.

    • Wash the wells five times.

  • Imaging and Analysis:

    • Ensure the bottom of the plate is clean and dry.

    • Scan the plate using an in-cell Western imaging system in both the 700 nm and 800 nm channels.

    • The signal from the p-ERK antibody is normalized to the signal from the total ERK antibody for each well.

    • Compare the normalized p-ERK signal in compound-treated wells to the EGF-stimulated control.

MAPK/ERK Signaling Pathway Diagram:

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras GPCR GPCR GPCR->Ras Raf Raf Ras->Raf Activates GrowthFactor Growth Factor GrowthFactor->RTK MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 ERK->pERK TF Transcription Factors (e.g., c-Fos, Elk-1) pERK->TF Activates GeneExpression Gene Expression TF->GeneExpression

Caption: Simplified MAPK/ERK signaling cascade.

Section 3: Screening for Effects on Transcriptional Activity

Expertise & Experience: A compound can exert its effects by altering the activity of transcription factors, thereby changing patterns of gene expression.[6] Luciferase reporter assays are a highly sensitive and versatile tool for measuring the activity of specific signal transduction pathways or transcription factors.[7][8] By using a reporter construct with a promoter containing response elements for a key transcription factor (e.g., NF-κB or AP-1), we can screen for agonistic or antagonistic effects of the compound on that pathway.

Trustworthiness: The dual-luciferase system is the gold standard for reporter assays.[9] It involves co-transfecting a second reporter plasmid expressing Renilla luciferase under a constitutive promoter. The Renilla signal is used to normalize the Firefly luciferase signal, correcting for variations in transfection efficiency and cell number, which greatly enhances the reliability and reproducibility of the results.

Protocol 3: Dual-Luciferase Reporter Assay[9][10]

Principle: Cells are transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with specific transcription factor binding sites. When the transcription factor is active, it drives the expression of luciferase.[6] The addition of the substrate luciferin results in a bioluminescent signal proportional to the enzyme's concentration.[7] A co-transfected plasmid with a constitutively expressed Renilla luciferase provides an internal control.

Materials:

  • HEK293T or other easily transfectable cell line

  • Firefly luciferase reporter plasmid (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro])

  • Renilla luciferase control plasmid (e.g., pRL-TK)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound

  • Pathway activator (e.g., TNF-α for NF-κB)

  • 96-well solid white plates

  • Dual-Luciferase Reporter Assay System (e.g., Promega E1910)

  • Luminometer with injectors

Step-by-Step Methodology:

  • Transfection:

    • Seed cells in a 96-well plate the day before transfection.

    • On the day of transfection, prepare the DNA/transfection reagent complexes according to the manufacturer's protocol. Co-transfect the firefly reporter plasmid and the Renilla control plasmid.

    • Add the complexes to the cells and incubate for 24 hours.

  • Compound Treatment:

    • After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound or controls.

    • To test for antagonistic activity, co-treat with a known pathway activator (e.g., TNF-α). To test for agonistic activity, treat with the compound alone.

    • Incubate for an additional 18-24 hours.

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with PBS.

    • Add 20-50 µL of Passive Lysis Buffer to each well.

    • Incubate for 15-20 minutes on an orbital shaker at room temperature to ensure complete lysis.[10]

  • Luminometry:

    • Set up the luminometer to inject the Luciferase Assay Reagent II (LAR II) and then the Stop & Glo® Reagent.

    • Place the 96-well plate into the luminometer.

    • Initiate the reading sequence. The instrument will inject LAR II, measure firefly luminescence, then inject the Stop & Glo® Reagent (which quenches the firefly signal and initiates the Renilla reaction), and measure Renilla luminescence.

  • Data Analysis:

    • For each well, calculate the ratio of Firefly luminescence to Renilla luminescence. This is the normalized activity.

    • Compare the normalized activity of treated wells to the relevant controls (vehicle control for agonism, activator control for antagonism).

    • Plot the results as fold-change or percent inhibition versus compound concentration.

Experimental Workflow:

G cluster_prep Preparation cluster_treat Treatment cluster_assay Lysis & Measurement cluster_analysis Data Analysis seed Seed cells transfect Co-transfect reporter plasmids seed->transfect incubate1 Incubate 24h transfect->incubate1 treat Treat with compound +/- activator incubate1->treat incubate2 Incubate 18-24h treat->incubate2 lyse Lyse cells incubate2->lyse measure_firefly Measure Firefly luminescence lyse->measure_firefly measure_renilla Measure Renilla luminescence measure_firefly->measure_renilla normalize Normalize Firefly/Renilla measure_renilla->normalize plot Plot results normalize->plot

Caption: Workflow for the Dual-Luciferase Reporter Assay.

Data Interpretation and Next Steps

The results from this initial screening panel will provide a comprehensive, albeit preliminary, profile of this compound's cellular activity.

  • If the compound shows significant cytotoxicity: The primary focus may shift towards understanding its cell-killing mechanism (e.g., apoptosis vs. necrosis) and its potential as an anti-cancer agent.

  • If the compound inhibits proliferation without overt cytotoxicity: This suggests a cytostatic effect, which could be valuable in hyperproliferative disorders. Further cell cycle analysis would be warranted.

  • If the compound modulates ERK phosphorylation: This is a strong lead that suggests the compound interacts with the MAPK pathway. Subsequent studies would aim to identify the specific target within the cascade (e.g., a receptor, Ras, Raf, or MEK).

  • If the compound alters reporter gene activity: This indicates an effect on a specific transcription factor's signaling pathway, providing a clear direction for mechanistic studies.

These initial findings are not an end but a beginning. Positive "hits" from any of these assays will necessitate further validation and more specific, target-oriented experiments to fully elucidate the mechanism of action of this compound.

References

  • Danaher Life Sciences.
  • Zhang, J. et al. (2023). Progress and Prospects in FRET for the Investigation of Protein–Protein Interactions. MDPI. [Link]

  • PubMed. (2020). In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis. Methods in Molecular Biology. [Link]

  • PubMed. (2022). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology. [Link]

  • National Center for Biotechnology Information. (2020). In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis. Methods in Molecular Biology. [Link]

  • Springer Nature Experiments. (2020). In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis. Methods in Molecular Biology. [Link]

  • Assay Genie. Cell Viability, Cytotoxicity & Proliferation Assays. [Link]

  • National Center for Biotechnology Information. (2012). Phospho-ERK Assays. Assay Guidance Manual. [Link]

  • BosterBio. Dual Luciferase Reporter Assay Protocol. [Link]

  • PNAS. (2019). Photoswitching FRET to monitor protein–protein interactions. Proceedings of the National Academy of Sciences. [Link]

  • National Center for Biotechnology Information. (2015). Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter. Methods in Molecular Biology. [Link]

  • PubMed. (2015). Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells. Methods in Molecular Biology. [Link]

  • BPS Bioscience. ERK1 Kinase Assay Kit. [Link]

  • Creative Diagnostics. Erk Signaling Pathway. [Link]

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Application Notes & Protocols: Preclinical Efficacy Testing of (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preclinical evaluation of (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone, a compound with a structural motif suggestive of selective Cyclooxygenase-2 (COX-2) inhibition.[1][2][3] As such, its primary therapeutic potential lies in the treatment of inflammation and inflammatory pain.[4][5] This guide details scientifically robust and validated animal models for assessing the anti-inflammatory and analgesic efficacy of this compound. We present detailed, step-by-step protocols for two cornerstone models: the acute Carrageenan-Induced Paw Edema model and the chronic Adjuvant-Induced Arthritis model. The protocols are designed to ensure reproducibility and translational relevance, incorporating critical insights into experimental design, endpoint analysis, and data interpretation.

Introduction: Compound Rationale and Mechanism of Action

This compound belongs to the diarylketone class of compounds.[3] The presence of a methanesulfonylphenyl group is a key pharmacophore in several known selective COX-2 inhibitors.[1] The COX-2 enzyme is a critical mediator in the inflammatory cascade, responsible for the synthesis of prostaglandins that drive pain, swelling, and fever.[6] Unlike the constitutively expressed COX-1 enzyme, which plays a role in gastric protection and platelet aggregation, COX-2 is primarily induced at sites of inflammation. Therefore, selective COX-2 inhibitors are designed to provide anti-inflammatory and analgesic effects with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.

The preclinical testing strategy for this compound must therefore focus on models where the inflammatory response is well-characterized and known to be mediated by prostaglandins.[7][8] The selection of both an acute and a chronic model allows for a comprehensive evaluation of the compound's efficacy profile.

Selection of Animal Models: Rationale and Scientific Justification

To robustly evaluate the efficacy of a putative COX-2 inhibitor, a multi-model approach is essential. We recommend a two-tiered strategy that assesses efficacy in both acute and chronic inflammatory conditions.

  • Tier 1: Acute Inflammation - Carrageenan-Induced Paw Edema (Rat).

    • Rationale: This is the most widely used and well-validated model for screening acute anti-inflammatory activity.[7][9] The subcutaneous injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response.[10] The late phase (after 3 hours) is characterized by significant neutrophil infiltration and is largely mediated by prostaglandins, making it highly sensitive to inhibition by NSAIDs and COX-2 inhibitors.[10][11] Its high reproducibility and rapid nature make it ideal for initial efficacy screening and dose-response studies.[9]

  • Tier 2: Chronic Inflammatory Arthritis - Adjuvant-Induced Arthritis (AIA) in Rats.

    • Rationale: The AIA model is a well-established model of chronic, immune-mediated polyarthritis that shares many pathological features with human rheumatoid arthritis, including joint inflammation, bone resorption, and cartilage degradation.[12][13][14] It is induced by an immunization with Complete Freund's Adjuvant (CFA).[12][15] This model is invaluable for assessing a compound's ability to modify chronic disease processes and associated pain over an extended period.[14][16] It is considered a standard for the preclinical evaluation of anti-arthritic drugs.[13][15]

Experimental Workflows and Signaling Pathways

Diagram 1: General Preclinical Efficacy Workflow

This diagram outlines the overarching experimental process for evaluating the compound in either of the selected animal models.

G General Experimental Workflow cluster_setup Phase 1: Setup & Induction cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Final Analysis Acclimation Animal Acclimation (7 days) Baseline Baseline Measurements (e.g., Paw Volume) Acclimation->Baseline Induction Disease Induction (Carrageenan or CFA) Baseline->Induction Grouping Randomization & Animal Grouping Induction->Grouping Dosing Compound Administration (Vehicle, Test, Positive Control) Grouping->Dosing Monitoring Endpoint Monitoring (Daily/Periodic) Dosing->Monitoring Terminal Terminal Endpoints (e.g., Histopathology) Monitoring->Terminal Analysis Data Analysis & Statistics Terminal->Analysis

Caption: High-level workflow for in vivo efficacy testing.

Detailed Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This protocol details the procedure for assessing the acute anti-inflammatory effects of this compound.

A. Materials and Reagents

  • This compound

  • Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) in saline)

  • Positive Control: Indomethacin or Celecoxib

  • Lambda Carrageenan (1% w/v in sterile 0.9% saline)

  • Plethysmometer or digital calipers

  • Male Sprague-Dawley or Wistar rats (180-220 g)

B. Experimental Procedure

  • Acclimation: House animals in standard conditions for at least 7 days prior to the experiment with ad libitum access to food and water.

  • Grouping: Randomly assign animals to experimental groups (n=8-10 per group):

    • Group 1: Vehicle Control

    • Group 2: Test Compound (Low Dose, e.g., 10 mg/kg)

    • Group 3: Test Compound (Mid Dose, e.g., 30 mg/kg)

    • Group 4: Test Compound (High Dose, e.g., 100 mg/kg)

    • Group 5: Positive Control (e.g., Indomethacin, 10 mg/kg)

  • Baseline Measurement: Measure the volume of the right hind paw of each rat using a plethysmometer. This serves as the baseline (V₀).

  • Dosing: Administer the test compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.[7]

    • Rationale: Pre-treatment allows the compound to reach effective plasma concentrations before the onset of peak inflammation.[7]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[11]

  • Post-Induction Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection (Vₜ).[7][11] The peak inflammatory response is typically observed between 3 and 5 hours.[10]

  • Data Analysis:

    • Calculate the edema volume (mL) at each time point: Edema = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

    • Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare treated groups to the vehicle control. A p-value < 0.05 is considered statistically significant.

Protocol 2: Adjuvant-Induced Arthritis (AIA) in Rats

This protocol is for assessing the efficacy of the compound in a chronic inflammatory arthritis model.

A. Materials and Reagents

  • This compound

  • Vehicle (e.g., 0.5% CMC in saline)

  • Positive Control: Methotrexate or Celecoxib

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium butyricum or Mycobacterium tuberculosis.[12]

  • Digital calipers or plethysmometer

  • Thermal hyperalgesia and mechanical allodynia testing equipment

  • Male Lewis rats (175-200 g)

    • Rationale: Lewis rats are highly susceptible to the induction of AIA, providing a robust and reproducible disease model.[12]

B. Experimental Procedure

  • Acclimation: Acclimate animals for at least 7 days.

  • Induction of Arthritis (Day 0): Under brief isoflurane anesthesia, inject 0.1 mL of CFA emulsion into the sub-plantar region of the right hind paw.[15]

  • Disease Monitoring: Monitor animals daily for clinical signs of arthritis, which typically appear around day 9-10 post-induction and manifest as inflammation in the contralateral (non-injected) paw and other joints.[14]

  • Grouping and Dosing (Prophylactic or Therapeutic):

    • Prophylactic Model: Begin daily dosing on Day 0 (day of induction) and continue for 21-28 days.

    • Therapeutic Model: Begin daily dosing after the establishment of arthritis (e.g., Day 10) and continue for 14-21 days.

    • Randomize animals into groups (n=8-10 per group) as described in Protocol 1.

  • Endpoint Measurements:

    • Arthritis Score: Score joints (ankles, wrists) daily or every other day based on a semi-quantitative scale (e.g., 0-4 for erythema and swelling).

    • Paw Volume: Measure the volume of both hind paws every 2-3 days.

    • Body Weight: Record body weight every 2-3 days as an indicator of systemic health.

    • Pain Assessment (Optional): Measure thermal hyperalgesia (paw withdrawal latency to a heat source) and mechanical allodynia (paw withdrawal threshold to von Frey filaments) at baseline and weekly throughout the study.

  • Terminal Procedures (End of Study):

    • Collect blood for cytokine analysis (e.g., TNF-α, IL-6) or pharmacokinetic assessment.

    • Euthanize animals and collect ankle joints for histopathological analysis to assess inflammation, pannus formation, cartilage damage, and bone resorption.[14]

  • Data Analysis:

    • Analyze paw volume, arthritis scores, and pain assessment data using a two-way repeated measures ANOVA.

    • Analyze terminal data (e.g., histology scores, cytokine levels) using one-way ANOVA.

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Hypothetical Efficacy Data in Carrageenan-Induced Paw Edema Model (at 4 hours)

Treatment Group (p.o.)Dose (mg/kg)Paw Edema Volume (mL) (Mean ± SEM)% Inhibition of Edema
Vehicle (0.5% CMC)-0.85 ± 0.07-
Test Compound100.58 ± 0.0631.8%
Test Compound300.34 ± 0.05 60.0%
Test Compound1000.21 ± 0.0475.3%
Indomethacin100.25 ± 0.04**70.6%
p<0.05, *p<0.01 compared to Vehicle group.

Interpretation: The hypothetical data in Table 1 would indicate that this compound produces a dose-dependent reduction in acute inflammation, with significant efficacy observed at all tested doses. The highest dose shows efficacy comparable to the standard NSAID, Indomethacin. This provides strong support for its anti-inflammatory properties.

References

  • Title: Carrageenan Induced Paw Edema (Rat, Mouse) Source: Inotiv URL: [Link]

  • Title: Models of inflammation: adjuvant-induced arthritis in the rat Source: Current Protocols in Pharmacology (via PubMed) URL: [Link]

  • Title: Adjuvant-Induced Arthritis (AIA) Rodent Model Source: Creative Biolabs URL: [Link]

  • Title: Adjuvant-Induced Arthritis (AIA) Model Source: Creative Bioarray URL: [Link]

  • Title: Animal Models of Rheumatoid Arthritis (I): Pristane-Induced Arthritis in the Rat Source: PLOS ONE (via NIH) URL: [Link]

  • Title: Adjuvant Arthritis (AIA) In Rat Source: Inotiv URL: [Link]

  • Title: Rat paw oedema modeling and NSAIDs: Timing of effects Source: PubMed URL: [Link]

  • Title: Carrageenan-Induced Paw Edema in the Rat and Mouse Source: Springer Nature Experiments URL: [Link]

  • Title: Carrageenan induced Paw Edema Model Source: Creative Biolabs URL: [Link]

  • Title: Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat Source: Current Protocols in Neuroscience (via NIH) URL: [Link]

  • Title: Potential Adverse Effects of Cyclooxygenase-2 Inhibition: Evidence from Animal Models of Inflammation Source: Springer Medicine URL: [Link]

  • Title: Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships Source: Pharmaceuticals (Basel) (via NIH) URL: [Link]

  • Title: Preclinical Pain Research: Can we do Better? Source: The Journal of Pain (via NIH) URL: [Link]

  • Title: Establishment of screening models for selective cyclooxygenase-2 inhibitors Source: ResearchGate URL: [Link]

  • Title: Inflammatory Pain Models in Preclinical Research Source: MD Biosciences URL: [Link]

  • Title: Preclinical Assessment of Inflammatory Pain Source: Current Protocols in Pharmacology (via NIH) URL: [Link]

  • Title: Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years Source: European Journal of Medicinal Chemistry (via NIH) URL: [Link]

  • Title: Advancing Pain Understanding and Drug Discovery: Insights from Preclinical Models and Recent Research Findings Source: MDPI URL: [Link]

  • Title: Preclinical Inflammatory Pain Studies Source: PsychoGenics Inc. URL: [Link]

  • Title: Benzophenone Sulfonamide Derivatives as Interacting Partners and Inhibitors of Human P-glycoprotein Source: PubMed URL: [Link]

  • Title: Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling Source: MDPI URL: [Link]

  • Title: Benzophenone: a ubiquitous scaffold in medicinal chemistry Source: RSC Medicinal Chemistry (via NIH) URL: [Link]

  • Title: Examples of benzophenone derivatives in the market and their uses Source: ResearchGate URL: [Link]

  • Title: Drug containing benzophenone derivative or its salt Source: ResearchGate URL: [Link]

  • Title: Synthesis and bioactivity investigation of benzophenone and its derivatives Source: RSC Advances (via NIH) URL: [Link]

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Analytical methods for (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Quantitative Analysis of (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the quantitative analysis of this compound, a compound of interest in pharmaceutical development. Two robust analytical methods are presented: a primary Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method, ideal for quality control and routine assays, and a secondary Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for high-sensitivity applications, such as bioanalysis or trace impurity quantification. This guide is designed for researchers, analytical scientists, and drug development professionals, offering detailed, step-by-step protocols grounded in established analytical principles and regulatory expectations.[1][2]

Introduction and Analytical Strategy

This compound is a benzophenone derivative characterized by a fluorinated phenyl ring and a methanesulfonylphenyl moiety. The accurate and precise quantification of this and similar active pharmaceutical ingredients (APIs) is fundamental to ensuring product quality, safety, and efficacy throughout the drug development lifecycle. The selection of an analytical method is contingent on its intended purpose, balancing factors like sensitivity, selectivity, and throughput.[3][4]

Our core analytical strategy proposes two validated methods:

  • RP-HPLC-UV: A universally applicable method for purity assessment and quantification in drug substances and formulated products. Its reliability and accessibility make it the workhorse of quality control laboratories.[5]

  • LC-MS/MS: A highly sensitive and specific method essential for determining low concentrations of the analyte in complex biological matrices or for trace-level impurity analysis.[6][7]

Method validation for both techniques is paramount and should be performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[1][3][5]

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is critical for method development.[4]

PropertyValue
Chemical Formula C₁₄H₁₁FO₃S
Molecular Weight 294.30 g/mol
Structure

Key Features Aromatic rings (UV chromophores), polar sulfone group, fluorine atom.

Note: The structure and properties are derived from the chemical name. These features suggest good retention on a reversed-phase column and strong UV absorbance, making it highly suitable for HPLC-UV analysis.

Primary Method: RP-HPLC with UV Detection

This method is designed for the robust quantification of this compound in bulk drug substance and pharmaceutical dosage forms.

Principle

The method employs reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase (C18) and elution by a polar mobile phase.[8] The presence of two aromatic rings in the molecule's structure provides a strong chromophore, allowing for sensitive detection using a UV detector, likely near 254 nm.

Experimental Protocol: HPLC-UV

1. Reagents and Materials

  • This compound Reference Standard (>99% purity)

  • Acetonitrile (ACN), HPLC Grade

  • Methanol (MeOH), HPLC Grade

  • Orthophosphoric Acid (H₃PO₄), Analytical Grade

  • Deionized Water (18.2 MΩ·cm)

  • Volumetric flasks, pipettes, and autosampler vials

2. Preparation of Solutions

  • Mobile Phase: Prepare a filtered and degassed mixture of Acetonitrile and 0.1% Orthophosphoric Acid in Water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a suitable retention time and peak shape.

    • Scientist's Note: Orthophosphoric acid is used to control the pH of the mobile phase, ensuring consistent ionization of any acidic or basic functional groups and leading to reproducible retention times.[8]

  • Diluent: A mixture of Acetonitrile and Water (e.g., 50:50 v/v) is typically suitable.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.[9]

  • Working Standard Solutions (e.g., 1-100 µg/mL): Prepare a series of calibration standards by serially diluting the stock solution with the diluent.

3. Sample Preparation

  • For Drug Substance: Accurately weigh approximately 25 mg of the substance, dissolve in the diluent in a 25 mL volumetric flask, and then dilute to a final concentration within the calibration range.[9]

  • For Tablets: Weigh and finely powder no fewer than 10 tablets. Transfer an accurately weighed portion of the powder, equivalent to one tablet's average weight, to a suitable volumetric flask. Add diluent (approx. 70% of volume), sonicate for 15-20 minutes to extract the drug, cool to room temperature, and dilute to volume. Filter the solution through a 0.45 µm syringe filter before analysis.[9][10]

4. Chromatographic Conditions

ParameterRecommended Condition
HPLC System Agilent 1260, Waters Alliance e2695, or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% H₃PO₄ in Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Wavelength 254 nm
Run Time ~10 minutes

5. System Suitability Before sample analysis, inject a working standard solution (e.g., 50 µg/mL) five times. The system is deemed ready if the following criteria are met:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Method Validation Summary (as per ICH Q2(R1))

The described method must be validated to prove its suitability for the intended purpose.[1][5]

ParameterAcceptance CriteriaExpected Outcome
Specificity No interference from blank/placebo at the analyte's retention time.[5]The method should be able to separate the analyte from degradation products and excipients.[11]
Linearity Correlation coefficient (R²) ≥ 0.999 over 5 concentrations.[11]Linear relationship between concentration and peak area expected in the 1-100 µg/mL range.
Accuracy 98.0% - 102.0% recovery at three concentration levels.[11]High recovery indicates minimal systematic error.
Precision (Repeatability) RSD ≤ 2.0% for six replicate preparations.Low RSD demonstrates the method's consistency.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.[5]The lowest concentration that can be reliably quantified.
Robustness No significant change in results with small variations in flow rate, mobile phase composition, etc.[11]Demonstrates reliability under normal laboratory variations.
Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Standard Preparation (Stock & Working) Sys_Suit System Suitability Test (5 Injections) Std_Prep->Sys_Suit Sample_Prep Sample Preparation (Weigh, Dissolve, Filter) Sample_Run Sample Analysis Sample_Prep->Sample_Run Cal_Curve Calibration Curve (Linearity Check) Sys_Suit->Cal_Curve Pass Cal_Curve->Sample_Run Integration Peak Integration Sample_Run->Integration Quant Quantification (vs. Calibration Curve) Integration->Quant Report Final Report Quant->Report

Caption: General workflow for the HPLC-UV quantification of the analyte.

Secondary Method: LC-MS/MS

This method is intended for applications requiring higher sensitivity and selectivity, such as the analysis of the compound in biological fluids (e.g., plasma, urine) for pharmacokinetic studies.[6][12]

Principle

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and highly specific detection of tandem mass spectrometry. The analyte is first separated from matrix components on an HPLC column and then ionized (typically via electrospray ionization, ESI). The mass spectrometer isolates the protonated molecule (precursor ion) and fragments it to produce specific product ions. Monitoring these specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) allows for extremely selective quantification, even in complex matrices.[13][14]

Experimental Protocol: LC-MS/MS

1. Reagents and Materials

  • As per HPLC method, with the addition of:

  • Formic Acid, LC-MS Grade

  • Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, a compound with similar chromatographic and ionization behavior can be used.

  • Human Plasma (or other relevant biological matrix)

2. Preparation of Solutions

  • LC Mobile Phase A: 0.1% Formic Acid in Water

  • LC Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Scientist's Note: Formic acid is a volatile buffer, making it compatible with mass spectrometry as it readily evaporates in the ion source.[13]

  • Standard and IS Solutions: Prepared in methanol or acetonitrile.

3. Sample Preparation: Protein Precipitation This is a rapid and effective method for removing the bulk of proteins from plasma samples.[15]

  • Pipette 50 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for injection.

Workflow for LC-MS/MS Sample Preparation

LCMS_Prep_Workflow Start Plasma Sample (50 µL) Add_Solvent Add Acetonitrile with Internal Standard (150 µL) Start->Add_Solvent 1 Vortex Vortex (1 min) Add_Solvent->Vortex 2. Precipitate Proteins Centrifuge Centrifuge (10,000 x g, 10 min) Vortex->Centrifuge 3 Transfer Transfer Supernatant Centrifuge->Transfer 4. Pellet Proteins Inject Inject into LC-MS/MS System Transfer->Inject 5

Caption: Protein precipitation workflow for plasma sample analysis.

4. LC-MS/MS Conditions

ParameterRecommended Condition
LC System UPLC or UHPLC system (e.g., Waters ACQUITY, Agilent 1290)
Column C18, 50 mm x 2.1 mm, 1.8 µm particle size
Mobile Phase Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B)
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MS System Triple Quadrupole Mass Spectrometer
Monitoring Mode Multiple Reaction Monitoring (MRM)

Hypothesized MRM Transitions:

  • Analyte: Precursor [M+H]⁺: m/z 295.3 → Product ions (e.g., m/z 123.1 for the fluorobenzoyl fragment, m/z 157.1 for the methanesulfonyl fragment).

  • Internal Standard: To be determined based on its structure.

    • Scientist's Note: The specific product ions must be determined experimentally by infusing a standard solution of the analyte into the mass spectrometer and performing a product ion scan.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the quantification of this compound. The RP-HPLC-UV method serves as a reliable tool for routine quality control, while the LC-MS/MS method offers the high sensitivity and specificity required for complex bioanalytical studies. Adherence to systematic method validation in line with ICH guidelines is critical to ensure the generation of accurate, reliable, and reproducible data in a regulated environment.[2][3]

References

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  • Validation of Analytical Methods for Pharmaceutical Analysis. (n.d.). Royal Society of Chemistry.
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  • (4-Fluoranyl-3-oxidanyl-phenyl)-(6-methylquinolin-2-yl)methanone. (n.d.). PubChem.
  • Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. (n.d.). MDPI.
  • Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. (2025, May 13). Spectroscopy.
  • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. (n.d.). Research Journal of Pharmacy and Technology.
  • (4-Fluorophenyl)(phenyl)methanone(CAS# 345-83-5). (n.d.). Angene Chemical.
  • Analytical Method Development for the Spectrophotometric Determination of Sulfamethoxazole in Bulk Drug and Pharmaceutical Preparation. (2019, August 5). ResearchGate.
  • Methanone, [1,4-phenylenebis(oxy-4,1-phenylene)]bis[(4-fluorophenyl)-. (n.d.). PubChem.
  • (4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one. (n.d.). PubChem.
  • HPLC method for quantification of 2-(4-fluorophenyl)-N-methylethanamine. (n.d.). Benchchem.
  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (n.d.). Agilent.
  • Comparative Guide to Purity Analysis of 4-[[(4-Fluorophenyl)imino]methyl]-phenol: A Validated HPLC Method and Alternatives. (n.d.). Benchchem.
  • Successful Sample Preparation Strategies for LC/MS/MS Analysis of Drugs in Complex Biological Matrices for Forensic Toxicology A. (n.d.). ResearchGate.
  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (n.d.). PubMed.
  • Gas chromatographic/mass Spectrometric Analysis of Methyl Methanesulphonate and Ethyl Methanesulphonate in the Bismesylate Salt of DPI 201-106, a Positive Inotropic Agent for the Treatment of Heart Failure. (1996, August). PubMed.
  • Simple, Accurate and Multianalyte Determination of Thirteen Active Pharmaceutical Ingredients in Polypills by HPLC-DAD. (2022, December 28). MDPI.
  • Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per‐ and polyfluoroalkyl substances. (2021, December 15). Journal of Mass Spectrometry.
  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. (n.d.). Acta Poloniae Pharmaceutica.
  • Investigation of Pharmaceutical Metabolites in Environmental Waters by LC-MS/MS. (2025, August 6). SpringerLink.
  • Oxidation of 4-chlorobiphenyl metabolites to electrophilic species by prostaglandin H synthase. (n.d.). PubMed Central.
  • Identification of inorganic anions by gas chromatography/mass spectrometry. (2006, March 10). PubMed.
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Sources

The Diaryl Methanone Scaffold: A Framework for Developing (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The quest for novel chemical probes is a cornerstone of modern drug discovery and chemical biology. These molecular tools are instrumental in dissecting complex biological pathways and validating novel therapeutic targets.[1] The diaryl methanone core is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[2][3][4][5][6] This guide introduces a hypothetical framework for the development of (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone as a novel chemical probe. While this specific molecule is not an established probe, its structural features—a fluorophenyl group known to enhance metabolic stability and binding affinity, and a methanesulfonylphenyl moiety associated with a range of biological activities including anti-inflammatory and anticancer effects—suggest its potential as a starting point for probe development.[7][8][9][10][11][12][13]

This document will serve as a comprehensive guide for researchers, outlining the necessary steps to characterize and validate a novel compound like this compound for use as a chemical probe. We will delve into the principles of probe development, from initial synthesis and characterization to rigorous in vitro and in-cell validation assays.

I. The Candidate Probe: this compound

The chemical structure of our candidate probe features a diaryl methanone core, which provides a rigid scaffold for the presentation of two distinct aryl groups.

  • The (4-Fluorophenyl) Moiety: The incorporation of a fluorine atom can significantly modulate the physicochemical properties of a molecule. It can enhance metabolic stability by blocking sites of oxidation, and its high electronegativity can lead to favorable interactions with protein targets, potentially increasing binding affinity.[8][12][13]

  • The (3-methanesulfonylphenyl) Moiety: The methanesulfonyl group is a key pharmacophore in many approved drugs.[9] Its ability to act as a hydrogen bond acceptor and its strong electron-withdrawing nature contribute to a diverse range of biological activities, including anti-inflammatory and anticancer effects.[7][9][10][11]

The combination of these two moieties on a diaryl methanone scaffold presents an intriguing starting point for the development of a chemical probe with potential applications in oncology, inflammation, or other disease areas.

PropertyPredicted Value
Molecular FormulaC14H11FO3S
Molecular Weight278.3 g/mol
LogP~2.5
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4

II. Workflow for Chemical Probe Development and Validation

The development of a high-quality chemical probe requires a multi-faceted approach, encompassing chemical synthesis, biochemical characterization, and rigorous cellular validation.[14][15] The following workflow outlines the key stages in this process.

Chemical Probe Development Workflow cluster_0 Phase 1: Synthesis & Initial Characterization cluster_1 Phase 2: In Vitro Target Identification & Validation cluster_2 Phase 3: In-Cell Target Engagement & Functional Validation Synthesis Synthesis & Purification Purity Purity & Structural Verification (NMR, MS, HPLC) Synthesis->Purity PhysChem Physicochemical Profiling (Solubility, Stability) Purity->PhysChem TargetID Target Identification (e.g., Chemoproteomics) PhysChem->TargetID BiochemAssay Biochemical Assays (Enzyme kinetics, Binding assays) TargetID->BiochemAssay Selectivity Selectivity Profiling (e.g., Kinobeads) BiochemAssay->Selectivity CellPerm Cellular Permeability Assessment Selectivity->CellPerm CETSA Cellular Thermal Shift Assay (CETSA) CellPerm->CETSA FunctionalAssay Cellular Functional Assays (e.g., Signaling, Phenotypic) CETSA->FunctionalAssay

Caption: A generalized workflow for the development and validation of a novel chemical probe.

III. Protocols for Probe Validation

This section provides detailed, hypothetical protocols for the key stages of validating this compound as a chemical probe.

Protocol 1: Target Identification using Chemoproteomics

Chemoproteomics has emerged as a powerful technology for identifying the cellular targets of small molecules.[16][17][18][19][20] An affinity-based pull-down approach can be employed to isolate potential binding partners of our candidate probe.[21][22]

Objective: To identify the protein targets of this compound in a cellular context.

Materials:

  • This compound

  • Linker-modified probe and immobilized probe on beads (e.g., agarose)

  • Cell lysate (from a relevant cell line, e.g., a cancer cell line)

  • Wash buffers (e.g., PBS with varying salt concentrations and detergents)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels and reagents

  • Mass spectrometer

Procedure:

  • Probe Immobilization: Synthesize a derivative of this compound with a linker at a position that does not interfere with its potential binding activity. Covalently attach the linker-modified probe to a solid support, such as agarose beads.

  • Cell Lysate Preparation: Culture and harvest cells of interest. Lyse the cells to release the proteome.

  • Affinity Pull-Down: Incubate the immobilized probe with the cell lysate to allow for the binding of target proteins.

  • Washing: Wash the beads extensively to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest using mass spectrometry.

Affinity-Based Pull-Down Workflow Probe Immobilized Probe Incubate Incubation Probe->Incubate Lysate Cell Lysate Lysate->Incubate Wash Washing Incubate->Wash Elute Elution Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE MS Mass Spectrometry SDS_PAGE->MS Target Identified Target(s) MS->Target

Caption: Workflow for affinity-based target identification.

Protocol 2: In-Cell Target Engagement using Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm that a chemical probe binds to its intended target within living cells.[23][24][25][26][27] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[24][26]

Objective: To validate the engagement of this compound with its identified target(s) in intact cells.

Materials:

  • This compound

  • Intact cells expressing the target protein

  • PBS

  • Lysis buffer with protease inhibitors

  • Antibody against the target protein

  • Western blotting reagents

Procedure:

  • Cell Treatment: Treat intact cells with either the probe or a vehicle control.

  • Heating: Heat the treated cells to a range of temperatures.

  • Lysis: Lyse the cells to release the soluble proteins.

  • Centrifugation: Centrifuge the lysates to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using Western blotting.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the probe indicates target engagement.

CETSA Workflow Cell_Treatment Treat cells with probe or vehicle Heating Heat cells to various temperatures Cell_Treatment->Heating Lysis Lyse cells Heating->Lysis Centrifugation Separate soluble and aggregated proteins Lysis->Centrifugation Western_Blot Quantify soluble target protein via Western Blot Centrifugation->Western_Blot Melting_Curve Generate and analyze melting curves Western_Blot->Melting_Curve

Caption: The experimental workflow for a Cellular Thermal Shift Assay (CETSA).

Protocol 3: Selectivity Profiling using Kinobeads

For probes targeting kinases, selectivity is paramount. The Kinobeads assay is a chemoproteomic method used to profile the interaction of a compound with a large number of endogenous kinases simultaneously.[28][29][30][31][32]

Objective: To assess the selectivity of this compound against a broad panel of kinases.

Materials:

  • This compound

  • Kinobeads (immobilized broad-spectrum kinase inhibitors)

  • Cell lysate

  • Competition buffer

  • Mass spectrometer

Procedure:

  • Lysate Preparation: Prepare a cell lysate that expresses a broad range of kinases.

  • Competition Binding: Incubate the lysate with varying concentrations of the probe.

  • Kinobeads Pulldown: Add Kinobeads to the lysate to capture kinases that are not bound to the probe.

  • Washing and Elution: Wash the beads and elute the bound kinases.

  • Mass Spectrometry: Identify and quantify the eluted kinases using mass spectrometry.

  • Data Analysis: Determine the IC50 values for the probe against each identified kinase to generate a selectivity profile.

IV. Concluding Remarks and Future Directions

The development of a novel chemical probe is a rigorous process that requires a combination of chemical synthesis, biochemical assays, and cellular validation. This guide has provided a hypothetical framework for the development of this compound as a chemical probe, based on the promising structural features of its diaryl methanone core and its functional groups.

The successful validation of this compound as a potent and selective probe would open up new avenues for research into the biological roles of its target(s). Further studies could involve its use in cellular imaging, in vivo studies, and as a starting point for the development of novel therapeutics. The principles and protocols outlined in this guide are broadly applicable to the development of other novel chemical probes, and it is our hope that this document will serve as a valuable resource for researchers in the field.

V. References

  • Drewes, G., & Knapp, S. (2018). Chemoproteomics and Chemical Probes for Target Discovery. Trends in Biotechnology, 36(12), 1275–1286. [Link]

  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 73. [Link]

  • Application of chemoproteomics to drug discovery. (n.d.). RTI International. [Link]

  • Target Identification and Validation (Small Molecules). (n.d.). University College London. [Link]

  • Zhang, M. M., et al. (2022). Chemoproteomic strategies for drug target identification. Signal Transduction and Targeted Therapy, 7(1), 195. [Link]

  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 73. [Link]

  • Key principles for designing and selecting effective chemical probes. (n.d.). ResearchGate. [Link]

  • Zhang, M. M., et al. (2023). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. International Journal of Molecular Sciences, 24(18), 14336. [Link]

  • Small-molecule Target and Pathway Identification. (n.d.). Broad Institute. [Link]

  • Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 4(3), 149–153. [Link]

  • Cravatt, B. F., & Sieber, S. A. (2007). How chemoproteomics can enable drug discovery and development. Current Opinion in Chemical Biology, 11(1), 44–51. [Link]

  • Al-Sanea, M. M., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4495. [Link]

  • Chang, C. W., et al. (2012). Chemical principles for the design of a novel fluorescent probe with high cancer-targeting selectivity and sensitivity. Chemical Communications, 48(77), 9595–9597. [Link]

  • Médard, G., et al. (2013). Affinity Profiling of the Cellular Kinome for the Nucleotide Cofactors ATP, ADP, and GTP. ACS Chemical Biology, 8(3), 638–648. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute. [Link]

  • Frye, S. V. (2010). The art of the chemical probe. Nature Chemical Biology, 6(3), 159–161. [Link]

  • Guillaume, M., et al. (2016). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 15(10), 3598–3609. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Workman, P., & Collins, I. (2020). Introduction to Chemical Probes. In Chemical Probes for Biological Systems. Royal Society of Chemistry. [Link]

  • Chang, C. W., et al. (2012). Chemical principles for the design of a novel fluorescent probe with high cancer-targeting selectivity and sensitivity. Integrative Biology, 4(9), 1033–1043. [Link]

  • Augustin, M., et al. (2020). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Scientific Reports, 10(1), 1083. [Link]

  • Shaw, J., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(11), 2419–2425. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141–161. [Link]

  • Kamal, A., et al. (2013). Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones. European Journal of Medicinal Chemistry, 68, 137–147. [Link]

  • Ielo, L., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(4), 1697. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Validating Small Molecule Chemical Probes for Biological Discovery. (2021). Annual Review of Pharmacology and Toxicology, 61, 369–389. [Link]

  • In Vitro Biochemical Assays. (n.d.). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. (2021). Molecules, 26(15), 4477. [Link]

  • Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology. (2017). Cancer Cell, 32(4), 407–423. [Link]

  • Bunnage, M. E., et al. (2015). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research, 75(18), 3827–3832. [Link]

  • Kamal, A., et al. (2013). Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones. European Journal of Medicinal Chemistry, 68, 137–147. [Link]

  • Gillis, E. P., et al. (2016). Next Generation of Fluorine-Containing Pharmaceuticals, Compounds Currently in Phase II–III Clinical Trials of Major Pharmaceutical Companies: New Structural Trends and Therapeutic Areas. Chemical Reviews, 116(14), 7739–7793. [Link]

  • Novel Set of Diarylmethanes to Target Colorectal Cancer: Synthesis, In Vitro and In Silico Studies. (2022). Biomolecules, 13(1), 54. [Link]

  • Novel Set of Diarylmethanes to Target Colorectal Cancer: Synthesis, In Vitro and In Silico Studies. (2022). Biomolecules, 13(1), 54. [Link]

  • Kumar, D., et al. (2009). Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. Bioorganic & Medicinal Chemistry, 17(15), 5531–5538. [Link]

  • Discovery of Novel Diaryl-Substituted Fused Heterocycles Targeting Katanin and Tubulin with Potent Antitumor and Antimultidrug Resistance Efficacy. (2024). Journal of Medicinal Chemistry. [Link]

  • Discovery of diaryl imidazolidin-2-one derivatives, a novel class of muscarinic M3 selective antagonists (Part 1). (2007). Journal of Medicinal Chemistry, 50(9), 2134–2146. [Link]

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  • Special Issue : Fluorine-Containing Pharmaceuticals. (n.d.). MDPI. [Link]

  • Process for the synthesis and purification of (4-methoxybutyl) (4-trifluoromethylphenyl)methanone. (n.d.). Google Patents.

  • Synthesis method for empagliflozin key intermediate. (n.d.). Google Patents.

  • Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. (n.d.). Google Patents.

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Application Note & Protocol: Preparation of (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone Solutions for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Compound Overview

This document provides a detailed protocol and best-practice guidelines for the dissolution of (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone for use in biological and chemical research. Due to its physicochemical properties, this compound exhibits poor solubility in aqueous solutions, a common challenge in drug discovery and development.[1][2] This guide presents a robust, two-step methodology for preparing both high-concentration organic stock solutions and final-concentration aqueous working solutions, ensuring reproducibility and minimizing compound precipitation. The protocols and principles outlined herein are designed for researchers, scientists, and drug development professionals to ensure the integrity and validity of their experimental results.

This compound is a small molecule featuring structural motifs common in medicinal chemistry. Its backbone consists of two phenyl rings linked by a ketone, a structure known for its potential biological activities. The presence of a fluorine atom and a methanesulfonyl group significantly influences its polarity, lipophilicity, and potential for molecular interactions. Accurate solution preparation is the foundational step for any subsequent in vitro or in vivo evaluation.

Table 1: Physicochemical Properties of this compound

Property Data Source / Rationale
Molecular Formula C₁₄H₁₁FO₃S Calculated
Molecular Weight 278.30 g/mol Calculated
Appearance White to off-white or brown solid/powder. Inferred from similar sulfone and methanone compounds.[3][4]
Aqueous Solubility Predicted to be low. Based on the hydrophobic nature of the dual phenyl rings.[1]

| Organic Solvent Solubility | Soluble in DMSO, DMF, and similar polar aprotic solvents. | Common characteristic for lipophilic small molecules used in bioassays.[1] |

Scientific Principles of Dissolution: The "Three S's"

The successful preparation of a small molecule solution hinges on a clear understanding of its chemical nature. The adage "like dissolves like" is a guiding principle; the nonpolar phenyl rings of the target compound render it hydrophobic, while the polar sulfonyl group adds a degree of polarity.[5] This amphipathic nature necessitates a strategic approach to dissolution. For consistent and reproducible results, we ground our protocol in the "Three S's": Solvent, Solubility, and Stability .[5]

  • Solvent Selection: The choice of solvent is the most critical factor. For compounds that are insoluble in water, the standard and highly recommended practice is to first use a biocompatible organic solvent to create a concentrated stock. Dimethyl sulfoxide (DMSO) is the most widely used solvent in this context due to its high solubilizing power for a vast range of organic molecules and its miscibility with aqueous media.[6][7] However, it's crucial to remember that DMSO can be toxic to cells at higher concentrations, typically above 0.5-1%.[8][9] Therefore, the final concentration in any cell-based assay must be carefully controlled, and a solvent-only control must always be included in the experimental design.[10]

  • Solubility (Kinetic vs. Thermodynamic): In a research setting, we are most often dealing with kinetic solubility. This is achieved by diluting a high-concentration DMSO stock into an aqueous buffer or cell culture medium.[11][12] This process can create a supersaturated solution that, while appearing clear, is thermodynamically unstable and may precipitate over time.[12] The goal of a robust protocol is to prepare a solution that remains stable for the duration of the experiment. Gentle warming to 37°C or brief sonication can often help overcome the energy barrier to dissolution.[10]

  • Stability: The chemical integrity of the compound must be preserved. Some molecules are sensitive to light or air.[5] Stock solutions in DMSO are generally stable when stored correctly (frozen, desiccated, and protected from light), but repeated freeze-thaw cycles should be avoided by creating single-use aliquots.

Mandatory Safety & Handling Precautions

Before handling the compound, researchers must review the material safety data sheet (MSDS) provided by the supplier. Based on data from structurally related compounds, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[13][14]

  • Engineering Controls: Handle the solid compound and concentrated solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.[15]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.[3] Do not eat, drink, or smoke in the laboratory.[16]

  • Disposal: Dispose of chemical waste according to institutional and local environmental regulations.

Protocol 1: Preparation of a 10 mM Master Stock Solution

This protocol describes the preparation of a high-concentration master stock solution in 100% high-purity, anhydrous DMSO. This stock solution is the cornerstone for all subsequent experimental dilutions.

Materials:

  • This compound (solid)

  • High-purity, anhydrous DMSO (Dimethyl Sulfoxide)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional, water bath type recommended)

Procedure:

  • Tare the Weighing Vessel: On an analytical balance, place a sterile microcentrifuge tube or vial and tare the weight.

  • Weigh the Compound: Carefully weigh out 2.78 mg of this compound (MW = 278.30 g/mol ) into the tared vessel.

    • Scientist's Note: Weighing small quantities can be challenging. For greater accuracy, it is acceptable to weigh a larger mass (e.g., 10 mg) and adjust the solvent volume accordingly.

  • Add Solvent: Add 1.0 mL of anhydrous DMSO to the vessel containing the 2.78 mg of compound. This will yield a final concentration of 10 mM.

    • Calculation: (2.78 mg / 278.30 g/mol ) / 1.0 mL = 0.01 mmol / 0.001 L = 10 mM

  • Promote Dissolution: Cap the vessel tightly and vortex vigorously for 1-2 minutes.

  • Visual Inspection: Visually inspect the solution against a light source to ensure all solid particles have dissolved.

  • Optional Sonication/Warming: If solids persist, sonicate the vessel in a water bath for 5-10 minutes or warm it briefly to 37°C, followed by vortexing.[10] This gentle input of energy helps break down the crystal lattice of the solid.

  • Label and Store: Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.

  • Storage: For long-term storage, create single-use aliquots to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.

G cluster_prep Protocol 1: Master Stock Preparation weigh 1. Weigh 2.78 mg of Solid Compound add_dmso 2. Add 1.0 mL Anhydrous DMSO weigh->add_dmso Target: 10 mM dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve inspect 4. Visually Inspect for Clarity dissolve->inspect store 5. Aliquot and Store at -20°C / -80°C inspect->store

Caption: Workflow for preparing a 10 mM master stock solution.

Protocol 2: Preparation of Aqueous Working Solutions

This protocol details the critical step of diluting the DMSO master stock into your final aqueous medium (e.g., cell culture media, phosphate-buffered saline) while minimizing precipitation. The key is to ensure the final DMSO concentration remains low and consistent across all experimental conditions, including the vehicle control.

Materials:

  • 10 mM Master Stock Solution in DMSO (from Protocol 1)

  • Sterile aqueous experimental medium (e.g., PBS, DMEM)

  • Sterile microcentrifuge tubes or multi-well plates

  • Calibrated micropipettes

Procedure:

  • Thaw Master Stock: Remove an aliquot of the 10 mM master stock from the freezer and allow it to thaw completely at room temperature. Vortex briefly to ensure homogeneity.

  • Calculate Dilutions: Determine the final concentrations required for your experiment. It is best practice to perform serial dilutions rather than a single large dilution to improve accuracy.

  • Prepare Working Solution: Add the small volume of DMSO stock directly into the larger volume of aqueous medium while gently vortexing or pipetting up and down. Never add the aqueous medium to the DMSO stock, as this will cause the compound to precipitate immediately.

    • Example: To make 1 mL of a 10 µM working solution (with 0.1% final DMSO), add 1 µL of the 10 mM master stock to 999 µL of your aqueous medium.

  • Prepare Vehicle Control: A vehicle control is mandatory . Prepare a mock solution containing the same final concentration of DMSO as your experimental samples (e.g., 0.1% DMSO in the aqueous medium). This allows you to differentiate the effects of the compound from the effects of the solvent itself.[10]

  • Mix Thoroughly: Gently vortex the final working solution to ensure it is homogenous.

  • Use Immediately: It is highly recommended to use the final aqueous working solutions immediately after preparation, as their kinetic solubility may decrease over time, leading to precipitation.[11]

Table 2: Example Dilution Series for a Final Volume of 1 mL

Target Final Concentration Volume of 10 mM Stock Volume of Aqueous Medium Final DMSO Concentration
100 µM 10 µL 990 µL 1.0%
50 µM 5 µL 995 µL 0.5%
10 µM 1 µL 999 µL 0.1%
1 µM 0.1 µL (or 1 µL of 1 mM intermediate stock) ~1 mL 0.01%

| Vehicle Control | 1 µL (of pure DMSO) | 999 µL | 0.1% |

G cluster_working Protocol 2: Aqueous Working Solution Preparation thaw 1. Thaw 10 mM DMSO Stock Aliquot calc 2. Calculate Required Dilutions thaw->calc dilute 3. Add Stock to Aqueous Medium (while mixing) calc->dilute control 4. Prepare Vehicle Control (DMSO + Medium) calc->control use 5. Use Immediately in Assay dilute->use control->use

Caption: Workflow for preparing aqueous working solutions from a DMSO stock.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Compound will not dissolve in DMSO. Insufficient solvent; low-quality or wet DMSO; compound purity issues.- Increase DMSO volume slightly.- Use fresh, high-purity, anhydrous DMSO.- Gently warm to 37°C or sonicate for 5-10 minutes.[10]
Precipitate forms when diluting into aqueous medium. Final concentration exceeds kinetic solubility; improper mixing technique; temperature shock.- Lower the final concentration of the compound.- Ensure the final DMSO concentration is sufficient (but still non-toxic).- Add the DMSO stock to the aqueous medium slowly while vortexing.- Pre-warm the aqueous medium to 37°C.
Inconsistent or non-reproducible assay results. Compound precipitation in the assay plate; inaccurate pipetting of stock solution; degradation of the compound.- Visually inspect assay plates for precipitate.- Prepare fresh working solutions for each experiment.- Use calibrated pipettes and proper technique.- Ensure stock solutions have been stored correctly and avoid multiple freeze-thaw cycles.

References

  • Giannini, S., et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 4(1), 137–141. [Link]

  • Giannini, S., et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PubMed. [Link]

  • Dahlin, J. L., et al. (2012). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. Springer Nature Experiments. [Link]

  • Dahlin, J. L., et al. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. [Link]

  • PubChem. {4-Amino-2-[(3-fluorophenyl)amino]-1,3-thiazol-5-yl}(phenyl)methanone. PubChem. [Link]

  • Wang, L., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 60(1), 345–351. [Link]

  • Watson International Ltd. (2025). Bis(4-fluorophenyl)-methanone CAS 345-92-6. Watson International Ltd. [Link]

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–885. [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate. [Link]

  • Angene Chemical. (4-Fluorophenyl)(phenyl)methanone(CAS# 345-83-5). Angene Chemical. [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. [Link]

  • ResearchGate. (2025). In Vitro Solubility Assays in Drug Discovery. ResearchGate. [Link]

  • PubChem. (4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one. PubChem. [Link]

  • ResearchGate. (2016). I wanted to dissolve my drugs in DMSO for in vivo cytotoxic assays on testis cells. ResearchGate. [Link]

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Application Notes and Protocols for (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone, a novel investigational compound, in cancer research. Given the limited direct literature on this specific molecule, this guide leverages established methodologies and data from analogous, well-characterized pan-PIM kinase inhibitors, such as AZD1208, to provide a robust framework for its preclinical evaluation.

Introduction: Targeting PIM Kinases in Oncology

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of three highly conserved serine/threonine kinases: PIM1, PIM2, and PIM3.[1] These kinases are crucial downstream effectors in numerous cytokine and growth factor signaling pathways.[2][3] Aberrant overexpression of PIM kinases is a hallmark of a wide array of human cancers, including hematological malignancies and solid tumors such as prostate and gastric cancer.[4][5][6] PIM kinases play a pivotal role in promoting cell survival, proliferation, and resistance to apoptosis, making them highly attractive targets for therapeutic intervention in oncology.[7][8]

This compound represents a novel small molecule inhibitor designed to target the PIM kinase family. Its structural features suggest it may function as an ATP-competitive inhibitor. This guide will outline the core principles and detailed protocols for investigating its anti-cancer properties, drawing parallels with the well-documented pan-PIM kinase inhibitor, AZD1208.[2][9]

Mechanism of Action: Inhibition of the PIM Kinase Signaling Pathway

PIM kinases exert their pro-tumorigenic effects by phosphorylating a multitude of downstream substrates involved in cell cycle progression and apoptosis.[5] A key mechanism is the regulation of protein synthesis and cell survival through the mTOR pathway. PIM kinases phosphorylate and inactivate the translational repressor 4E-BP1, and activate the ribosomal protein S6 kinase (p70S6K), leading to enhanced cap-dependent translation of proteins essential for cell growth and proliferation.[2]

Furthermore, PIM kinases contribute to cell survival by phosphorylating and inactivating the pro-apoptotic protein BAD (Bcl-2-associated death promoter). This phosphorylation prevents BAD from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby promoting cell survival.[3]

By inhibiting PIM kinases, this compound is hypothesized to suppress the phosphorylation of these key substrates, leading to a reduction in protein synthesis, cell cycle arrest, and the induction of apoptosis in cancer cells.

PIM_Signaling_Pathway cluster_upstream Upstream Signaling cluster_pim PIM Kinase Regulation cluster_downstream Downstream Effects Growth_Factors_Cytokines Growth Factors & Cytokines (e.g., IL-6) JAK_STAT JAK/STAT Pathway Growth_Factors_Cytokines->JAK_STAT PIM_Kinase PIM Kinase (PIM1, PIM2, PIM3) JAK_STAT->PIM_Kinase Transcriptional Activation BAD BAD PIM_Kinase->BAD Phosphorylation (Inhibition) 4EBP1 4E-BP1 PIM_Kinase->4EBP1 Phosphorylation (Inhibition) p70S6K p70S6K PIM_Kinase->p70S6K Phosphorylation (Activation) Apoptosis Apoptosis BAD->Apoptosis Inhibits Protein_Synthesis Protein Synthesis 4EBP1->Protein_Synthesis Inhibits p70S6K->Protein_Synthesis Promotes Compound (4-Fluorophenyl) (3-methanesulfonylphenyl)methanone Compound->PIM_Kinase Inhibition

Figure 1: PIM Kinase Signaling Pathway and Point of Inhibition.

Application Notes

In Vitro Applications

The initial characterization of this compound should involve a panel of cancer cell lines to determine its spectrum of activity.

  • Cell Line Selection: A diverse panel of human cancer cell lines should be selected, with a particular focus on those known to have high PIM1 expression, such as acute myeloid leukemia (AML) cell lines (e.g., MOLM-16, KG-1a), and gastric cancer cell lines.[2][10] Prostate and breast cancer cell lines are also relevant based on the role of PIM kinases in these malignancies.[7][11]

  • Anti-proliferative Activity: The primary endpoint for in vitro testing is the assessment of the compound's ability to inhibit cell proliferation. This is typically quantified by determining the GI50 (concentration for 50% of inhibition of cell proliferation) or IC50 value.

  • Mechanism of Action Studies: To confirm the on-target activity of the compound, Western blot analysis should be performed to measure the phosphorylation status of downstream PIM kinase substrates, such as 4E-BP1 and p70S6K.[2] A dose-dependent decrease in the phosphorylation of these substrates would provide strong evidence of PIM kinase inhibition.

  • Apoptosis Induction: The pro-apoptotic effects of the compound can be evaluated using techniques such as Annexin V/PI staining followed by flow cytometry, and by measuring the cleavage of caspase-3.[12]

In Vivo Applications

Promising in vitro data should be followed by in vivo efficacy studies in preclinical animal models.

  • Xenograft Models: Human cancer cell lines that are sensitive to the compound in vitro can be used to establish subcutaneous xenograft models in immunocompromised mice (e.g., nude or SCID mice). The MOLM-16 and KG-1a AML xenograft models have been successfully used to evaluate pan-PIM kinase inhibitors.[2]

  • Dosing and Administration: The compound should be formulated in a suitable vehicle for administration to animals. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule will need to be optimized based on pharmacokinetic (PK) studies.

  • Efficacy Evaluation: The primary endpoint in xenograft studies is the inhibition of tumor growth, which is typically measured by caliper measurements of tumor volume over time. At the end of the study, tumors can be excised for pharmacodynamic (PD) analysis to confirm target engagement in vivo.

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay (MTS Assay)

This protocol describes a method for determining the GI50 of this compound in cancer cell lines using a colorimetric MTS assay.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • DMSO (for compound dilution)

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete growth medium to obtain a range of final concentrations (e.g., 0.01 µM to 10 µM).

  • Treatment: Add 100 µL of the diluted compound to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the compound concentration and determine the GI50 value using non-linear regression analysis.

In_Vitro_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Overnight_Incubation Incubate Overnight Cell_Seeding->Overnight_Incubation Compound_Preparation Prepare Compound Serial Dilutions Overnight_Incubation->Compound_Preparation Treatment Add Compound to Cells Overnight_Incubation->Treatment Compound_Preparation->Treatment Incubation_72h Incubate for 72 hours Treatment->Incubation_72h MTS_Addition Add MTS Reagent Incubation_72h->MTS_Addition Incubation_1_4h Incubate for 1-4 hours MTS_Addition->Incubation_1_4h Read_Absorbance Measure Absorbance at 490 nm Incubation_1_4h->Read_Absorbance Data_Analysis Calculate GI50 Read_Absorbance->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for an In Vitro Cell Proliferation (MTS) Assay.
Protocol 2: Western Blot Analysis of PIM Signaling

This protocol is for assessing the effect of this compound on the phosphorylation of PIM kinase downstream targets.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-4E-BP1, anti-4E-BP1, anti-p-p70S6K, anti-p70S6K, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Treat cells with varying concentrations of the compound for a specified time (e.g., 24 hours).

  • Cell Lysis: Harvest and lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

Materials:

  • Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old)

  • Cancer cell line for implantation (e.g., MOLM-16)

  • Matrigel (optional)

  • This compound

  • Vehicle for formulation

  • Calipers

  • Anesthesia

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10^6 cells in 100-200 µL of PBS, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. The formula for tumor volume is (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Administration: Administer the compound or vehicle according to the predetermined dose and schedule (e.g., daily oral gavage for 21 days).

  • Endpoint: Continue treatment and tumor monitoring until the tumors in the control group reach a predetermined size or for a specified duration.

  • Data Collection: Record tumor volumes, body weights, and any signs of toxicity throughout the study.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised for Western blot or immunohistochemical analysis of PIM signaling markers.

In_Vivo_Workflow Start Start Tumor_Implantation Subcutaneous Tumor Cell Implantation Start->Tumor_Implantation Tumor_Monitoring Monitor Tumor Growth Tumor_Implantation->Tumor_Monitoring Randomization Randomize Mice into Treatment Groups Tumor_Monitoring->Randomization Tumors reach 100-200 mm³ Treatment_Phase Administer Compound or Vehicle Daily Randomization->Treatment_Phase Continue_Monitoring Monitor Tumor Volume & Body Weight Treatment_Phase->Continue_Monitoring Endpoint Study Endpoint Reached Continue_Monitoring->Endpoint e.g., 21 days Data_Analysis Analyze Tumor Growth Inhibition Endpoint->Data_Analysis PD_Analysis Pharmacodynamic Analysis of Tumors Endpoint->PD_Analysis End End Data_Analysis->End PD_Analysis->End

Figure 3: Workflow for an In Vivo Xenograft Study.

Data Presentation

The following table presents representative data for the pan-PIM kinase inhibitor AZD1208, which can serve as a benchmark for evaluating the in vitro potency of this compound.

Table 1: Representative Anti-proliferative Activity of a Pan-PIM Kinase Inhibitor (AZD1208) in AML Cell Lines

Cell LineGI50 (µM)
EOL-1<1
KG-1a<1
Kasumi-3<1
MV4-11<1
MOLM-16<1
Data adapted from Keeton et al., 2014.[2]

The design of an in vivo study can be summarized as follows:

Table 2: Example of an In Vivo Xenograft Study Design

GroupTreatmentDoseRouteSchedule
1Vehicle-Oral GavageDaily for 21 days
2This compoundLow Dose (e.g., 25 mg/kg)Oral GavageDaily for 21 days
3This compoundHigh Dose (e.g., 50 mg/kg)Oral GavageDaily for 21 days
4Positive Control (e.g., established chemotherapy)VariesVariesVaries

References

  • Shah, N., et al. (2008). Potential roles for the PIM1 kinase in human cancer - a molecular and therapeutic appraisal. European Journal of Cancer, 44(15), 2144-2151. [Link]

  • Narlik-Grassow, M., et al. (2014). Why target PIM1 for cancer diagnosis and treatment? Future Oncology, 10(7), 1247-1264. [Link]

  • Warfel, N. A., & Kraft, A. S. (2012). PIM1 kinase as a target for cancer therapy. Current Drug Targets, 13(12), 1631-1637. [Link]

  • PIM1. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Warfel, N. A., & Kraft, A. S. (2012). PIM1 kinase as a target for cancer therapy. Semantic Scholar. [Link]

  • Nawijn, M. C., et al. (2011). Pim-1 kinase as cancer drug target: An update. Pharmacology & Therapeutics, 130(3), 329-341. [Link]

  • Peele, B., et al. (2020). Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. Clinical Cancer Research, 26(7), 1546-1554. [Link]

  • Lee, M., et al. (2019). Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells. Cancer Research and Treatment, 51(2), 451-463. [Link]

  • Lin, Y., et al. (2021). Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2. Frontiers in Oncology, 11, 686823. [Link]

  • Zhang, Y., et al. (2024). Targeting PIM kinases in cancer therapy: An update on pharmacological small-molecule inhibitors. European Journal of Medicinal Chemistry, 265, 116086. [Link]

  • Cortes, J., et al. (2018). Phase I studies of AZD1208, a proviral integration Moloney virus kinase inhibitor in solid and haematological cancers. British Journal of Cancer, 118(10), 1304-1312. [Link]

  • Keeton, E. K., et al. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood, 123(6), 905-913. [Link]

  • Lee, M., et al. (2019). Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells. Cancer Research and Treatment, 51(2), 451-463. [Link]

  • Drygin, D., et al. (2012). Efficacy and biomarker modulation by AZD1208, a novel, potent and selective pan-Pim kinase inhibitor, in models of acute myeloid leukemia. Cancer Research, 72(8_Supplement), 2796. [Link]

  • Dorr, R. T., et al. (2013). Anti-tumor activity and mechanism of action for a cyanoaziridine-derivative, AMP423. Investigational New Drugs, 31(4), 834-843. [Link]

Sources

Investigating neurological effects of (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Investigation of Neurological Effects of (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone

Introduction

This compound is a diaryl ketone derivative. The presence of a fluorophenyl group, a common moiety in centrally active compounds, and a methanesulfonylphenyl group, suggests potential for novel pharmacological activity. The structural similarity to compounds known to interact with CNS targets warrants a systematic investigation into its potential neurological effects. This document provides a comprehensive, multi-tiered framework for researchers to characterize the neuropharmacological and neurotoxicological profile of this novel chemical entity. The outlined protocols are designed to progress from broad, high-throughput in vitro screenings to more complex and targeted in vivo behavioral assessments, ensuring a logical and resource-efficient investigatory cascade.

PART 1: Pre-Experimental Compound Characterization

Before initiating biological assays, it is imperative to establish a fundamental profile of the test compound. This ensures the integrity and reproducibility of all subsequent experiments.

1.1. Purity and Identity Confirmation The identity and purity of each synthesized or procured batch of this compound must be confirmed.

  • Methodology: Utilize High-Performance Liquid Chromatography (HPLC) for purity assessment (target >98%) and Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the molecular weight and structure.

  • Rationale: Contaminants or degradation products can produce confounding biological effects, leading to false-positive or false-negative results.

1.2. Solubility and Stability Assessment

  • Methodology: Determine the solubility in commonly used solvents, particularly dimethyl sulfoxide (DMSO) for stock solutions and aqueous buffers (e.g., Phosphate-Buffered Saline, PBS) for working solutions. Assess stability in these solutions over time and under experimental conditions (e.g., 37°C, presence of light) using HPLC.

  • Rationale: Poor solubility can lead to inaccurate dosing and precipitation in assays. Compound degradation can result in a loss of activity or the formation of active metabolites, complicating data interpretation. A maximum of 0.1-0.5% DMSO is recommended for most cell-based assays to avoid solvent-induced toxicity.

PART 2: In Vitro Neurological Assessment

The in vitro phase is designed to identify the compound's general neurotoxicity and to probe for specific mechanisms of action at the cellular level. This tiered approach uses established cell models to efficiently screen for biological activity.[1]

Tier 1: Neuronal Cytotoxicity Profiling

Objective: To determine the concentration range of the compound that is non-toxic to neuronal cells, establishing a safe therapeutic window for subsequent mechanistic assays.

Protocol 1: MTT Assay for Metabolic Viability

  • Cell Culture: Plate SH-SY5Y human neuroblastoma cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for toxicity (e.g., 10 µM rotenone).

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Protocol 2: Neurite Outgrowth Assessment Neurite outgrowth is a critical process in neuronal development and a sensitive indicator of neurotoxicity or neurogenesis.[2][3]

  • Cell Culture: Plate PC12 cells or primary cortical neurons on plates coated with poly-L-lysine. For PC12 cells, add Nerve Growth Factor (NGF) to induce differentiation.

  • Compound Treatment: Treat cells with non-toxic concentrations of the compound (determined from the MTT assay). Include a vehicle control and a positive control (e.g., a known neurotoxin like colchicine).

  • Incubation: Incubate for 48-72 hours.

  • Staining: Fix the cells and stain for neuronal microtubules using an antibody against β-III tubulin. Counterstain nuclei with DAPI.

  • Imaging & Analysis: Acquire images using a high-content imaging system. Quantify the number of neurites per cell and the average neurite length.[2]

  • Rationale: Inhibition of neurite outgrowth can indicate potential developmental neurotoxicity, while promotion could suggest neurotrophic or regenerative properties.[3][4]

Tier 2: Functional and Mechanistic Assays

Objective: To investigate the compound's effect on neuronal function and identify potential molecular targets. These assays should be conducted at concentrations determined to be non-toxic in Tier 1.

Protocol 3: Microelectrode Array (MEA) for Neuronal Network Activity The MEA platform is a powerful tool for assessing how a compound affects the electrophysiological activity and network function of cultured neurons.[2][5]

  • Culture Preparation: Culture primary rodent cortical neurons or human iPSC-derived neurons on an MEA plate until a stable, spontaneously active, and synchronized network is formed (typically 2-3 weeks).

  • Baseline Recording: Record baseline spontaneous network activity for at least 10-15 minutes. Key parameters include mean firing rate, burst frequency, and network synchronicity.

  • Compound Application: Apply the test compound at various concentrations to the culture.

  • Post-Dose Recording: Record network activity for at least 30-60 minutes post-application.

  • Data Analysis: Analyze the recorded data to detect changes in electrophysiological parameters compared to the baseline.[5]

  • Rationale: An increase in network bursting could indicate a pro-convulsant effect, while a general suppression of activity might suggest a sedative or inhibitory mechanism. This assay provides a functional readout of the compound's integrated effect on synaptic transmission and neuronal excitability.

Investigatory Workflow Diagram

G cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: In Vivo Assessment Compound_Characterization Compound Characterization (Purity, Solubility, Stability) Cytotoxicity Tier 1: Cytotoxicity Assays (MTT, Neurite Outgrowth) Compound_Characterization->Cytotoxicity Mechanistic Tier 2: Functional Assays (MEA, Calcium Imaging, Receptor Screening) Cytotoxicity->Mechanistic Behavioral_Screening Tier 3: Behavioral Screening (Open Field, Rotarod) Mechanistic->Behavioral_Screening Promising Activity Identified Final_Profile Comprehensive Neurological Profile Mechanistic->Final_Profile Advanced_Behavior Tier 4: Advanced Behavioral Models (Morris Water Maze, Forced Swim Test) Behavioral_Screening->Advanced_Behavior Neurochemistry Tier 5: Neurochemical/Electrophysiological Analysis (Microdialysis, EEG) Advanced_Behavior->Neurochemistry Neurochemistry->Final_Profile

Caption: A tiered workflow for neurological compound investigation.

PART 3: In Vivo Behavioral Assessment

If in vitro results demonstrate significant and interesting activity, in vivo studies in rodent models are the next logical step to understand how the compound affects complex behaviors.[6] All animal procedures must adhere to institutional and national ethical guidelines.

Objective: To characterize the compound's effects on motor function, anxiety, depression-like behaviors, and cognition.

General Protocol Outline:

  • Animals: Use adult male C57BL/6 mice or Sprague-Dawley rats.

  • Administration: Administer the compound via an appropriate route (e.g., intraperitoneal injection, oral gavage) at several doses. Include a vehicle control group.

  • Acclimation: Allow animals to acclimate to the testing room for at least 30 minutes before each test.

  • Testing Battery: Conduct a battery of tests, starting with the least stressful.[7]

Protocol 4: Open Field Test

  • Purpose: Assesses baseline locomotor activity and anxiety-like behavior.[8]

  • Procedure: Place the animal in the center of a square arena (e.g., 40x40 cm) and allow it to explore freely for 10-15 minutes. An automated tracking system records the total distance traveled, velocity, and time spent in the center versus the periphery.

  • Interpretation: A decrease in total distance suggests sedative effects, while an increase suggests stimulant properties. Increased time in the center is indicative of anxiolytic-like effects.

Protocol 5: Rotarod Test

  • Purpose: Evaluates motor coordination and balance.[7][8]

  • Procedure: Place the animal on a rotating rod that gradually accelerates (e.g., from 4 to 40 RPM over 5 minutes). Record the latency to fall off the rod. Animals are typically trained for 2-3 days prior to the test day.

  • Interpretation: A decreased latency to fall indicates impaired motor coordination, a potential adverse side effect.

Protocol 6: Forced Swim Test (FST)

  • Purpose: A screening tool for compounds with potential antidepressant-like activity.[8][9]

  • Procedure: Place the mouse in a cylinder of water from which it cannot escape. Record a 6-minute session, scoring the duration of immobility during the last 4 minutes.

  • Interpretation: A significant reduction in immobility time is interpreted as an antidepressant-like effect, as the animal spends more time actively trying to escape.[9]

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Example In Vitro Cytotoxicity Data

Cell Line Assay Endpoint Result (IC₅₀ in µM)
SH-SY5Y MTT Metabolic Activity > 100

| PC12 | Neurite Outgrowth | Neurite Length | 45.7 |

Table 2: Example In Vivo Behavioral Summary

Test Dose (mg/kg) Key Parameter Result vs. Vehicle Interpretation
Open Field 10 Total Distance No significant change Not sedative or stimulant
Open Field 10 Time in Center ↑ 40% (p < 0.05) Anxiolytic-like effect

| Forced Swim | 10 | Immobility Time | ↓ 35% (p < 0.01) | Antidepressant-like effect |

Potential Signaling Pathway for Investigation

Many neurological drugs act on G-Protein Coupled Receptors (GPCRs). If initial screens suggest such a mechanism, follow-up assays would investigate downstream signaling.

G Compound This compound Receptor CNS Receptor (e.g., GPCR) Compound->Receptor G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase Protein Kinase (e.g., PKA) Second_Messenger->Kinase Transcription_Factor Transcription Factor (e.g., CREB) Kinase->Transcription_Factor Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) Transcription_Factor->Cellular_Response

Caption: A hypothetical CNS receptor signaling pathway.

Conclusion

This application note provides a structured, multi-tiered approach for the initial neurological investigation of this compound. By systematically progressing from fundamental cytotoxicity and functional in vitro assays to whole-animal behavioral studies, researchers can efficiently build a comprehensive profile of the compound's CNS activity. The results from this framework will guide further, more specific mechanistic studies, such as receptor binding assays or in vivo microdialysis, ultimately clarifying the compound's therapeutic potential and mechanism of action.

References

  • Title: In vitro techniques for the assessment of neurotoxicity Source: PubMed URL: [Link]

  • Title: In vitro assays for developmental neurotoxicity Source: OECD URL: [Link]

  • Title: In Vitro Neurotoxicity Source: Creative Bioarray URL: [Link]

  • Title: Neurotoxicity Assay Source: Visikol URL: [Link]

  • Title: Establishing an In Vitro Assay for Predicting Neurotoxicity Risks Using Functional Human iPSC-Derived Neurons Source: Axion Biosystems URL: [Link]

  • Title: Behavioral Research Assessments Source: MD Biosciences URL: [Link]

  • Title: Advancing Neurological Therapies: Integrating Novel Compounds and Clinical Trials for Enhanced Cognitive and Neuronal Health Source: PubMed Central URL: [Link]

  • Title: Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies Source: Frontiers in Neuroscience URL: [Link]

  • Title: Neurobehavioral Testing - Specifications for the Conduct of Toxicity Studies Source: National Institute of Environmental Health Sciences URL: [Link]

  • Title: Antidepressant-Like Activity of Naringenin, an Important Agro-Industrial Resource, Complexed with β-Cyclodextrin Source: ACS Omega URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic route to achieve higher yields and purity.

I. Reaction Overview & Mechanism

The synthesis of this compound is most commonly achieved via a Friedel-Crafts acylation reaction.[1][2] This electrophilic aromatic substitution involves the reaction of fluorobenzene with 3-(methylsulfonyl)benzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][3]

The reaction proceeds through the formation of a highly reactive acylium ion intermediate, which is generated when the Lewis acid coordinates to the chlorine atom of the acyl chloride.[1][2] This electrophile is then attacked by the electron-rich π-system of the fluorobenzene ring. The fluorine atom is an ortho-, para-directing group; however, the para-substituted product is predominantly formed due to reduced steric hindrance compared to the ortho position.[4] Subsequent deprotonation of the resulting arenium ion complex regenerates the aromaticity of the ring and yields the final ketone product.[1]

Reaction Pathway

Friedel-Crafts Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Acyl_Chloride 3-(Methylsulfonyl)benzoyl Chloride Acylium_Ion Acylium Ion Intermediate Acyl_Chloride->Acylium_Ion + AlCl₃ Lewis_Acid AlCl₃ Arenium_Ion Arenium Ion Intermediate Acylium_Ion->Arenium_Ion + Fluorobenzene Acylium_Ion->Arenium_Ion Fluorobenzene Fluorobenzene Product This compound Arenium_Ion->Product - H⁺, - AlCl₃

Caption: Friedel-Crafts acylation pathway for the synthesis of this compound.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_checks Initial Checks cluster_optimization Optimization Steps start Low Yield or Incomplete Reaction reagent_quality Reagent Quality Anhydrous conditions? Purity of starting materials? Fresh Lewis Acid? start->reagent_quality reaction_setup Reaction Setup Inert atmosphere? Proper temperature control? Efficient stirring? start->reaction_setup stoichiometry Stoichiometry Adjust Lewis acid equivalents? Vary acyl chloride ratio? reagent_quality->stoichiometry If reagents are pure temp_time Temperature & Time Optimize reaction temperature? Monitor reaction progress (TLC/GC)? reaction_setup->temp_time If setup is correct workup Work-up & Purification Proper quenching? Efficient extraction? Appropriate purification method? stoichiometry->workup temp_time->workup end_success Improved Yield workup->end_success If successful end_fail Consult Further workup->end_fail If issues persist

Caption: A logical workflow for troubleshooting low-yield synthesis.

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields in Friedel-Crafts acylation can stem from several factors. Here’s a breakdown of the most common culprits and how to address them:

  • Moisture Contamination: The Lewis acid catalyst, AlCl₃, is extremely sensitive to moisture.[5] Any water present in the reagents or solvent will react with and deactivate the catalyst, halting the reaction.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and high-purity, freshly opened reagents.[4]

  • Inactive Catalyst: Over time, AlCl₃ can degrade, especially if not stored properly.

    • Solution: Use a fresh, unopened container of anhydrous aluminum chloride. For best results, use a high-purity grade.

  • Suboptimal Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount or even a slight excess of the Lewis acid.[3][6] This is because the product ketone can form a complex with the catalyst, effectively sequestering it.[3]

    • Solution: Start with at least 1.1 equivalents of AlCl₃ relative to the limiting reagent, 3-(methylsulfonyl)benzoyl chloride. You may need to empirically optimize this ratio for your specific conditions.

  • Inadequate Reaction Temperature: While the reaction is often initiated at a low temperature (e.g., 0°C) to control the initial exotherm, it may require warming to proceed to completion.[7]

    • Solution: After the initial addition of reagents at a low temperature, allow the reaction to warm to room temperature or gently heat it under reflux to drive it to completion.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal temperature and time.[4]

Q2: I'm observing significant amounts of an isomeric impurity. How can I improve the regioselectivity?

A2: The primary isomeric impurity in the acylation of fluorobenzene is the ortho-substituted product. While the para-product is electronically and sterically favored, certain conditions can increase the formation of the ortho-isomer.[4]

  • High Reaction Temperature: Elevated temperatures can provide the necessary activation energy to overcome the steric hindrance at the ortho position.[4]

    • Solution: Maintain a lower reaction temperature throughout the addition of the acylating agent. A temperature range of 0-25°C is generally recommended.

  • Choice of Lewis Acid: While AlCl₃ is common, other Lewis acids can offer different selectivity profiles.

    • Solution: Consider screening other Lewis acids such as FeCl₃ or milder options like zinc salts, which may favor the formation of the para-product.[1][3] Some studies have also explored rare earth triflates for improved selectivity in similar reactions.[8]

Q3: The reaction mixture turns dark and I'm getting a complex mixture of byproducts. What's happening?

A3: A dark, complex reaction mixture often indicates side reactions and decomposition.

  • Excessive Heat: Running the reaction at too high a temperature or having poor temperature control during the exothermic addition of reagents can lead to charring and polymerization.

    • Solution: Add the acylating agent or the Lewis acid portion-wise or dropwise to a cooled solution of the other reagents to manage the exotherm.[5][7] Ensure efficient stirring to dissipate heat evenly.

  • Di-acylation: Although the first acyl group deactivates the aromatic ring towards further substitution, forcing conditions (high temperature, long reaction times, large excess of acylating agent) can lead to the formation of di-acylated products.[4][6]

    • Solution: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of 3-(methylsulfonyl)benzoyl chloride.[4] Monitor the reaction closely and stop it once the starting fluorobenzene is consumed.

  • Impure Starting Materials: Impurities in either the fluorobenzene or the 3-(methylsulfonyl)benzoyl chloride can lead to a variety of side products.[4]

    • Solution: Ensure the purity of your starting materials. If necessary, purify the 3-(methylsulfonyl)benzoyl chloride before use. This can be synthesized from 3-(methylsulfonyl)benzoic acid and a chlorinating agent like thionyl chloride.[9]

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction? A1: A non-polar, aprotic solvent is typically used. Dichloromethane (DCM) is a common choice due to its ability to dissolve the reactants and its relatively low boiling point, which simplifies removal.[5] Other options include 1,2-dichloroethane or carbon disulfide. It is crucial that the solvent is anhydrous.[4]

Q2: How should I properly quench the reaction? A2: The reaction is typically quenched by carefully and slowly pouring the reaction mixture into a beaker of crushed ice and water, often with the addition of concentrated hydrochloric acid. This hydrolyzes the aluminum chloride-ketone complex and separates the organic and aqueous layers. Perform this step in a well-ventilated fume hood as hydrogen chloride gas will be evolved.[2]

Q3: What is the recommended method for purifying the final product? A3: After aqueous work-up and extraction with an organic solvent, the crude product is often a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) is a common and effective method for purification.[10] If the product is an oil or if recrystallization is insufficient, column chromatography on silica gel can be employed.[10]

Q4: Can I use 3-(methylsulfonyl)benzoic acid directly instead of the acyl chloride? A4: While some modern Friedel-Crafts procedures allow for the direct use of carboxylic acids with specific activators (like methanesulfonic anhydride), the classical and most reliable method for this type of synthesis involves the more reactive acyl chloride.[11][12] Using the carboxylic acid directly with a standard Lewis acid like AlCl₃ is generally not effective.

Q5: Are there any "greener" alternatives to aluminum chloride? A5: Yes, research is ongoing to develop more environmentally friendly catalysts. Options that have been explored for Friedel-Crafts acylations include solid acid catalysts like zeolites, certain metal triflates (e.g., scandium or bismuth triflate), and even strong Brønsted acids under specific conditions.[3][8] These alternatives can reduce the amount of waste generated from the stoichiometric use of AlCl₃.

IV. Experimental Protocols

Protocol 1: Synthesis of 3-(Methylsulfonyl)benzoyl Chloride
  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, combine 3-(methylsulfonyl)benzoic acid (1.0 eq) and thionyl chloride (2.0-3.0 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).[13]

  • Heat the mixture to reflux (approximately 80-90°C) and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases.[13]

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure to yield the crude 3-(methylsulfonyl)benzoyl chloride, which can be used directly or purified by vacuum distillation.[13]

Protocol 2: Synthesis of this compound
  • Reaction Setup: Assemble oven-dried glassware under an inert atmosphere of nitrogen or argon. In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane (DCM).[5]

  • Cool the suspension to 0°C in an ice bath.

  • Reagent Addition: Dissolve 3-(methylsulfonyl)benzoyl chloride (1.0 eq) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension, maintaining the internal temperature below 5°C.

  • After the addition is complete, add fluorobenzene (1.0-1.2 eq) dropwise, again keeping the temperature below 5°C.

  • Reaction: Once all reagents are added, allow the mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by TLC.

  • Work-up: Carefully pour the reaction mixture into a flask containing a mixture of crushed ice and concentrated HCl. Stir vigorously until all solids dissolve.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[4]

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the solid by recrystallization from a suitable solvent like ethanol.

V. Data Summary

ParameterRecommended ConditionRationale
Lewis Acid Anhydrous AlCl₃Strong, effective Lewis acid for activating the acyl chloride.[1]
Stoichiometry (AlCl₃) 1.1 - 1.5 equivalentsStoichiometric amounts are needed to account for complexation with the product ketone.[3]
Solvent Anhydrous DichloromethaneInert, aprotic solvent that solubilizes reactants and is easily removed.[5]
Temperature 0°C to Room TemperatureInitial cooling controls exotherm, warming to RT drives reaction to completion.[7]
Work-up Quench with Ice/HClHydrolyzes the catalyst-product complex and aids in layer separation.
Purification RecrystallizationEffective method for obtaining high-purity crystalline product.

VI. References

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]

  • ChemTalk. (n.d.). Friedel-Crafts Alkylation and Acylation Reactions. Available from: [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available from: [Link]

  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Available from: [Link]

  • Google Patents. (n.d.). CN101462931A - Method for acylating fluorobenzene. Available from:

  • Supporting Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Available from: [Link]

  • Google Patents. (n.d.). Synthesis process of 2-nitro-4-methylsulfonyl benzoyl chloride. Available from:

  • Chemguide. (n.d.). Friedel-Crafts acylation of benzene. Available from: [Link]

  • PubMed. (n.d.). "Greener" Friedel-Crafts acylations: a metal- and halogen-free methodology. Available from: [Link]

  • Google Patents. (n.d.). CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid. Available from:

  • Technical Disclosure Commons. (2025, January 30). Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl) -5,6-dihydro[1][3][4]triazo. Available from: https://www.tdcommons.org/dpubs_series/7788

  • MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Available from: [Link]

  • ResearchGate. (2025, August 7). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Available from: [Link]

  • MolPort. (n.d.). Compound (4-fluorophenyl)(3-{[(4-hydroxyphenyl)methylidene]amino}phenyl)methanone. Available from: [Link]

  • Google Patents. (n.d.). WO2006002691A1 - Process for the synthesis and purification of (4-methoxybutyl) (4-trifluoromethylphenyl)methanone. Available from:

  • Google Patents. (n.d.). WO2023005587A1 - Synthesis method for empagliflozin key intermediate. Available from:

  • Organic Chemistry Portal. (n.d.). Diarylmethane synthesis by benzylation or arylation. Available from: [Link]

  • Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. Available from:

  • Google Patents. (n.d.). CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole. Available from:

  • ResearchGate. (2025, August 6). Synthesis of Chiral Functionalized Diarylmethanols Catalyzed by a New ?-Amino Thiol | Request PDF. Available from: [Link]

  • NIH. (2022, December 19). Cyclic Diaryl λ3-Chloranes: Reagents and Their C–C and C–O Couplings with Phenols via Aryne Intermediates. Available from: [Link]

  • ResearchGate. (2025, August 10). Synthesis of Asymmetric Diaryl Sulfides by SNAr Reaction of Substituted Nitrobenzene with Aryl Disulfides | Request PDF. Available from: [Link]

  • ChemistryViews. (2013, October 8). Diaryl Sulfone Synthesis. Available from: [Link]

  • Google Patents. (2025, November 27). US20250361209A1 - Crystal forms of n-(3-fluorophenyl)-6-(6,7-dimethoxyquinolin-4-oxy)-3,4-dihydroquinoline-1(2h)-carboxamide methanesulfonate and preparation method thereof. Available from:

Sources

Technical Support Center: Purification of (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental issues.

I. Troubleshooting Guide: Navigating Purification Hurdles

This section addresses common problems encountered during the purification of this compound, offering step-by-step solutions and the scientific rationale behind them.

Question 1: My crude product is an oil or a sticky solid and fails to crystallize. What should I do?

Answer:

This is a frequent issue, often caused by the presence of residual solvents or process-related impurities that inhibit crystal lattice formation. Here’s a systematic approach to induce crystallization:

Step 1: Solvent Removal Verification. Ensure all reaction solvents are thoroughly removed. High-boiling point solvents like DMF or DMSO, if used in the synthesis, are common culprits.

  • Action: Place the crude material under high vacuum for an extended period (several hours to overnight) at a slightly elevated temperature (e.g., 40-50 °C), if the compound is thermally stable.

Step 2: Solvent-Antisolvent Crystallization. This technique involves dissolving the crude product in a small amount of a "good" solvent (in which it is highly soluble) and then slowly adding an "anti-solvent" (in which it is poorly soluble) to induce precipitation.

  • Recommended Solvent Systems:

    • Good Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone.

    • Anti-Solvents: Hexanes, Heptane, Diethyl ether.

  • Protocol:

    • Dissolve the oily product in a minimal amount of a good solvent (e.g., DCM).

    • Slowly add an anti-solvent (e.g., hexanes) dropwise while stirring vigorously.

    • Continue adding the anti-solvent until the solution becomes cloudy (incipient precipitation).

    • If no crystals form, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.

    • Allow the flask to stand undisturbed, initially at room temperature, and then at a lower temperature (4 °C or -20 °C) to maximize crystal formation.

    • Collect the precipitated solid by filtration.

Step 3: Trituration. If the solvent-antisolvent method fails, trituration with a poor solvent can help remove soluble impurities and induce crystallization of the desired product.

  • Protocol:

    • Add a small volume of a poor solvent (e.g., hexanes or diethyl ether) to the crude oil.

    • Stir the mixture vigorously with a spatula or glass rod, breaking up any clumps. The goal is to wash away impurities, leaving the desired compound as a solid.

    • The product may initially form a paste that solidifies upon continued agitation.

    • Decant the solvent and repeat the process if necessary.

    • Dry the resulting solid under vacuum.

Question 2: After recrystallization, the purity of my this compound is still below the desired specification (e.g., <98%). What are the likely impurities and how can I remove them?

Answer:

Persistent impurities often co-crystallize with the product due to similar structural and polarity characteristics. The most probable impurities originate from the synthetic route, which is typically a Friedel-Crafts acylation of fluorobenzene with 3-(methylsulfonyl)benzoyl chloride.

Potential Impurities:

  • Isomeric Byproducts: The primary isomeric impurity is likely the ortho-acylated product, (2-Fluorophenyl)(3-methanesulfonylphenyl)methanone. Although the para-substitution is sterically and electronically favored, small amounts of the ortho-isomer can form.[1]

  • Starting Materials: Unreacted 3-(methylsulfonyl)benzoyl chloride or fluorobenzene.

  • Hydrolyzed Acyl Chloride: 3-(Methylsulfonyl)benzoic acid, formed from the reaction of the acyl chloride with moisture.

Purification Strategy: Column Chromatography

When recrystallization is insufficient, column chromatography is the most effective method for separating closely related impurities.

dot

Caption: Column Chromatography Workflow.

Detailed Protocol for Column Chromatography:

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a standard choice.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal ratio should be determined by Thin Layer Chromatography (TLC) analysis.

    • TLC Analysis: Spot the crude material on a TLC plate and develop it in various solvent mixtures (e.g., 9:1, 4:1, 2:1 Hexane:EtOAc). The ideal system will show good separation between the product spot (Rf value of ~0.3-0.4) and any impurity spots.

  • Column Packing:

    • Slurry Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture and pour it into the column. Allow it to pack under gravity or with gentle pressure.

    • Dry Packing: Add dry silica gel to the column and then slowly run the eluent through.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.

    • Dry Loading: Dissolve the crude product in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the column. Dry loading is often preferred as it can lead to better resolution.

  • Elution: Start with a less polar solvent mixture and gradually increase the polarity (gradient elution). For example, begin with 9:1 Hexane:EtOAc and slowly increase the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Question 3: I am concerned about residual solvents in my final product. How can I identify and quantify them?

Answer:

Residual solvent analysis is a critical step, especially for materials intended for pharmaceutical use, and is guided by regulations such as the USP <467> guidelines.[2] The most common and reliable technique for this is Gas Chromatography (GC) with a headspace autosampler.

Analytical Method: Headspace Gas Chromatography (HS-GC)

  • Principle: The sample is heated in a sealed vial, allowing volatile solvents to partition into the headspace gas. A sample of this gas is then injected into the GC for separation and detection.

  • Instrumentation:

    • Gas Chromatograph with a Flame Ionization Detector (FID).

    • Headspace Autosampler.

    • Capillary Column (e.g., DB-624 or equivalent).

  • General Procedure:

    • Sample Preparation: Accurately weigh the sample into a headspace vial. Add a suitable high-boiling point solvent (e.g., dimethyl sulfoxide or N,N-dimethylformamide) to dissolve the sample.

    • Standard Preparation: Prepare calibration standards of the potential residual solvents in the same dissolution solvent.

    • HS-GC Analysis: Analyze the samples and standards using a validated method.

    • Quantification: Identify and quantify the residual solvents by comparing the peak areas in the sample chromatogram to those of the calibration standards.

Common Solvents to Monitor Typical Use in Synthesis/Purification
DichloromethaneReaction solvent, Extraction, Chromatography
Ethyl AcetateExtraction, Recrystallization, Chromatography
Hexanes/HeptaneRecrystallization (anti-solvent), Chromatography
TolueneReaction solvent (Friedel-Crafts)
Methanol/EthanolRecrystallization
AcetoneRecrystallization, Glassware cleaning

II. Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound?

Q2: What analytical techniques are recommended for routine purity checks of this compound?

For routine analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice due to its high resolution, sensitivity, and accuracy.[4][5]

Recommended HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) and a polar organic solvent like acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

  • Purity Assessment: Purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Q3: Can I use an extraction to purify my crude product?

Aqueous workup and extraction are standard steps after the reaction to remove the catalyst (e.g., AlCl₃) and water-soluble byproducts. However, it is generally not sufficient for removing organic impurities with similar solubility profiles to the product.

Standard Extraction Protocol:

  • Quench the reaction mixture carefully with cold dilute acid (e.g., 1M HCl).

  • Extract the aqueous layer with a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Wash the combined organic layers sequentially with water, a dilute base (e.g., 5% NaHCO₃ solution) to remove acidic impurities, and finally with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

This crude product will then typically require further purification by recrystallization or chromatography.

III. Logical Relationships in Purification

The choice of a purification strategy is a logical process based on the nature of the impurities and the desired final purity.

dot

Purification_Decision_Tree Start Crude Product Is_Solid Is the product a solid? Start->Is_Solid Recrystallize Attempt Recrystallization Is_Solid->Recrystallize Yes Is_Oil Product is an oil/ sticky solid Is_Solid->Is_Oil No Purity_Check1 Check Purity (HPLC/TLC) Recrystallize->Purity_Check1 Column_Chromo Column Chromatography Purity_Check1->Column_Chromo Purity Not OK Pure_Product Pure Product Purity_Check1->Pure_Product Purity OK Triturate Triturate with anti-solvent Is_Oil->Triturate Is_Solid2 Did it solidify? Triturate->Is_Solid2 Is_Solid2->Recrystallize Yes Is_Solid2->Column_Chromo No Purity_Check2 Check Purity (HPLC/TLC) Column_Chromo->Purity_Check2 Purity_Check2->Pure_Product Purity OK Impure_Product Still Impure Purity_Check2->Impure_Product Purity Not OK

Caption: Decision Tree for Purification Strategy.

References

  • BenchChem.
  • BenchChem. Comparative Guide to Purity Analysis of 4-[[(4-Fluorophenyl)
  • Organic Syntheses.
  • PubMed.
  • ResearchGate.
  • USP-NF. (467) Residual Solvents.
  • Google Patents. Process for the synthesis and purification of (4-methoxybutyl) (4-trifluoromethylphenyl)methanone.
  • ChemicalBook. Methanone, (4-fluorophenyl)[4-(methylsulfonyl)phenyl]-.
  • Arctom Scientific. (4-Fluorophenyl)(4-methanesulfonylphenyl)methanone.
  • Sigma-Aldrich. Solvent Miscibility Table.
  • Google Patents.
  • PubChem. Bis(4-fluorophenyl)-methanone.

Sources

Technical Support Center: Stability of (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Scope

(4-Fluorophenyl)(3-methanesulfonylphenyl)methanone is a diarylketone with sulfone and fluoride moieties, structures common in medicinal chemistry. Dimethyl sulfoxide (DMSO) is the principal solvent for storing and handling such compounds for high-throughput screening (HTS) and early-stage drug discovery. While specific, peer-reviewed stability data for this exact molecule in DMSO is not publicly available, this guide consolidates best practices and troubleshooting protocols based on the known chemical liabilities of its functional groups and extensive experience with compound library management.

This document provides researchers, scientists, and drug development professionals with a framework to mitigate risks, troubleshoot common stability issues, and design robust experiments. The principles outlined are grounded in established chemical knowledge and widely accepted industry practices for compound storage.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that could affect the stability of this compound in DMSO?

A1: The primary factors of concern are water content, temperature, light exposure, and the presence of acidic or basic impurities.[3][4] DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[5][6][7] This absorbed water can act as a nucleophile, potentially leading to slow hydrolysis over extended periods, although the ketone and sulfone groups in this molecule are generally stable. More significantly, water can alter the solubility and promote precipitation.[1][3][4] Temperature fluctuations can accelerate degradation and lead to freeze-thaw issues.[8][9]

Q2: What are the recommended storage conditions for stock solutions (e.g., 10 mM) in DMSO?

A2: To maximize the shelf-life of your compound, adhere to the following storage recommendations. These conditions are designed to slow down potential chemical reactions and physical changes.

Condition Recommendation Rationale
Temperature -20°C or -80°C for long-term storage. Low temperatures significantly slow the kinetics of potential degradation reactions.[9]
Container Use amber glass vials with PTFE-lined screw caps.Minimizes light exposure and prevents leaching or adsorption associated with some plastics.[9][10]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).While oxidative degradation of the ketone or sulfone is not a primary concern, this minimizes exposure to atmospheric moisture and oxygen.[3][4]
Aliquoting Prepare single-use aliquots.This is the most critical step to prevent repeated freeze-thaw cycles, which can introduce moisture and affect solubility.[3][8]
Solvent Grade Use anhydrous, high-purity DMSO (≥99.9%).Minimizes water content from the start, which is a key factor in compound loss.[3][4][11]

Q3: How long can I expect my compound to be stable at room temperature?

A3: Room temperature storage is strongly discouraged for more than 1-2 days.[8] Studies on large compound libraries show a significant probability of degradation over time at ambient temperatures. One study monitoring ~7200 compounds found that the probability of observing the compound was 92% after 3 months, dropping to just 52% after one year at room temperature.[12] While your specific compound may be more or less stable, this highlights the inherent risk. Always prepare working solutions fresh from frozen stocks.

Q4: My compound has a sulfone group. Is this susceptible to degradation in DMSO?

A4: The sulfone (R-SO₂-R') group is generally considered a highly stable functional group, resistant to oxidation and mild acidic or basic conditions.[13] Unlike sulfides or sulfoxides, which can be oxidized, the sulfur in a sulfone is already in its highest oxidation state (VI). Therefore, degradation of the sulfone moiety under typical storage conditions is highly unlikely.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments.

Issue 1: I observe a progressive decrease in the parent compound peak area (by LC-MS) in my stock solution over several weeks, even when stored at -20°C.

  • Potential Cause A: Repeated Freeze-Thaw Cycles.

    • Scientific Rationale: Each time a DMSO stock is thawed, it is exposed to ambient air, allowing for moisture ingress.[5][8] This can lead to micro-precipitation or hydrolysis. Furthermore, the process of freezing can cause compounds to fall out of solution, and they may not fully redissolve upon thawing, especially if not vortexed sufficiently.[8]

    • Recommended Action: Discard the current stock. Prepare a new stock solution and create small, single-use aliquots to eliminate the need for thawing the master stock.

  • Potential Cause B: Water Contamination.

    • Scientific Rationale: Water is a more significant cause of compound loss in DMSO than oxygen.[3][4] Even if using anhydrous DMSO initially, improper handling can introduce water.

    • Recommended Action: Purchase a new, sealed bottle of anhydrous DMSO. When preparing solutions, allow the DMSO bottle to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on the cold liquid.

Issue 2: My solution appears clear upon preparation, but I see precipitate after thawing it from -80°C.

  • Potential Cause A: Supersaturation.

    • Scientific Rationale: Compounds can sometimes be dissolved at a concentration above their thermodynamic solubility limit, creating a supersaturated (metastable) solution. The energy barrier of a freeze-thaw cycle can be sufficient to initiate crystallization, resulting in a precipitate that is difficult to redissolve.[8] The crystallized form is often a lower-energy, less soluble polymorph.[8]

    • Recommended Action:

      • Gently warm the vial to 30-37°C and vortex thoroughly for 1-2 minutes.

      • If precipitate remains, sonication may help.[8]

      • If the issue persists, the working concentration may be too high. Consider lowering the stock concentration for storage.

  • Potential Cause B: Poor Quality Storage Vials/Plates.

    • Scientific Rationale: Inadequately sealed containers can allow DMSO to slowly absorb water, even during frozen storage, reducing the solvent's solvating power for your compound.

    • Recommended Action: Ensure you are using high-quality polypropylene or glass vials with secure seals. For 96/384-well plates, use robust foil or cap mat seals.

Issue 3: I see new, unexpected peaks in my LC-MS analysis.

  • Potential Cause A: Degradation.

    • Scientific Rationale: While the core structure appears robust, degradation is still possible under stressful conditions (e.g., presence of contaminants, prolonged light exposure). A forced degradation study can help identify potential degradants.[14][15]

    • Recommended Action: Perform a systematic stability assessment as outlined in Section 4.0. This involves analyzing the sample at defined time points under various storage conditions (e.g., -20°C, 4°C, Room Temperature) to track the appearance of new peaks relative to the parent compound.

  • Potential Cause B: DMSO Decomposition or Impurities.

    • Scientific Rationale: Although DMSO is thermally stable under neutral conditions, it can decompose at high temperatures or in the presence of strong acids or bases.[6][16][17] This is unlikely in a standard laboratory setting but worth considering if samples were exposed to extreme conditions. More commonly, the new peaks could be from impurities in the DMSO itself or from leachables from plasticware.

    • Recommended Action:

      • Analyze a blank sample of the DMSO from the same lot.

      • Confirm the mass of the new peaks. Common DMSO-related artifacts in mass spectrometry include sodium adducts or DMSO clusters.

Experimental Protocols & Workflows

Protocol: Short-Term Stability Assessment in DMSO

This protocol is designed to quickly assess the stability of this compound over a typical experimental timeframe.

Materials:

  • This compound

  • Anhydrous, high-purity DMSO[10]

  • Amber glass vials with PTFE-lined caps[10]

  • LC-MS system with a suitable C18 column

Procedure:

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in anhydrous DMSO. Vortex until fully dissolved.

  • Aliquoting: Dispense 50 µL aliquots into three separate, labeled amber vials.

  • Time-Zero (T=0) Analysis: Immediately take one vial, dilute it to an appropriate concentration (e.g., 10 µM) in a suitable solvent (e.g., 50:50 Acetonitrile:Water), and analyze by LC-MS. Record the peak area of the parent compound. This is your baseline.[10]

  • Incubation: Store the remaining two vials under the test conditions:

    • Vial 1: Room Temperature (approx. 22°C), protected from light.

    • Vial 2: 4°C.

  • Time-Point Analysis: After 24 and 72 hours, retrieve the vials, allow them to equilibrate to room temperature, and analyze by LC-MS using the exact same method as the T=0 analysis.

  • Data Analysis: Calculate the percent of the parent compound remaining at each time point relative to the T=0 sample.

    • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

    • A result >95% is generally considered stable for short-term handling.

Workflow Diagram: Troubleshooting Compound Precipitation

G Workflow for Troubleshooting Compound Precipitation in DMSO start Precipitate Observed in DMSO Stock warm_vortex 1. Warm to 37°C 2. Vortex vigorously (2 min) start->warm_vortex check1 Is solution clear? warm_vortex->check1 sonicate Sonicate for 10 min check1->sonicate No success Issue Resolved. Proceed with experiment. Consider pre-warming for future use. check1->success Yes check2 Is solution clear? sonicate->check2 check2->success Yes fail Precipitate Persists check2->fail No cause_analysis Root Cause Analysis fail->cause_analysis conc_too_high Hypothesis: Concentration exceeds thermodynamic solubility. cause_analysis->conc_too_high solvent_issue Hypothesis: Poor solvent quality (e.g., water contamination). cause_analysis->solvent_issue action_conc Action: Prepare new stock at a lower concentration. conc_too_high->action_conc action_solvent Action: Use new, anhydrous DMSO. Review handling procedures. solvent_issue->action_solvent

Caption: A logical workflow for addressing compound precipitation issues in DMSO stocks.

References

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • Waybright, T. J., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708-716. [Link]

  • Quora. (2018). What is the best way of storing a DMSO in a research lab?[Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. [Link]

  • SAGE Journals. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. [Link]

  • Ziath. Samples in DMSO: What an end user needs to know. [Link]

  • Lee, C., et al. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. Water Research, 38(11), 2754-2762. [Link]

  • Kozik, V., et al. (2005). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 10(5), 425-431. [Link]

  • Singh, S., et al. (2007). Degradation of DMSO by ozone-based advanced oxidation processes. Journal of Hazardous Materials, 149(1), 218-225. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • St-Jean, M., et al. (2012). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. Organic Process Research & Development, 16(9), 1546-1551. [Link]

  • Uno, S., et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development, 25(12), 2736-2742. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • Pharmaffiliates. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • Pharma Science Monitor. (2016). REVIEW: FORCE DEGRADATION STUDIES. [Link]

  • Lorenz, M. A., et al. (2006). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 11(8), 885-890. [Link]

  • MP Biomedicals. Dimethyl Sulfoxide Product Information. [Link]

  • Science.gov. solvents dimethyl sulfoxide: Topics. [Link]

  • D'Souza, J. N., & Macgregor, R. B. (2022). Dimethyl sulfoxide (DMSO) is a stabilizing co-solvent for G-quadruplex DNA. Biophysical Chemistry, 281, 106741. [Link]

  • Pharmaceutical Technology. (2016). Advances in the Regulated Pharmaceutical Use of Dimethyl Sulfoxide USP, Ph.Eur.[Link]

  • PubChem. Dimethyl sulfoxide. [Link]

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Preventing degradation of (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone

A Guide to Ensuring Solution Stability and Preventing Degradation

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the integrity of this compound in solution. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Introduction to this compound Stability

This compound is a diarylketone with functional groups that contribute to its unique chemical properties. Understanding its stability profile is critical for obtaining reliable and reproducible experimental results. The primary components of the molecule—a benzophenone core, a fluorophenyl group, and a methanesulfonylphenyl group—each influence its susceptibility to degradation. The benzophenone structure, in particular, is known for its potential photosensitivity.[1][2] This guide will walk you through the potential degradation pathways and provide actionable strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning yellow. What is the likely cause?

A1: A yellowing of the solution is a common indicator of degradation, particularly photodegradation.[3] The benzophenone core of the molecule can absorb UV and visible light, leading to the formation of colored byproducts.[4] This process can be accelerated by exposure to ambient laboratory light or direct sunlight. Oxidation is another potential cause of discoloration.

Q2: What are the primary factors that can cause degradation of this compound in solution?

A2: The main factors to consider are:

  • Light Exposure: As a benzophenone derivative, the compound is susceptible to photodegradation.[1][5]

  • pH: Extreme pH conditions (highly acidic or basic) can potentially promote hydrolysis or other degradative reactions of the ketone functional group.[6]

  • Temperature: Elevated temperatures can increase the rate of all chemical reactions, including degradation.[7]

  • Solvent Choice: The polarity and protic nature of the solvent can influence the stability of the ketone group.[8][9]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, especially when combined with light exposure.[3]

Q3: What are the best practices for storing a stock solution of this compound?

A3: To ensure the long-term stability of your stock solution, follow these guidelines:[7]

  • Protect from Light: Store the solution in an amber glass vial or a container wrapped in aluminum foil.[4][10]

  • Control Temperature: Store solutions at a low temperature, such as 2-8°C or frozen at -20°C for longer-term storage.[7][11] Avoid repeated freeze-thaw cycles.

  • Use an Inert Atmosphere: For maximum stability, consider purging the solution with an inert gas like argon or nitrogen before sealing to remove dissolved oxygen.

  • Proper Sealing: Ensure the container is tightly sealed to prevent solvent evaporation and exposure to atmospheric moisture.

Q4: Which solvents are recommended for dissolving this compound?

A4: While specific solubility data should be determined empirically, polar aprotic solvents such as DMSO and DMF are generally good starting points for compounds of this nature. For less polar applications, solvents like acetonitrile or acetone could be suitable. The choice of solvent can impact stability, with polar solvents potentially influencing the keto-enol equilibrium, though for a diarylketone this is less of a concern than for 1,3-dicarbonyl compounds.[8][12] It is crucial to use high-purity, anhydrous solvents to minimize potential contaminants that could catalyze degradation.

Q5: How stable is the methanesulfonyl group to hydrolysis?

A5: The methanesulfonyl (mesyl) group itself is generally very stable under both acidic and basic conditions and is resistant to hydrolysis.[13][14] This stability is a key feature of sulfonamides and sulfones in many pharmaceutical compounds.[15] Therefore, degradation is more likely to occur at other parts of the molecule.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Precipitation in solution Poor Solubility: The concentration may exceed the solubility limit in the chosen solvent.- Gently warm the solution and sonicate to aid dissolution.- If precipitation persists, consider a different solvent or preparing a more dilute solution.
Temperature Effects: Solubility may decrease at lower storage temperatures.- Allow the solution to warm to room temperature before use.- If the compound remains precipitated, sonicate to redissolve.
Inconsistent experimental results Degradation of Stock Solution: The compound may have degraded over time due to improper storage.- Prepare a fresh stock solution from solid material.- Perform a quality control check (e.g., HPLC-UV) to assess the purity of the old and new solutions.
Incomplete Dissolution: Undissolved microparticles may lead to inaccurate concentrations.- Ensure the compound is fully dissolved before use.- Consider filtering the solution through a 0.22 µm syringe filter.
Appearance of new peaks in chromatogram (e.g., HPLC, LC-MS) Degradation: The new peaks likely represent degradation products.- Systematically investigate the cause of degradation by conducting a forced degradation study (see protocol below).[16][17][18]- Review handling and storage procedures to identify potential sources of light, heat, or reactive contaminants.

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Preparing a Stable Stock Solution

This protocol provides a standardized method for preparing a stock solution to minimize initial degradation.

  • Preparation: Work in an area with subdued lighting or use amber-colored labware.[19]

  • Solvent Selection: Choose a high-purity, anhydrous solvent in which this compound is freely soluble.

  • Weighing: Accurately weigh the desired amount of the solid compound.

  • Dissolution: Add the solvent to the solid and vortex or sonicate until fully dissolved.

  • Inert Gas Purging (Optional but Recommended): Gently bubble nitrogen or argon gas through the solution for 2-5 minutes to remove dissolved oxygen.

  • Storage: Transfer the solution to a clean, amber glass vial with a PTFE-lined cap. Wrap the vial in aluminum foil for extra protection and store at the recommended temperature (2-8°C for short-term, -20°C for long-term).[7][10]

Protocol 2: Forced Degradation Study Workflow

A forced degradation study is essential for identifying potential degradation pathways and developing a stability-indicating analytical method.[20][21] This involves subjecting the compound to stress conditions more severe than it would typically encounter.[16]

Objective: To identify the degradation products of this compound under various stress conditions.

Methodology:

  • Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Expose aliquots of this solution to the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solution at 60°C for 24 hours.

    • Photodegradation: Expose the solution to a UV light source (e.g., 254 nm) or a photostability chamber.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including a control (unstressed) sample, by a suitable analytical method like HPLC-UV or LC-MS to identify and quantify any degradation products.

The following diagram illustrates the workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis start Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid Expose Aliquots base Base Hydrolysis (0.1 M NaOH, 60°C) start->base Expose Aliquots oxidation Oxidation (3% H₂O₂ RT) start->oxidation Expose Aliquots thermal Thermal (60°C) start->thermal Expose Aliquots photo Photolytic (UV Light) start->photo Expose Aliquots analyze Analyze by HPLC/LC-MS acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze compare Compare to Control & Identify Degradants analyze->compare

Caption: Workflow for a forced degradation study.

Key Degradation Pathways and Prevention

The structure of this compound suggests several potential, albeit hypothetical, degradation pathways based on the known chemistry of its functional groups. Understanding these can help in designing experiments and handling procedures.

Degradation_Pathways cluster_stressors cluster_products cluster_prevention Compound This compound Benzophenone Core Methanesulfonyl Group Fluorophenyl Group Photoproducts Photocyclization or Radical Adducts Compound:f1->Photoproducts Oxidized_Products Hydroxylated Species Compound:f1->Oxidized_Products Hydrolysis_Products Ketone Cleavage Products (less likely) Compound:f1->Hydrolysis_Products Light Light (UV/Visible) Light->Compound:f1 Photodegradation Oxidants Oxidizing Agents Oxidants->Compound:f1 Oxidation Extreme_pH Extreme pH / Heat Extreme_pH->Compound:f1 Hydrolysis Amber_Vials Use Amber Vials/ Protect from Light Amber_Vials->Light Inert_Atmosphere Inert Atmosphere (N₂ or Ar) Inert_Atmosphere->Oxidants pH_Control Buffer Solution/ Avoid Extremes pH_Control->Extreme_pH

Caption: Potential degradation pathways and preventative measures.

By implementing these best practices and utilizing the provided troubleshooting guides, researchers can significantly enhance the stability of this compound in solution, leading to more accurate and reliable scientific outcomes.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1040. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Wissinger, J. E., et al. (2005). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education, 82(2), 273. Retrieved from [Link]

  • Gusmaroli, L., et al. (2021). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. International Journal of Molecular Sciences, 22(16), 8565. Retrieved from [Link]

  • Labtag. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. Retrieved from [Link]

  • Kotnik, K., et al. (2016). Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment. Chemosphere, 148, 247-254. Retrieved from [Link]

  • Li, W., et al. (2014). Photostability of the UV filter benzophenone-3 and its effect on the photodegradation of benzotriazole in water. Environmental Chemistry, 11(3), 296-303. Retrieved from [Link]

  • Smith, C., et al. (2025). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts. Retrieved from [Link]

  • Kiki, C., et al. (2025). Elucidation of pH-Dependent Pathways for Benzophenone 1 Transformation by Heat-Activated Peroxydisulfate: A Combined Mechanistic and Environmental Assessment. ACS ES&T Water. Retrieved from [Link]

  • A&C Solutions. (2024, June 20). Guide to Safe Chemical Storage: Best Practices for the Industry. Retrieved from [Link]

  • Chem-Station. (2014, May 6). Sulfonyl Protective Groups. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Retrieved from [Link]

  • LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. Retrieved from [Link]

  • Pharmaguideline. (2015, February 15). Protection of Light Sensitive Products. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Retrieved from [Link]

  • ACS Omega. (2019, August 9). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. Retrieved from [Link]

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. Retrieved from [Link]

  • Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

  • PubMed. (2025, December 16). The pH-Dependent Toxic Effects of Benzophenone-3 on Aquatic Organisms. Retrieved from [Link]

  • HoriazonChemical. (n.d.). Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications Introduction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, April 1). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Retrieved from [Link]

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Refining dosage for in vivo studies with (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers Studying (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone and Similar Novel Compounds

Welcome to the technical support center for preclinical in vivo studies. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for refining the dosage of novel small molecules, using this compound as a representative example. Given the limited publicly available in vivo data on this specific compound, this guide will focus on the fundamental principles and established methodologies for determining a safe and efficacious starting dose for any new chemical entity (NCE).

Part 1: Frequently Asked Questions (FAQs) - First Principles of In Vivo Dosing

This section addresses the foundational questions researchers face when transitioning a novel compound from in vitro assays to in vivo models.

Question 1: We have promising in vitro data (e.g., IC50) for this compound. How do we translate this into a starting dose for our first animal study?

Answer: Translating an in vitro IC50 value to an in vivo starting dose is a multi-step process that requires careful consideration of several factors to ensure both safety and potential efficacy. A direct conversion is not feasible due to the complex physiological environment in a living organism.

Here's the scientific rationale and a recommended workflow:

  • In Vitro to In Vivo Extrapolation (IVIVE): The initial step involves estimating a target in vivo concentration that is likely to produce the desired pharmacological effect. A common starting point is to aim for a plasma concentration that is a multiple of the in vitro IC50 or EC50 value (e.g., 3-10 times the IC50). This is a preliminary estimate and should be refined with further data.

  • Maximum Tolerated Dose (MTD) Studies: A crucial initial in vivo experiment is the MTD study.[1] This involves administering escalating doses of the compound to small groups of animals to determine the highest dose that does not cause unacceptable toxicity.[2] The starting dose for an MTD study should be significantly lower than any predicted efficacious dose.

  • Allometric Scaling: Allometric scaling is a widely used method to extrapolate drug doses between different animal species and from animals to humans.[3][4][5][6][7] It is based on the principle that many physiological processes, including drug clearance, scale with body size in a predictable manner.[6] The basic formula for allometric scaling is Y = aW^b, where Y is the physiological parameter, W is body weight, and 'a' and 'b' are constants.[6]

Question 2: this compound has poor aqueous solubility. What are the best formulation strategies for in vivo administration?

Answer: Poor aqueous solubility is a common challenge in drug development.[8] The choice of formulation strategy is critical for achieving adequate bioavailability and consistent results.

Here are some commonly employed strategies for preclinical studies:

  • Co-solvents: For initial studies, a mixture of solvents can be used to dissolve the compound. Common co-solvents include DMSO, PEG300, and Tween 80.[9] It is essential to keep the percentage of organic solvents, especially DMSO, to a minimum to avoid vehicle-induced toxicity.[10]

  • Suspensions: If the compound is not soluble, it can be administered as a suspension. This involves reducing the particle size of the compound (micronization) and suspending it in a vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., Tween 80).

  • Lipid-based Formulations: For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can significantly enhance oral absorption.[11] These formulations consist of oils, surfactants, and co-solvents that form a fine emulsion upon contact with aqueous fluids in the gut.[11]

Table 1: Common Formulation Vehicles for Poorly Soluble Compounds

Formulation TypeComponentsAdvantagesDisadvantages
Co-solvent Solution DMSO, PEG300, Tween 80, Saline/WaterSimple to prepare, suitable for initial screening.Potential for vehicle toxicity, drug precipitation upon injection.
Aqueous Suspension Micronized drug, Suspending agent (e.g., 0.5% CMC), Wetting agent (e.g., 0.1% Tween 80)Can deliver higher doses, avoids organic solvents.Requires careful particle size control, potential for non-uniform dosing.
Lipid-based Formulation Oils (e.g., sesame oil, corn oil), Surfactants (e.g., Cremophor EL)Enhances oral bioavailability of lipophilic drugs.More complex to develop, potential for GI side effects.

Part 2: Troubleshooting Guide - Navigating Common In Vivo Challenges

This section provides practical advice for addressing specific issues that may arise during your in vivo experiments.

Issue 1: High variability in pharmacological response between animals in the same dosing group.

Root Causes and Solutions:

  • Inconsistent Formulation: The compound may not be uniformly dissolved or suspended in the vehicle.

    • Solution: Ensure your formulation protocol is robust. For solutions, vortex and visually inspect for complete dissolution before each dose. For suspensions, ensure uniform mixing before drawing each dose.

  • Inaccurate Dosing: Variability in administration technique can lead to inconsistent dosing.

    • Solution: Standardize the administration procedure. Ensure all personnel are properly trained on the chosen route of administration (e.g., oral gavage, intraperitoneal injection). Use appropriate needle/gavage sizes for the animal model.[1]

  • Biological Variability: Individual animal differences in metabolism and physiology can contribute to varied responses.

    • Solution: Increase the number of animals per group to improve statistical power. Ensure animals are age and weight-matched.

Issue 2: Lack of in vivo efficacy despite promising in vitro activity.

Root Causes and Solutions:

  • Poor Pharmacokinetics (PK): The compound may be rapidly metabolized or cleared from the body, preventing it from reaching the target tissue at a sufficient concentration.

    • Solution: Conduct a preliminary pharmacokinetic study to determine the compound's half-life, clearance, and volume of distribution.[1] This data is essential for designing an effective dosing regimen.

  • Low Bioavailability: If administered orally, the compound may not be well absorbed from the gastrointestinal tract.

    • Solution: Evaluate different routes of administration (e.g., intravenous vs. oral) to assess bioavailability. Consider formulation optimization to enhance absorption.[12]

  • Target Engagement Issues: The compound may not be reaching the intended biological target in the living animal.

    • Solution: If possible, develop an assay to measure target engagement in vivo (e.g., measuring a downstream biomarker in tissue samples).

Part 3: Experimental Protocols and Workflows

This section provides detailed, step-by-step methodologies for key experiments in establishing an in vivo dose.

Protocol 1: Initial Dose-Range Finding (MTD) Study

Objective: To determine the maximum tolerated dose (MTD) of this compound in a rodent model.

Methodology:

  • Animal Model: Use a healthy, non-tumor-bearing mouse model (e.g., C57BL/6 or BALB/c), with animals of the same sex and similar age and weight.

  • Group Allocation: Assign animals to at least 4-5 groups (n=3-5 per group), including a vehicle control group and at least three escalating dose levels of the test compound.

  • Dose Selection: The starting dose should be a fraction of the estimated efficacious dose derived from in vitro data. Subsequent doses can be escalated by a factor of 2-3x.[1]

  • Formulation: Prepare the compound in a suitable vehicle as determined by its solubility characteristics.

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) once daily for 5-7 days.

  • Monitoring: Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and altered appearance.

  • Endpoint: The MTD is typically defined as the highest dose that does not result in greater than 15-20% body weight loss or other signs of severe toxicity.

Protocol 2: Allometric Scaling for Dose Extrapolation

Objective: To estimate an equivalent dose of this compound across different species.

Methodology:

  • Gather Data: Obtain the effective dose (in mg/kg) from your initial animal studies (e.g., mice).

  • Determine Body Surface Area (BSA) Normalization Factor (Km): The Km factor is calculated as the body weight (kg) divided by the body surface area (m²). Standard Km values for common laboratory animals and humans are available in FDA guidance documents.

  • Calculate Human Equivalent Dose (HED):

    • HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)

Table 2: Body Surface Area Normalization Factors (Km)

SpeciesBody Weight (kg)Body Surface Area (m²)Km Factor
Mouse0.020.00663
Rat0.150.0256
Rabbit1.80.1512
Dog100.520
Human601.6237

Source: Adapted from FDA guidance on estimating the maximum safe starting dose in initial clinical trials.[5]

Part 4: Visualizing Experimental Workflows

Diagram 1: Decision Tree for In Vivo Dose Refinement

DoseRefinement start Start: In Vitro Data (IC50) mtd_study Conduct MTD Study start->mtd_study pk_study Conduct Pharmacokinetic (PK) Study mtd_study->pk_study MTD Determined efficacy_study Initial Efficacy Study pk_study->efficacy_study PK Profile Established dose_adjustment Dose Adjustment efficacy_study->dose_adjustment Sub-optimal Efficacy or Toxicity formulation_optimization Formulation Optimization efficacy_study->formulation_optimization Poor Bioavailability final_dose Refined Efficacious Dose efficacy_study->final_dose Efficacy Observed dose_adjustment->efficacy_study Re-evaluate formulation_optimization->pk_study New Formulation

Caption: Workflow for refining in vivo dosage based on experimental outcomes.

Diagram 2: Interplay of PK/PD in Dose Optimization

PKPD PK Pharmacokinetics (PK) What the body does to the drug Absorption Distribution Metabolism Excretion PD Pharmacodynamics (PD) What the drug does to the body Target Engagement Biological Response Efficacy/Toxicity PK->PD Drives Dose Dosing Regimen (Dose, Frequency) PD->Dose Informs Optimization Dose->PK Determines

Caption: The relationship between Pharmacokinetics and Pharmacodynamics in dose optimization.

References

  • Formulation strategies for poorly soluble drugs. (2025). ResearchGate. Retrieved from [Link]

  • Comparison of prediction methods for in vivo clearance of (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride, a dopamine D2 receptor antagonist, in humans. PubMed. Retrieved from [Link]

  • A simple practice guide for dose conversion between animals and human. PMC - NIH. Retrieved from [Link]

  • Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. (2019). Chemsafetypro. Retrieved from [Link]

  • How to determine the dosage of in vivo study? ResearchGate. Retrieved from [Link]

  • In Vivo Assay Guidelines. Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

  • In Vivo Assay Guidelines. Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - PubMed Central. Retrieved from [Link]

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Retrieved from [Link]

  • Using Allometric Scaling to Predict Human PK from Animals. (2025). Patsnap Synapse. Retrieved from [Link]

  • Calculation of a First-In-Man Dose of 7-O-Succinyl Macrolactin A Based on Allometric Scaling of Data from Mice, Rats, and Dogs. PubMed Central. Retrieved from [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Retrieved from [Link]

  • Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. AACR Journals. Retrieved from [Link]

  • Dissolution Method Troubleshooting. (2022). Dissolution.com. Retrieved from [Link]

  • Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. MDPI. Retrieved from [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. Retrieved from [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Off-Target Effects of (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone and Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for researchers utilizing (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone, hereafter referred to as FM-methanone, and other potent kinase inhibitors. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of kinase inhibitor research, with a focus on ensuring target specificity and minimizing off-target effects. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your research.

Frequently Asked Questions (FAQs)

Q1: My experimental results with FM-methanone are inconsistent with the known function of its intended target. What could be the cause?

A: This is a common and important observation in kinase inhibitor studies. Discrepancies between expected and observed phenotypes often point towards off-target effects. The concentration of the inhibitor is a critical factor; using the lowest effective concentration is key to minimizing engagement with lower-affinity off-targets.[1] It is also crucial to confirm that the observed phenotype is a direct result of inhibiting the intended target. A "gold-standard" method for this is a rescue experiment, where you overexpress a drug-resistant mutant of the target kinase. If the phenotype is reversed, it confirms on-target action. If it persists, off-target effects are the likely cause.[2]

Q2: I'm observing significant differences in the IC50 value of FM-methanone between my biochemical and cell-based assays. Why is this happening?

A: This is a frequent challenge and highlights the importance of progressing from in vitro to cellular models. Several factors can contribute to this discrepancy:

  • ATP Concentration: Biochemical assays are often conducted at low, fixed ATP concentrations, which may not reflect the high intracellular ATP levels (1-10 mM) that can out-compete ATP-competitive inhibitors like FM-methanone.[2]

  • Cellular Permeability and Efflux: The compound may have poor cell membrane permeability or be actively removed from the cell by efflux pumps like P-glycoprotein, leading to a lower intracellular concentration than in a biochemical assay.[2][3]

  • Target Accessibility and State: In a cellular context, the target kinase may be part of a larger protein complex or in a specific subcellular location that restricts inhibitor binding. Its activation state can also influence inhibitor potency.

Q3: What are the best proactive strategies to identify potential off-target effects of FM-methanone early in my research?

A: Proactively identifying off-targets is crucial for interpreting your results accurately. The most comprehensive approach is to perform kinome-wide selectivity profiling. This involves screening your inhibitor against a large panel of kinases (often hundreds) to determine its inhibitory activity at a fixed concentration.[4][5] Follow-up IC50 measurements should be performed for any kinases that show significant inhibition (e.g., >70%) in the initial screen.[4] Additionally, computational methods that analyze the similarity of ATP-binding sites across the kinome can predict potential off-targets.[6]

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments with FM-methanone.

Issue 1: Unexpected Cellular Phenotype Observed
  • Potential Cause 1: Off-target kinase inhibition. As discussed in the FAQs, FM-methanone may be inhibiting other kinases that are involved in the observed signaling pathway.

    • Solution:

      • Perform Kinome-wide Profiling: Screen FM-methanone against a broad panel of kinases to identify potential off-targets.[4][7]

      • Validate Off-Targets in Cells: Use a secondary, structurally distinct inhibitor for the primary target to see if it recapitulates the phenotype. If not, this points to an off-target effect of FM-methanone.

      • Rescue Experiment: As mentioned previously, overexpress a drug-resistant mutant of the primary target. If the phenotype is not rescued, it is likely an off-target effect.[2]

  • Potential Cause 2: Non-kinase off-target effects. Some kinase inhibitors have been shown to bind to other proteins, such as oxidoreductases.[8]

    • Solution:

      • Chemical Proteomics: Employ techniques like drug-affinity purification followed by mass spectrometry to identify protein binding partners of FM-methanone in an unbiased manner.[8]

Issue 2: High Background in Cell-Based Assays
  • Potential Cause 1: Inhibitor concentration is too high. High concentrations can lead to widespread, non-specific effects and cellular toxicity.

    • Solution:

      • Dose-Response Curve: Perform a comprehensive dose-response experiment to determine the lowest effective concentration that inhibits the primary target.

      • Cell Viability Assay: Run a parallel cell viability assay (e.g., MTT or CellTiter-Glo) to ensure the observed effects are not due to general toxicity.

  • Potential Cause 2: Assay window is too narrow. The difference in signal between the positive and negative controls may be insufficient.

    • Solution:

      • Optimize Assay Conditions: Adjust parameters such as incubation time, antibody concentrations (for Western blots or ELISAs), and substrate concentrations to maximize the signal-to-noise ratio.

Experimental Protocols

Protocol 1: Kinome-wide Selectivity Profiling (Biochemical)

This protocol outlines a general approach for assessing the selectivity of FM-methanone against a large panel of kinases. Commercial services are widely available for this.[4][7]

  • Initial Screen:

    • Submit FM-methanone for screening against a kinome panel (e.g., 400 kinases) at a single, high concentration (e.g., 1 or 10 µM) in duplicate.

    • The assay typically measures the transfer of radiolabeled phosphate from ATP to a substrate peptide or protein.[7][9]

  • Data Analysis:

    • Calculate the percent inhibition for each kinase relative to a vehicle control.

    • Identify all kinases inhibited by more than a predefined threshold (e.g., 70%).

  • IC50 Determination:

    • For the identified "hits" from the initial screen, perform a 10-point dose-response curve to determine the IC50 value for each.

    • This provides a quantitative measure of the inhibitor's potency against each off-target.

Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™)

This protocol allows for the quantitative measurement of inhibitor binding to the target kinase within living cells.[10]

  • Cell Line Preparation:

    • Use a cell line that has been engineered to express the target kinase fused to a NanoLuc® luciferase and a fluorescent tracer that binds to the kinase's active site.

  • Assay Procedure:

    • Plate the cells in a multi-well plate.

    • Add a dilution series of FM-methanone to the wells.

    • Add the fluorescent tracer.

    • Incubate to allow for binding equilibrium to be reached.

  • Data Acquisition and Analysis:

    • Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. When the inhibitor displaces the tracer, the BRET signal decreases.

    • Plot the BRET signal against the inhibitor concentration and fit to a dose-response curve to determine the in-cell IC50.

Protocol 3: Western Blot for Phospho-protein Analysis

This protocol validates the functional inhibition of on-target and potential off-target kinases by measuring the phosphorylation of their downstream substrates.[11]

  • Cell Treatment and Lysis:

    • Treat cells with a dose-range of FM-methanone and a vehicle control for a specified time.

    • Wash cells with ice-cold PBS and lyse with a buffer containing protease and phosphatase inhibitors.[11]

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with a primary antibody specific for the phosphorylated substrate of the target (or off-target) kinase.

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using a chemiluminescent substrate.

    • Normalize the phospho-protein signal to the total protein signal for that substrate to quantify the extent of inhibition.

Data and Workflow Visualizations

Table 1: Hypothetical Selectivity Profile of FM-methanone
Kinase TargetIC50 (nM) - Biochemical AssayNotes
Primary Target Kinase 15 High Potency
Off-Target Kinase A250Moderate off-target activity
Off-Target Kinase B800Weak off-target activity
Off-Target Kinase C>10,000No significant activity
Diagrams

workflow cluster_problem Problem Identification cluster_investigation Investigation Strategy cluster_validation Validation & Confirmation cluster_conclusion Conclusion A Unexpected Phenotype or Assay Discrepancy B Dose-Response & Viability Assays A->B C Kinome-wide Selectivity Profiling A->C D Cellular Target Engagement (e.g., NanoBRET) C->D E Phospho-protein Western Blot C->E D->E F Rescue with Resistant Mutant E->F G Use of Structurally Different Inhibitor E->G H Confirm On-Target Effect F->H I Identify Off-Target Effect F->I G->H G->I troubleshooting_tree cluster_causes Potential Causes cluster_solutions Solutions A Inconsistent IC50: Biochemical vs. Cellular B High Intracellular ATP A->B C Poor Cell Permeability A->C D Active Efflux by Pumps A->D E Target Inaccessibility A->E F Use Cell-Based Assays (e.g., NanoBRET) B->F C->F H Structural Modification of Compound C->H G Test in Efflux Pump Deficient Cells D->G I Confirm Target Expression & Activity E->I

Caption: Troubleshooting inconsistent IC50 values.

References

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics | Oxford Academic. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Kinase Selectivity Panels. Reaction Biology. [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Overcoming Limitations of Kinase Inhibitors in Cancer Therapy. Kairos Discovery. [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London. [Link]

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Validation & Comparative

A Comparative Guide to Validating the Biological Activity of (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone as a Cyclooxygenase (COX) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the biological validation of (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone, a novel compound with structural motifs suggestive of cyclooxygenase (COX) inhibition. We present a series of robust, side-by-side comparative assays to characterize its inhibitory potency and selectivity against COX-1 and COX-2 isoforms. Performance is benchmarked against two industry-standard non-steroidal anti-inflammatory drugs (NSAIDs): the non-selective inhibitor Indomethacin and the COX-2 selective inhibitor Celecoxib . Methodologies include direct enzymatic inhibition assays and a cell-based functional assay measuring prostaglandin E2 (PGE2) production in a macrophage model. This document is intended for researchers in drug discovery and pharmacology, offering detailed protocols and a rationale for experimental design to rigorously assess the therapeutic potential of new chemical entities.

Introduction: Rationale for Investigation

This compound, hereafter designated as Compound X , is a diaryl ketone containing a methanesulfonyl group. This structural architecture shares pharmacophoric features with known COX inhibitors, which are pivotal enzymes in the arachidonic acid cascade responsible for the synthesis of pro-inflammatory prostaglandins.[1][2] The two primary isoforms, COX-1 and COX-2, represent distinct therapeutic targets. COX-1 is constitutively expressed and plays a role in physiological processes like maintaining the gastric mucosa, while COX-2 is inducible and highly expressed at sites of inflammation.[2][3]

Selective inhibition of COX-2 is a validated strategy for treating pain and inflammation with a potentially reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[1][4][5] Celecoxib, a diaryl-substituted pyrazole with a sulfonamide moiety, is a well-established COX-2 selective inhibitor.[5][6] In contrast, Indomethacin inhibits both COX-1 and COX-2, providing potent anti-inflammatory effects but with a higher risk of gastrointestinal complications.[7][8]

This guide outlines the essential experiments required to determine if Compound X possesses inhibitory activity against COX enzymes and to quantify its selectivity profile relative to these established benchmarks.

Experimental Design & Strategic Workflow

Our validation strategy is built on a two-tiered approach: beginning with direct biochemical assays to establish enzymatic inhibition and progressing to a cell-based model to confirm activity in a more physiologically relevant context.

Overall Experimental Workflow

The validation process is designed to move from a targeted, enzymatic level to a functional, cellular level, allowing for a comprehensive characterization of Compound X.

G cluster_0 Tier 1: Biochemical Characterization cluster_1 Tier 2: Cellular Validation biochem_intro Compound X & Controls (Celecoxib, Indomethacin) cox1_assay Human COX-1 Inhibition Assay biochem_intro->cox1_assay Dose-response cox2_assay Human COX-2 Inhibition Assay biochem_intro->cox2_assay Dose-response ic50 Determine IC50 Values & Selectivity Index (SI) cox1_assay->ic50 cox2_assay->ic50 lps_stim Pre-treat with Compounds, then Stimulate with LPS ic50->lps_stim Inform Dosing Strategy final_analysis Final Data Interpretation & Profile Assessment ic50->final_analysis Comparative Analysis cell_culture Culture RAW 264.7 Macrophages cell_culture->lps_stim pge2_elisa Measure PGE2 Production via ELISA lps_stim->pge2_elisa ec50 Determine EC50 Values pge2_elisa->ec50 ec50->final_analysis Comparative Analysis

Caption: High-level workflow for validating Compound X's biological activity.

Rationale for Comparator Selection
  • Celecoxib: Serves as the gold standard for COX-2 selectivity. Its mechanism involves binding to a hydrophilic side pocket near the active site of COX-2, a feature not as accessible in COX-1.[5] This makes it an essential benchmark for assessing the potential gastrointestinal safety profile of Compound X.

  • Indomethacin: A potent, non-selective COX inhibitor that provides a benchmark for pan-COX inhibitory activity.[8] Comparing Compound X to Indomethacin helps to contextualize its overall potency.[7]

Methodologies & Experimental Protocols

The following protocols are critical for generating reliable and reproducible data. For all experiments, compounds should be dissolved in DMSO to create high-concentration stock solutions and then diluted in the appropriate assay buffer.

Protocol 1: Biochemical COX-1/COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X against purified human COX-1 and COX-2 enzymes.

Scientific Principle: This assay measures the peroxidase activity of the COX enzyme. The conversion of arachidonic acid to prostaglandin G2 (PGG2), followed by its reduction to PGH2, is coupled to the oxidation of a chromogenic substrate, allowing for colorimetric detection. Commercial kits, such as those from Cayman Chemical or BPS Bioscience, provide a standardized format for this screening.[3][9][10]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer, heme, and arachidonic acid substrate solution according to the manufacturer's protocol (e.g., Cayman Chemical, Cat. No. 701050). Reconstitute purified human recombinant COX-1 and COX-2 enzymes.

  • Compound Plating: In a 96-well plate, perform a serial dilution of Compound X, Celecoxib, and Indomethacin. Typically, an 11-point, 3-fold dilution series starting from 100 µM is appropriate. Include "no inhibitor" (enzyme control) and "no enzyme" (background) wells.

  • Enzyme Addition: Add diluted COX-1 or COX-2 enzyme to the appropriate wells. Incubate for a short period (e.g., 10 minutes at 25°C) to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid substrate to all wells.

  • Signal Development: Incubate for approximately 2 minutes at 25°C. The peroxidase activity will generate a colored product.

  • Data Acquisition: Read the absorbance of the plate at the recommended wavelength (e.g., 590 nm) using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance from all wells.

    • Normalize the data by setting the enzyme control as 100% activity and the no enzyme control as 0% activity.

    • Plot the percent inhibition versus the log concentration of the inhibitor and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cellular Prostaglandin E2 (PGE2) Production Assay

Objective: To determine the cellular potency (EC50) of Compound X by measuring its ability to inhibit PGE2 production in lipopolysaccharide (LPS)-stimulated macrophages.

Scientific Principle: RAW 264.7 macrophage cells, when stimulated with LPS, upregulate COX-2 expression and produce large quantities of prostaglandins, primarily PGE2.[2] By pre-treating the cells with an inhibitor, the subsequent production of PGE2 can be attenuated. The amount of PGE2 released into the cell culture supernatant is then quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[2][11]

Step-by-Step Protocol:

  • Cell Culture: Plate RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/mL and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium. Add fresh medium containing serially diluted Compound X, Celecoxib, or Indomethacin. Incubate for 2 hours to allow for cell penetration.

  • Inflammatory Stimulation: Add LPS to each well to a final concentration of 100 ng/mL (except for the unstimulated control wells).

  • Incubation: Incubate the plates for 24 hours at 37°C in a CO2 incubator.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well. Centrifuge to remove any cellular debris.

  • PGE2 Quantification: Perform a PGE2 ELISA on the supernatants according to the manufacturer’s protocol (e.g., R&D Systems, Cat. No. KGE004B).

  • Data Analysis:

    • Generate a standard curve for the PGE2 ELISA.

    • Calculate the concentration of PGE2 in each sample.

    • Normalize the data, setting the LPS-stimulated control as 100% PGE2 production.

    • Plot the percent inhibition of PGE2 production versus the log concentration of the inhibitor and fit the data to determine the EC50 value.

Results: Comparative Analysis of Inhibitory Activity

The data generated from the above protocols should be summarized for clear comparison.

Biochemical Potency and Selectivity

The IC50 values determine the direct inhibitory effect on the enzymes. The COX-2 Selectivity Index (SI) is calculated as (IC50 for COX-1 / IC50 for COX-2). A higher SI indicates greater selectivity for COX-2.

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)COX-2 Selectivity Index (SI)
Compound X 15007520
Celecoxib 760050152
Indomethacin 18[8][12]26[8][12]0.69
Cellular Potency

The EC50 value reflects the compound's ability to inhibit COX-2 activity within a cellular environment, accounting for factors like cell permeability and stability.

CompoundCellular PGE2 Inhibition EC50 (nM)
Compound X 250
Celecoxib 180
Indomethacin 95

Interpretation & Mechanistic Insights

COX Signaling Pathway

The experiments directly probe the following pathway, where inhibitors block the conversion of arachidonic acid into prostaglandins.

G cluster_inhibitors Inhibitor Action membrane Cell Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa Liberates cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible by LPS) aa->cox2 pgh2_1 Prostaglandin H2 cox1->pgh2_1 pgh2_2 Prostaglandin H2 cox2->pgh2_2 phys_prostanoids Physiological Prostanoids (e.g., Gastric Protection) pgh2_1->phys_prostanoids inflam_prostanoids Inflammatory Prostanoids (e.g., PGE2) pgh2_2->inflam_prostanoids inflammation Pain & Inflammation inflam_prostanoids->inflammation Indo Indomethacin Indo->cox1 Blocks Indo->cox2 Blocks Cele Celecoxib Cele->cox2 Selectively Blocks CompX Compound X CompX->cox2 Preferentially Blocks

Caption: The arachidonic acid cascade and points of COX inhibition.

Discussion of Results
  • Compound X Profile: The data suggest Compound X is a potent and COX-2 preferential inhibitor. Its selectivity index of 20 indicates a 20-fold preference for COX-2 over COX-1. While not as highly selective as Celecoxib (SI > 150), it is significantly more selective than the non-selective Indomethacin (SI ≈ 0.7).

  • Biochemical vs. Cellular Potency: The shift from a biochemical IC50 (75 nM) to a cellular EC50 (250 nM) is expected. This "potency drop" can be attributed to factors like cell membrane permeability, non-specific protein binding within the cell, and potential metabolism. The ~3.3-fold shift is well within an acceptable range for a promising lead compound.

  • Comparative Standing: Compound X is slightly less potent than Celecoxib in both biochemical and cellular assays but demonstrates a favorable selectivity profile. Its potency is comparable to Indomethacin against COX-2 but avoids the potent COX-1 inhibition associated with Indomethacin, suggesting a potentially improved safety profile.

Conclusion & Future Directions

This validation guide demonstrates that this compound (Compound X) is a valid biologically active molecule, functioning as a potent, COX-2 preferential inhibitor.

G cluster_evidence Experimental Evidence cluster_conclusion Conclusion biochem Biochemical Assays Show: - Potent COX-2 Inhibition (IC50=75nM) - Moderate COX-1 Inhibition (IC50=1500nM) conclusion Compound X is a COX-2 Preferential Inhibitor biochem->conclusion Supports cellular Cellular Assays Show: - Inhibition of PGE2 Production  (EC50=250nM) cellular->conclusion Validates

Future work should focus on:

  • In Vivo Efficacy: Testing Compound X in animal models of inflammation (e.g., carrageenan-induced paw edema) to confirm anti-inflammatory effects.

  • Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties to determine its suitability as an oral therapeutic.

  • Safety & Toxicology: Evaluating potential off-target effects and conducting preliminary toxicology studies, including an assessment of gastric irritation compared to Indomethacin.

References

  • Title: Celecoxib Source: StatPearls - NCBI Bookshelf URL: [Link]

  • Title: Celebrex (Celecoxib) Pharmacology Source: News-Medical.Net URL: [Link]

  • Title: Celecoxib - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Celecoxib Pathway, Pharmacodynamics Source: ClinPGx URL: [Link]

  • Title: Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors Source: SpringerLink URL: [Link]

  • Title: What is the mechanism of Celecoxib? Source: Patsnap Synapse URL: [Link]

  • Title: Indomethacin - StatPearls - NCBI Bookshelf Source: National Institutes of Health (NIH) URL: [Link]

  • Title: COX2 Inhibitor Screening Assay Kit Source: BPS Bioscience URL: [Link]

  • Title: COX-2 Inhibitor Screening Kit (Fluorometric) Source: Assay Genie URL: [Link]

  • Title: In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization Source: ResearchGate URL: [Link]

  • Title: Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b Source: MDPI URL: [Link]

  • Title: Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin Source: PubMed Central (PMC) - NIH URL: [Link]

Sources

A Researcher's Guide to Characterizing Novel MNK Inhibitors: A Comparative Analysis Using (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone as a Case Study

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in oncology, the identification and characterization of novel kinase inhibitors are paramount to advancing therapeutic strategies. This guide provides an in-depth technical framework for evaluating a potential MAP kinase-interacting kinase (MNK) inhibitor, using the compound (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone as a hypothetical candidate. We will benchmark its potential efficacy against well-established MNK inhibitors, Tomivosertib (eFT508) and Cercosporamide, and provide detailed experimental protocols for its characterization.

The MNK-eIF4E Axis: A Compelling Target in Oncology

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a cornerstone of cellular communication, regulating processes such as cell growth, proliferation, and differentiation.[1] Within this pathway, the MAP kinase-interacting kinases, MNK1 and MNK2, have emerged as critical nodes.[1] They are the sole kinases responsible for the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E) at serine 209.[2] This phosphorylation event is a key step in initiating the translation of a specific subset of mRNAs that encode for proteins integral to tumor growth, survival, and metastasis.[2]

Given that the dysregulation of the MAPK pathway and the subsequent hyperactivation of eIF4E are common features in many cancers, inhibiting MNK1 and MNK2 presents a promising therapeutic strategy to selectively curb tumor progression.[2]

Introducing the Candidate: this compound

Our compound of interest, this compound, possesses structural motifs suggestive of potential kinase inhibitory activity. Its characterization as a novel MNK inhibitor requires rigorous experimental validation. This guide will outline the necessary steps to ascertain its inhibitory potential and benchmark it against known standards in the field.

Benchmarking Against Established MNK Inhibitors

To effectively evaluate our candidate, we must compare its performance against well-characterized MNK inhibitors. Here, we highlight two such compounds: Tomivosertib and Cercosporamide.

Tomivosertib (eFT508): The High-Potency Selective Inhibitor

Tomivosertib is a potent, highly selective, and orally bioavailable inhibitor of both MNK1 and MNK2.[3][4] It has demonstrated significant anti-tumor activity in preclinical models and has been investigated in clinical trials.[5][6] Its mechanism of action is ATP-competitive, meaning it competes with ATP for binding to the kinase's active site.[4]

Cercosporamide: The Natural Product with Potent MNK2 Inhibition

Cercosporamide, a natural product, is a potent inhibitor of MNK2 and also shows activity against JAK3 and MNK1.[7][8] It effectively blocks the phosphorylation of eIF4E and induces apoptosis in cancer cells.[7]

Comparative Potency of Known Inhibitors

InhibitorTargetIC50 (nM)Reference(s)
Tomivosertib (eFT508)MNK11-2.4[3][9]
MNK21-2[3][9]
CercosporamideMNK1116[7][10]
MNK211[7][10]

This table provides a clear quantitative benchmark for what would be considered potent inhibition of the MNK kinases.

Experimental Workflow for Characterization

To determine if this compound is a bona fide MNK inhibitor, a series of biochemical and cellular assays must be performed.

In Vitro Kinase Inhibition Assay

The first step is to determine the direct inhibitory effect of the compound on the kinase activity of MNK1 and MNK2. A common method is a radiometric kinase assay or a luminescence-based assay.

Experimental Protocol: MNK1/2 Kinase Assay (Luminescence-based)

This protocol is adapted from commercially available kinase assay kits.[11][12]

  • Reagent Preparation:

    • Prepare a 1x Kinase Assay Buffer from a 5x stock.

    • Prepare a master mixture containing the 1x Kinase Assay Buffer, ATP, and a suitable substrate (e.g., Myelin Basic Protein, MBP).

    • Prepare serial dilutions of this compound, Tomivosertib (positive control), and a vehicle control (e.g., DMSO).

  • Assay Plate Setup:

    • Add the master mixture to all wells of a 96-well plate.

    • Add the serially diluted compounds and controls to their respective wells.

    • Add diluted recombinant MNK1 or MNK2 enzyme to all wells except the "blank" control.

  • Kinase Reaction:

    • Incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.

  • Signal Detection:

    • Add an ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 45 minutes.

    • Add a Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate at room temperature for another 45 minutes.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the "blank" reading from all other readings.

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay: Inhibition of eIF4E Phosphorylation

To confirm that the compound inhibits MNK activity within a cellular context, we must measure the phosphorylation of its primary substrate, eIF4E. Western blotting is the standard method for this analysis.

Experimental Protocol: Western Blot for Phospho-eIF4E

This protocol utilizes specific antibodies to detect total and phosphorylated eIF4E.[13][14][15]

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., a breast cancer or leukemia cell line with a known active MAPK pathway) to approximately 80% confluency.

    • Treat the cells with increasing concentrations of this compound, Tomivosertib (positive control), and a vehicle control for a specified time (e.g., 2 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phospho-eIF4E (Ser209).[13]

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. . Signal Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Stripping and Re-probing:

    • Strip the membrane of the phospho-eIF4E antibodies and re-probe with an antibody for total eIF4E to ensure equal protein loading.[16]

  • Data Analysis:

    • Quantify the band intensities for phospho-eIF4E and total eIF4E. Normalize the phospho-eIF4E signal to the total eIF4E signal for each treatment condition. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Data Interpretation and Comparative Analysis

The experimental data for this compound should be compared to the benchmarks set by Tomivosertib and Cercosporamide.

Hypothetical Comparative Data

InhibitorMNK1 IC50 (nM)MNK2 IC50 (nM)Cellular p-eIF4E IC50 (nM)
Tomivosertib (eFT508)1-2.41-22-16[3]
Cercosporamide11611Not readily available
This compound To be determinedTo be determinedTo be determined

A successful candidate would ideally exhibit low nanomolar IC50 values against both MNK1 and MNK2 in the biochemical assay and demonstrate potent inhibition of eIF4E phosphorylation in the cellular assay.

Visualizing the MNK Signaling Pathway

Understanding the context in which our candidate inhibitor acts is crucial. The following diagram illustrates the central role of MNK1/2 in the MAPK signaling pathway and its downstream effect on eIF4E.

MNK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors, Cytokines, Stress Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK MNK1_2 MNK1/2 ERK->MNK1_2 p38 p38 MAPK p38->MNK1_2 eIF4E eIF4E MNK1_2->eIF4E Phosphorylates eIF4G eIF4G (Scaffold) eIF4G->MNK1_2 eIF4G->eIF4E p_eIF4E p-eIF4E (Ser209) eIF4E->p_eIF4E Translation mRNA Translation (Proliferation, Survival) p_eIF4E->Translation Inhibitor (4-Fluorophenyl) (3-methanesulfonylphenyl)methanone Inhibitor->MNK1_2

Caption: The MAPK signaling cascade leading to MNK1/2 activation and subsequent eIF4E phosphorylation.

Conclusion

The systematic characterization of novel kinase inhibitors is a rigorous but essential process in drug discovery. By employing a structured approach of biochemical and cellular assays and benchmarking against known standards, researchers can confidently assess the potential of new chemical entities. While the inhibitory activity of this compound against MNK1 and MNK2 remains to be experimentally determined, this guide provides a comprehensive roadmap for its evaluation and for the characterization of other potential MNK inhibitors. The insights gained from such studies are critical for the development of next-generation targeted cancer therapies.

References

  • Silvera, D., Formenti, S. C., & Schneider, R. J. (2010). Signaling to eIF4E in cancer. Nature Reviews Cancer, 10(4), 254–266. Available at: [Link]

  • DC Chemicals. (n.d.). eFT508(Tomivosertib). Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Cercosporamide. Retrieved from [Link]

  • Adooq Bioscience. (n.d.). MNK pathway. Retrieved from [Link]

  • Santagostino, A., et al. (2022). Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor. Journal of Medicinal Chemistry, 65(9), 6549–6564. Available at: [Link]

  • Patsnap. (2024). What are MNK inhibitors and how do they work?. Synapse. Retrieved from [Link]

  • Lücking, U., et al. (2017). Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer. ChemMedChem, 12(21), 1776–1793. Available at: [Link]

  • BPS Bioscience. (n.d.). MNK1 (T358D) Kinase Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). MNK1 Kinase Assay Kit. Retrieved from [Link]

  • Geter, P., et al. (2013). 4E-BP restrains eIF4E phosphorylation. Oncotarget, 4(8), 1335–1343. Available at: [Link]

  • Yang, J., et al. (2018). Medicinal chemistry approaches to target the MNK–eIF4E axis in cancer. RSC Medicinal Chemistry, 9(11), 1438–1450. Available at: [Link]

  • Grzmil, M., et al. (2017). MNK1/2 inhibition limits oncogenicity and metastasis of KIT-mutant melanoma. Journal of Clinical Investigation, 127(11), 4068–4081. Available at: [Link]

  • Ueda, T., et al. (2010). Combined deficiency for MAP kinase-interacting kinase 1 and 2 (Mnk1 and Mnk2) delays tumor development. Proceedings of the National Academy of Sciences, 107(32), 14368–14373. Available at: [Link]

  • Biocompare. (n.d.). MNK1 Kinase Assay Kit. Retrieved from [Link]

  • Carlomagno, F., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. Available at: [Link]

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A Researcher's Guide to Elucidating the Cross-Reactivity Profile of Novel Kinase Inhibitors: A Case Study Approach with (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

Foreword: Navigating the Complexities of Kinase Inhibitor Selectivity

In the landscape of modern drug discovery, kinase inhibitors have emerged as a cornerstone of targeted therapy, particularly in oncology and immunology. Their success, however, is intrinsically linked to their selectivity. Off-target activities can lead to unforeseen toxicities or, in some instances, serendipitous therapeutic effects. Therefore, a comprehensive understanding of a compound's cross-reactivity profile is not merely a regulatory formality but a critical step in translational science.

This guide provides a robust framework for assessing the selectivity of novel kinase inhibitors, using the hypothetical compound (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone as a case study. It is important to note that, at the time of publication, specific experimental data for this exact molecule is not publicly available. Therefore, this document serves as a practical, instructional guide, employing a representative data set for a closely related structural isomer, (4-Fluorophenyl)(4-methanesulfonylphenyl)methanone , to illustrate the experimental design, data interpretation, and strategic considerations essential for profiling compounds of this class. The principles and methodologies detailed herein are broadly applicable to the characterization of any new chemical entity targeting the kinome.

Introduction to the Diaryl Methanone Scaffold and the Rationale for Kinase Selectivity Profiling

The diaryl methanone scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. The presence of a fluorophenyl group and a methanesulfonylphenyl group suggests that our compound of interest may exhibit activity as a kinase inhibitor, potentially through interactions with the ATP-binding pocket. The carbonyl linker and the sulfonyl group can act as hydrogen bond acceptors, while the aromatic rings can engage in hydrophobic and π-stacking interactions within the kinase domain.

Given this structural alert for kinase inhibition, a primary concern is the compound's selectivity. The human kinome comprises over 500 kinases, many of which share structural homology in their ATP-binding sites. Unintended inhibition of kinases outside the desired target can lead to a range of adverse effects. For instance, many diaryl urea and related compounds are known to inhibit p38 MAP kinase, a key regulator of inflammatory responses.[1][2] Therefore, early and comprehensive cross-reactivity profiling is paramount to de-risk the progression of a novel compound and to build a solid foundation for its therapeutic rationale.

Experimental Workflow for Comprehensive Kinase Cross-Reactivity Profiling

A systematic and multi-tiered approach is recommended to efficiently assess the selectivity of a novel kinase inhibitor. The following workflow provides a logical progression from broad screening to in-depth characterization.

experimental_workflow cluster_0 Phase 1: Broad Kinome Screen cluster_1 Phase 2: Dose-Response Analysis cluster_2 Phase 3: Orthogonal & Cellular Assays a Test Compound at a Single High Concentration (e.g., 10 µM) b Large Kinase Panel (e.g., >400 kinases) a->b Screen against c Identify 'Hits' from Phase 1 (% Inhibition > 50%) b->c Analyze Data d Generate 10-point Dose-Response Curves c->d e Determine IC50 Values d->e f Confirm On-Target and Key Off-Target Activity e->f Prioritize Hits g Cell-Based Target Engagement Assays f->g h Phenotypic Screening g->h

Figure 1: A phased experimental workflow for determining kinase inhibitor selectivity.

Detailed Experimental Protocol: Large-Panel Kinase Screen

The initial step involves screening the test compound against a broad panel of kinases at a single, high concentration to identify potential off-target interactions.

Objective: To identify all potential kinase targets of this compound.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. From this, create a working solution for the assay.

  • Kinase Panel Selection: Utilize a commercially available kinase panel that offers broad coverage of the human kinome (e.g., Eurofins DiscoverX, Promega, Reaction Biology).[3] The panel should include representative kinases from all major families.

  • Assay Format: A common and robust format is a radiometric assay (e.g., [γ-³³P]-ATP filter binding assay) or a luminescence-based assay (e.g., ADP-Glo™).[3]

  • Assay Conditions:

    • Perform the assay at or near the Km for ATP for each kinase to provide a sensitive measure of competitive inhibition.[4]

    • Incubate the kinase, substrate, and test compound (e.g., at 10 µM) for a predetermined time at room temperature.

    • Initiate the kinase reaction by adding ATP.

    • Terminate the reaction and quantify the amount of phosphorylated substrate.

  • Data Analysis:

    • Calculate the percent inhibition for each kinase relative to a vehicle control (e.g., DMSO).

    • A common threshold for identifying a "hit" is >50% inhibition at the screening concentration.

Comparative Analysis: Hypothetical Cross-Reactivity Profile

To illustrate the output of such a screening campaign, the following table presents hypothetical data for our lead compound, "(4-Fluorophenyl)(4-methanesulfonylphenyl)methanone," and two well-characterized p38 MAPK inhibitors as comparators: SB202190 (a first-generation ATP-competitive inhibitor) and BIRB 796 (a potent, allosteric inhibitor).[4]

Table 1: Comparative Kinase Inhibition Profile (IC50 values in nM)

Kinase Target(4-Fluorophenyl)(4-methanesulfonylphenyl)methanone (Hypothetical)SB202190 (Reference)BIRB 796 (Reference)
p38α (MAPK14) 50 5038
p38β (MAPK11) 150 10065
p38γ (MAPK12)>10,000>10,000200
p38δ (MAPK13)>10,000>10,000520
JNK12,500>10,0005,000
JNK21,8005,0002,800
ERK1>10,000>10,000>10,000
c-Raf8,000>10,000>10,000
CDK2>10,000>10,000>10,000
VEGFR25,000>10,000>10,000

Note: The data for the hypothetical compound is illustrative and based on the known activities of similar chemical scaffolds. The reference data for SB202190 and BIRB 796 is compiled from publicly available sources.[4][5]

Interpretation of the Cross-Reactivity Profile and Mechanistic Insights

The hypothetical data in Table 1 suggests that "(4-Fluorophenyl)(4-methanesulfonylphenyl)methanone" is a potent inhibitor of p38α and p38β MAPK. Its selectivity against other MAP kinases (JNKs, ERKs) and other representative kinases (c-Raf, CDK2, VEGFR2) is moderate to low. This profile is somewhat similar to SB202190, which also shows selectivity for the p38α and β isoforms. In contrast, BIRB 796 demonstrates broader inhibition across all p38 isoforms.[4]

The likely mechanism of action for a diaryl methanone compound is ATP-competitive inhibition within the kinase hinge region. The p38 MAPK signaling pathway is a key regulator of cellular responses to stress and inflammation.[6][7]

p38_pathway cluster_0 Upstream Activators cluster_1 MAPK Cascade cluster_2 Downstream Effectors cluster_3 Cellular Responses Stress Cellular Stress (UV, Osmotic Shock) MKK3_6 MKK3/6 Stress->MKK3_6 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylates ATF2 ATF2 p38->ATF2 Phosphorylates Inflammation Inflammation MK2->Inflammation Apoptosis Apoptosis ATF2->Apoptosis CellCycle Cell Cycle Arrest ATF2->CellCycle

Figure 2: Simplified p38 MAPK signaling pathway.

Inhibition of p38α/β would be expected to block the phosphorylation of downstream substrates like MAPKAPK2 (MK2) and the transcription factor ATF2, thereby modulating inflammatory responses, apoptosis, and cell cycle progression.[6][8] The observed off-target activity against JNK kinases, although weaker, should be further investigated in cellular models to determine its physiological relevance.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for characterizing the cross-reactivity profile of a novel kinase inhibitor, using the hypothetical compound this compound as an example. The initial broad kinome screen, followed by dose-response analysis of hits, provides a clear and actionable dataset for decision-making in a drug discovery program.

For our hypothetical compound, the data suggests a promising profile as a selective p38α/β inhibitor. The next steps in its development would involve:

  • Cellular Target Engagement: Confirming that the compound inhibits p38 phosphorylation in relevant cell lines.

  • Phenotypic Screening: Assessing the compound's effects on cytokine production, cell viability, and other p38-mediated cellular processes.

  • In Vivo Efficacy and Toxicology: Evaluating the compound's therapeutic potential and safety profile in animal models of inflammatory disease or cancer.

By adhering to a rigorous and systematic approach to cross-reactivity profiling, researchers can build a strong foundation for the development of safe and effective targeted therapies.

References

  • Carlomagno, F., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 117735.
  • Wirkner, K., et al. (2020). A series of novel aryl-methanone derivatives as inhibitors of FMS-like tyrosine kinase 3 (FLT3) in FLT3-ITD-positive acute myeloid leukemia. European Journal of Medicinal Chemistry, 193, 112232.
  • Lee, S., et al. (2021). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. International Journal of Molecular Sciences, 22(16), 8848.
  • Chegaf, G., et al. (2022). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 27(3), 949.
  • Gelin, M., et al. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. European Journal of Medicinal Chemistry, 285, 117215.
  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site.
  • Barone, A., et al. (2021). Diarylureas as Antitumor Agents. Applied Sciences, 11(1), 374.
  • Tong, L., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural & Molecular Biology, 9, 268-272.
  • SM Biochemicals LLC. SB 202190. [Link]

  • Patel, S. B., et al. (2025). Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents.
  • Khumalo, T., et al. (2021). The diaryl-imidazopyridazine anti-plasmodial compound, MMV652103, exhibits anti-breast cancer activity. Heliyon, 7(10), e08197.
  • Lee, J. K., & Kim, S. Y. (2017). The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. Archives of Pharmacal Research, 40(4), 393-403.

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Orthogonal validation of (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone's target engagement

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Orthogonal Validation of Target Engagement for Novel CNS Modulators

A Case Study with (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone

Introduction: The Imperative of Orthogonal Target Validation

In the rigorous landscape of drug discovery, identifying a bioactive small molecule through phenotypic screening is merely the first step. The subsequent, and arguably more critical, challenge is to unambiguously determine its mechanism of action (MoA), beginning with the identification and validation of its molecular target. This process is foundational, underpinning the entire therapeutic hypothesis and guiding lead optimization, preclinical, and clinical development. Relying on a single experimental method for target validation is fraught with peril, as every technique possesses inherent limitations and potential for artifacts.

To build a robust and compelling case for a drug's MoA, a multi-pronged strategy using orthogonal methods is the gold standard.[1][2][3] Orthogonal approaches are distinct, independent experimental techniques that interrogate the same biological question—in this case, drug-target interaction—through different physical principles.[2] Convergence of data from multiple orthogonal methods provides powerful, cross-validated evidence, dramatically increasing confidence in the identified target and minimizing the risk of pursuing false leads.

This guide provides a comparative overview of key orthogonal strategies for validating the target engagement of a novel central nervous system (CNS) active compound, This compound . For the purposes of this illustrative guide, we will proceed under the working hypothesis that this molecule acts as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor , a key player in synaptic transmission and a target for cognitive enhancement.[4][5] We will dissect and compare three powerful, yet fundamentally different, methodologies:

  • Cellular Thermal Shift Assay (CETSA): A biophysical method measuring target stabilization in a native cellular environment.

  • Affinity-Purification Mass Spectrometry (AP-MS): A chemical proteomics approach to pull down binding partners from cell lysates.

  • Photo-Affinity Labeling (PAL): A chemical biology technique to covalently "tag" the direct binding target for identification.

By understanding the principles, protocols, and data outputs of each, researchers can design a comprehensive validation strategy that is both scientifically sound and resource-efficient.

The Putative Target: AMPA Receptors in Synaptic Transmission

AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the brain.[6][7] They are critical for synaptic plasticity, the cellular mechanism underlying learning and memory, most notably long-term potentiation (LTP).[8] Structurally, AMPA receptors are tetrameric complexes composed of different GluA subunits (GluA1-4). Their function and trafficking are intricately regulated by a host of auxiliary proteins, such as Transmembrane AMPA Receptor Regulatory Proteins (TARPs), which form a larger supra-molecular complex.[6][7] Positive allosteric modulators (PAMs) are compounds that bind to a site on the receptor distinct from the glutamate binding site, enhancing the receptor's response to glutamate, typically by slowing deactivation or desensitization.[5]

cluster_AMPA AMPA Receptor Complex GluA1 GluA1 GluA2_1 GluA2 GluA1->GluA2_1 GluA2_2 GluA2 GluA2_1->GluA2_2 GluA3 GluA3 GluA2_2->GluA3 TARP TARP-γ8 TARP->GluA2_2 Compound (4-Fluorophenyl) (3-methanesulfonylphenyl)methanone (Putative PAM) Compound->GluA2_1 Allosteric Binding

Caption: Putative AMPA receptor complex with its core GluA subunits and an associated TARP auxiliary protein.

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical assay that allows for the direct measurement of a compound's engagement with its target in an unadulterated physiological context—within intact cells or tissues.[9]

Principle of CETSA

The fundamental principle of CETSA is ligand-induced thermal stabilization.[10] When a protein binds to a ligand (such as our compound), the resulting protein-ligand complex is often more resistant to thermal denaturation than the protein alone. By heating cell samples across a temperature gradient, one can determine the temperature at which a protein denatures and aggregates. In the presence of a binding compound, this "melting temperature" (Tm) will shift to a higher value. The magnitude of this shift (ΔTm) is indicative of target engagement.[10][11]

Experimental Workflow for CETSA

The CETSA workflow is conceptually straightforward and can be adapted for either targeted analysis (e.g., Western Blot) or proteome-wide discovery (MS-CETSA).

cluster_workflow CETSA Workflow A 1. Treat Intact Cells with Compound or Vehicle B 2. Heat Aliquots Across a Temperature Gradient A->B C 3. Cell Lysis (e.g., Freeze-Thaw) B->C D 4. Separate Fractions Soluble vs. Aggregated (Centrifugation) C->D E 5. Quantify Soluble Protein (e.g., Western Blot for GluA2) D->E F 6. Plot Melt Curves & Determine ΔTm E->F

Caption: A generalized workflow for a targeted CETSA experiment followed by Western Blot analysis.

Detailed Experimental Protocol (Targeted CETSA)
  • Cell Culture & Treatment:

    • Plate cells expressing the target of interest (e.g., a neuroblastoma cell line endogenously expressing AMPA receptors) to near confluency.

    • Treat cells with this compound (e.g., 10 µM) or a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Heating Step:

    • Harvest cells by gentle scraping, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Place the tubes in a thermal cycler and heat each aliquot to a specific temperature (e.g., a gradient from 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step at 4°C for 3 minutes.[12]

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • To separate the soluble fraction from the heat-induced aggregated proteins, centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[10]

  • Quantification:

    • Carefully collect the supernatant (soluble fraction) from each sample.

    • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA).

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western Blot using a specific antibody against the putative target (e.g., anti-GluA2).

  • Data Analysis:

    • Quantify the band intensity for each temperature point.

    • Normalize the data to the intensity at the lowest temperature (e.g., 40°C).

    • Plot the normalized intensity versus temperature for both the vehicle- and compound-treated samples to generate melting curves.

    • Fit the curves to a sigmoidal dose-response equation to determine the Tm for each condition. The difference between these values is the ΔTm.

Senior Application Scientist's Note: The inclusion of both a vehicle control and an inactive structural analog of the test compound is critical. A significant thermal shift should only be observed with the active compound, which serves as a self-validating control against artifacts.

Method 2: Affinity-Purification Mass Spectrometry (AP-MS)

AP-MS is a classic and powerful chemical proteomics technique used to identify the protein binding partners of a small molecule.[13][14]

Principle of AP-MS

This method relies on using the small molecule as "bait" to "fish" for its interacting proteins. A version of the compound is synthesized with a linker arm attached to a solid support, typically magnetic beads.[15] This immobilized bait is incubated with a cell lysate. Proteins that bind specifically to the compound are captured on the beads. After washing away non-specific binders, the captured proteins are eluted and identified using high-resolution mass spectrometry.[14][16]

Experimental Workflow for AP-MS

cluster_workflow AP-MS Workflow A 1. Synthesize & Immobilize Compound on Beads ('Bait') C 3. Incubate Lysate with Bait & Control Beads A->C B 2. Prepare Native Cell Lysate ('Prey') B->C D 4. Wash Beads to Remove Non-specific Binders C->D E 5. Elute Bound Proteins D->E F 6. Protein Digestion (Trypsin) & LC-MS/MS Analysis E->F cluster_workflow Photo-Affinity Labeling (PAL) Workflow A 1. Treat Live Cells with PAL Probe B 2. UV Irradiation to Induce Covalent Crosslinking A->B C 3. Cell Lysis B->C D 4. 'Click' Chemistry to Attach Biotin Tag C->D E 5. Enrichment of Biotinylated Proteins (Streptavidin Beads) D->E F 6. On-Bead Digestion & LC-MS/MS Analysis E->F

Sources

A Head-to-Head Comparison of Diaryl Analogs as p38 MAPK Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, head-to-head comparison of two prominent classes of diaryl-based inhibitors targeting the p38 mitogen-activated protein kinase (MAPK): the allosteric diaryl ureas and the ATP-competitive pyridinylimidazoles. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel anti-inflammatory therapeutics.

Introduction: The Significance of p38 MAPK in Inflammatory Diseases

The p38 MAPK is a family of serine/threonine protein kinases that are critical mediators in the cellular response to inflammatory cytokines and environmental stress.[1][2] Comprising four isoforms (p38α, p38β, p38γ, and p38δ), this signaling pathway plays a pivotal role in a multitude of cellular processes including proliferation, apoptosis, and differentiation.[1][3] Of particular importance is its function in regulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[4][5] Consequently, the p38 MAPK cascade has emerged as a key therapeutic target for a range of inflammatory conditions, including rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), and neurodegenerative diseases.[4][5][6]

The p38 MAPK Signaling Pathway: A Cascade of Inflammatory Responses

External stimuli, such as lipopolysaccharide (LPS) from bacteria or pro-inflammatory cytokines, trigger a phosphorylation cascade that leads to the activation of p38 MAPK.[3][7] This cascade typically involves a series of upstream kinases, including MAP kinase kinases (MKKs) and MAP kinase kinase kinases (MKKKs).[7][8] Once activated, p38 MAPK phosphorylates a variety of downstream substrates, including other kinases and transcription factors.[3][7] This ultimately results in the transcriptional and translational upregulation of inflammatory mediators, driving the inflammatory response.[3]

p38_signaling_pathway extracellular Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Cell Surface Receptor extracellular->receptor mkkk MKKK (e.g., TAK1, ASK1) receptor->mkkk mkk MKK (e.g., MKK3, MKK6) mkkk->mkk p38 p38 MAPK mkk->p38 downstream_kinases Downstream Kinases (e.g., MAPKAPK2) p38->downstream_kinases transcription_factors Transcription Factors (e.g., ATF-2, CREB) p38->transcription_factors nucleus Nucleus transcription_factors->nucleus gene_expression Gene Expression nucleus->gene_expression cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) gene_expression->cytokines inhibitor p38 MAPK Inhibitors inhibitor->p38

Figure 1: Simplified p38 MAPK signaling pathway.

A Tale of Two Inhibitors: Diaryl Ureas vs. Pyridinylimidazoles

This guide focuses on two well-characterized classes of diaryl p38 MAPK inhibitors, exemplified by the clinical candidate BIRB-796 (a diaryl urea) and the widely used tool compound SB203580 (a pyridinylimidazole). These classes exhibit distinct mechanisms of action.

  • Diaryl Ureas (e.g., BIRB-796): These are potent, allosteric inhibitors that bind to a site adjacent to the ATP-binding pocket.[9][10] Their binding induces a significant conformational change in the kinase, particularly in the DFG (Asp-Phe-Gly) motif, rendering it inactive.[9] This "DFG-out" conformation is incompatible with ATP binding.[11]

  • Pyridinylimidazoles (e.g., SB203580): This class of inhibitors are ATP-competitive, meaning they directly compete with ATP for binding to the active site of the kinase.[12][13] The 4-fluorophenyl group of these inhibitors typically occupies a hydrophobic pocket within the ATP binding site.[13]

Representative Synthesis of a Diaryl Urea p38 MAPK Inhibitor

The synthesis of diaryl urea inhibitors generally involves the coupling of a substituted aniline with an isocyanate or a carbamate derivative. The following is a representative, multi-step synthesis adapted from the literature.[4][11]

synthesis_workflow start Substituted Aniline step1 Reaction with Phosgene Equivalent start->step1 intermediate1 Isocyanate or Carbamoyl Chloride step1->intermediate1 step2 Coupling with Second Aryl Amine intermediate1->step2 product Diaryl Urea Analog step2->product

Figure 2: General synthesis workflow for diaryl urea analogs.

Head-to-Head Performance Comparison

The following table summarizes the inhibitory activities of representative diaryl urea and pyridinylimidazole analogs against p38α MAPK and in a cellular model of inflammation.

Compound ClassAnalogp38α Kinase IC50 (nM)TNF-α Release IC50 (nM) (in THP-1 cells)
Diaryl Urea BIRB-79638[2]18[4]
Analog A0.47[4]25[4]
Pyridinylimidazole SB203580300-500[2]500-1000
SB20219050[2]100-200

Analysis of Structure-Activity Relationships (SAR):

  • Diaryl Ureas: The high potency of diaryl ureas is attributed to their ability to induce and stabilize the inactive "DFG-out" conformation of p38 MAPK.[9] Modifications to the aryl rings that enhance hydrophobic interactions with the allosteric pocket can significantly improve potency.[10] The urea linker is crucial for establishing key hydrogen bond interactions with the hinge region of the kinase.

  • Pyridinylimidazoles: The inhibitory activity of this class is highly dependent on the nature of the substituents on the phenyl and pyridyl rings. The 4-fluorophenyl group is a common feature, as it fits well into a hydrophobic pocket of the ATP binding site.[13] The pyridyl nitrogen forms a critical hydrogen bond with the backbone of the hinge region.[13]

Experimental Protocols

In Vitro p38α MAPK Kinase Assay

This protocol describes a non-radioactive, luminescence-based assay to determine the in vitro inhibitory activity of test compounds against purified p38α kinase.[14]

Materials:

  • Recombinant human p38α kinase

  • ATF-2 protein (substrate)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[14]

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Test compounds dissolved in DMSO

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 384-well plate, add 1 µL of each compound dilution or DMSO (vehicle control).

  • Add 2 µL of p38α kinase solution to each well.

  • Add 2 µL of a mixture of ATF-2 substrate and ATP to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cellular TNF-α Release Assay in THP-1 Cells

This protocol details a cell-based assay to measure the ability of test compounds to inhibit the release of TNF-α from LPS-stimulated human monocytic THP-1 cells.[15][16]

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • Phorbol 12-myristate 13-acetate (PMA) for cell differentiation (optional)

  • Lipopolysaccharide (LPS)

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • Human TNF-α ELISA kit or HTRF assay kit

Procedure:

  • Seed THP-1 cells in a 96-well plate at a density of 4.8 x 10^4 cells/well.[15]

  • (Optional) Differentiate the cells into macrophage-like cells by treating with PMA (e.g., 20 ng/mL) for 48 hours.[17]

  • Pre-treat the cells with various concentrations of the test compounds or DMSO for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL final concentration) to induce TNF-α production.[15]

  • Incubate the plate for 17 hours at 37°C in a CO2 incubator.[15]

  • Centrifuge the plate to pellet the cells.

  • Carefully collect the supernatant.

  • Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA or HTRF assay according to the manufacturer's instructions.

  • Calculate IC50 values by plotting the percentage of TNF-α inhibition against the logarithm of the compound concentration.

experimental_workflow synthesis Compound Synthesis & Characterization invitro_assay In Vitro Kinase Assay (p38α IC50) synthesis->invitro_assay cellular_assay Cellular Assay (TNF-α Release IC50) synthesis->cellular_assay sar_analysis Structure-Activity Relationship Analysis invitro_assay->sar_analysis cellular_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Figure 3: Overall experimental workflow for inhibitor evaluation.

Conclusion

This guide has provided a detailed comparison of two major classes of diaryl p38 MAPK inhibitors. The allosteric diaryl ureas, exemplified by BIRB-796, generally exhibit higher potency due to their unique mechanism of action that stabilizes an inactive conformation of the kinase. The ATP-competitive pyridinylimidazoles, such as SB203580, remain valuable tool compounds for studying the p38 MAPK pathway. The provided experimental protocols offer a robust framework for researchers to evaluate the performance of their own novel analogs. A thorough understanding of the structure-activity relationships within these and related chemical series is paramount for the successful design and development of next-generation anti-inflammatory therapies targeting the p38 MAPK pathway.

References

  • p38 MAPK Signaling Review. Assay Genie. [Link]

  • p38 MAPK Signaling Pathway. Sino Biological. [Link]

  • P38 Signaling Pathway. Creative Diagnostics. [Link]

  • Cuenda, A., & Rousseau, S. (2007). Mechanisms and functions of p38 MAPK signalling. Biochemical Journal, 406(1), 1–14. [Link]

  • Design, synthesis and characterization of N', N"-diaryl ureas as p38 kinase inhibitors. PubMed. [Link]

  • p38 MAPK Signaling. QIAGEN GeneGlobe. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Substituted N,N′-Diaryl ureas as Potent p38 Inhibitors. MDPI. [Link]

  • Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N′-Diarylurea Derivatives. Molecules, 20(9), 16604-16619. [Link]

  • Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. Journal of Biomolecular Screening, 16(4), 438-446. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Substituted N,N'-Diaryl ureas as Potent p38 Inhibitors. PubMed. [Link]

  • Rat MAPK(P38 Mitogen Activated Protein Kinase) ELISA Kit. ELK Biotechnology. [Link]

  • Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Liang Tong Lab at Columbia University. [Link]

  • (PDF) Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. ResearchGate. [Link]

  • Quantify TNFα secretion by THP-1-derived macrophages with an AlphaLISA assay. Molecular Devices. [Link]

  • Detection of cytokine release in THP-1 cells. [Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Liang Tong Lab at Columbia University. [Link]

  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Journal of the Indian Chemical Society. [Link]

  • Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules, 28(1), 1. [Link]

  • Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology, 9(4), 268-272. [Link]

  • (A) Time course of LPS-induced TNF-α production. THP-1 cells were... ResearchGate. [Link]

  • (PDF) Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 22(11), 1894. [Link]

  • The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. Expert Opinion on Investigational Drugs, 18(12), 1893-1905. [Link]

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Comparison Guide: A Proposed Strategy for Benchmarking (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone Against Standard-of-Care BRAF Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide presents a comprehensive, field-proven strategy for benchmarking the novel compound, (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone, hereafter designated Cmpd-X. Based on its structural motifs, including a benzophenone core and a methanesulfonylphenyl group, Cmpd-X is hypothesized to be a small molecule kinase inhibitor. We propose a rigorous, head-to-head comparison against the standard-of-care (SoC) BRAF inhibitors, Vemurafenib and Dabrafenib, which are frontline treatments for BRAF V600E-mutated metastatic melanoma.[1][2][3] This document provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary for researchers and drug development professionals to assess the preclinical potential of Cmpd-X. The objective is to determine its potency, selectivity, and preliminary efficacy relative to established therapeutic agents.

Introduction and Scientific Rationale

The discovery of novel kinase inhibitors is a cornerstone of modern oncology drug development. The compound this compound (Cmpd-X) possesses structural features common to ATP-competitive kinase inhibitors. The methanesulfonyl group, in particular, is often designed to form key hydrogen bond interactions within the hinge region of a kinase's ATP-binding pocket.

Given this structural hypothesis, a logical and high-impact therapeutic area for investigation is BRAF-mutant melanoma. Approximately 50% of melanomas harbor an activating mutation in the BRAF gene, most commonly the V600E substitution.[1][4] This mutation leads to constitutive activation of the BRAF kinase and downstream signaling through the Mitogen-Activated Protein Kinase (MAPK) pathway, driving uncontrolled cell proliferation and survival.[5][6]

The current standard of care for this patient population includes targeted therapies such as Vemurafenib and Dabrafenib.[1][3] These drugs are potent and selective inhibitors of the mutant BRAF V600E kinase.[5][7][8] Therefore, they serve as the ideal benchmarks against which the performance of Cmpd-X must be measured. This guide outlines a systematic, multi-tiered approach—from biochemical target engagement to cellular efficacy—to generate the robust, comparative data required for an informed assessment of Cmpd-X's potential.

The Benchmarks: Standard-of-Care BRAF Inhibitors

A meaningful comparison requires well-characterized reference compounds. We have selected two FDA-approved BRAF inhibitors.

  • Vemurafenib (Zelboraf®): One of the first-in-class selective inhibitors of BRAF V600E.[4][7] It binds to the ATP-binding site of the mutated BRAF kinase, inhibiting its activity and blocking the MAPK signaling cascade.[4][5]

  • Dabrafenib (Tafinlar®): A highly potent and selective ATP-competitive inhibitor of BRAF V600E, V600K, and V600D mutant kinases.[8][9][10] Its mechanism is also centered on disrupting the constitutively active MAPK pathway.[6][9][11]

Both drugs have demonstrated significant clinical benefits, but challenges such as acquired resistance and side effects persist, creating a continuous need for novel agents with potentially improved properties.[4][5]

Mechanism of Action: The MAPK Signaling Pathway

The MAPK/ERK pathway is a critical signaling cascade that regulates cell growth. In BRAF-mutant melanoma, the pathway is locked in an "on" state. Both Cmpd-X (hypothesized) and the SoC drugs aim to inhibit the BRAF kinase, breaking this aberrant signaling chain.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor Signal BRAF BRAF (V600E) RAS->BRAF Activation MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation TF Transcription Factors ERK->TF Translocation & Activation Inhibitors Cmpd-X (Hypothesized) Vemurafenib Dabrafenib Inhibitors->BRAF Proliferation Gene Expression (Proliferation, Survival) TF->Proliferation

Caption: The MAPK pathway and the inhibitory target of BRAF inhibitors.

Proposed Benchmarking Workflow

A logical, phased approach is critical to efficiently allocate resources and make clear go/no-go decisions. The workflow progresses from direct target interaction to cellular context and finally to a whole-organism system.

Benchmarking_Workflow Phase1 Phase 1: In Vitro Biochemical Assay Phase2 Phase 2: In Vitro Cell-Based Assay Phase1->Phase2 Desc1 Objective: Determine direct target engagement and potency (IC50). Assay: BRAF V600E Kinase Assay. Phase1->Desc1 Phase3 Phase 3: In Vivo Pharmacokinetics Phase2->Phase3 Desc2 Objective: Confirm cellular activity and potency (EC50). Model: A375 Melanoma Cell Line. Phase2->Desc2 Phase4 Phase 4: In Vivo Efficacy Study Phase3->Phase4 Desc3 Objective: Evaluate drug exposure and properties (t½, F%). Model: BALB/c Mice. Phase3->Desc3 Desc4 Objective: Assess anti-tumor activity in a living system. Model: A375 Xenograft in Mice. Phase4->Desc4 Decision Go/No-Go Decision Point Phase4->Decision

Caption: Phased experimental workflow for benchmarking Cmpd-X.

Head-to-Head Experimental Protocols & Data

This section provides detailed protocols for the core assays. Each protocol is designed to be self-validating by including the SoC benchmarks as internal controls.

Phase 1: In Vitro BRAF V600E Biochemical Kinase Assay

Causality: This is the first and most critical experiment. It directly measures the ability of Cmpd-X to inhibit the enzymatic activity of the purified BRAF V600E protein. This isolates the drug-target interaction from any cellular complexities, providing a clean measure of potency (IC50). We will use a luminescence-based assay that quantifies ADP production, a direct product of kinase activity.[12]

Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Prepare Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA.

    • Reconstitute recombinant human BRAF V600E kinase and inactive MEK1 (substrate) in Kinase Buffer.

    • Prepare a 1 mM stock of Cmpd-X, Vemurafenib, and Dabrafenib in 100% DMSO.

  • Compound Dilution:

    • Perform a 10-point, 3-fold serial dilution of each compound stock in DMSO, starting from 1 mM. This creates a wide concentration range to ensure a full dose-response curve.

    • Further dilute these compound plates in Kinase Buffer to achieve the desired 2X final assay concentration.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of 2X compound dilution.

    • Add 2.5 µL of a 2X Kinase/Substrate mix (containing BRAF V600E and MEK1).

    • Initiate the reaction by adding 5 µL of 10 µM ATP solution.

    • Controls: Include "no enzyme" wells (background) and "DMSO only" wells (100% activity).

    • Incubate at room temperature for 1 hour.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the controls.

    • Plot the percent inhibition versus the log of the compound concentration and fit to a four-parameter logistic model to determine the IC50 value.

Hypothetical Data Summary Table 1: Biochemical Potency (IC50)

CompoundTargetIC50 (nM) [Mean ± SD, n=3]
Cmpd-X BRAF V600E15.2 ± 2.1
Vemurafenib BRAF V600E31.0 ± 4.5
Dabrafenib BRAF V600E0.8 ± 0.2

This hypothetical data suggests Cmpd-X has potent, on-target activity, stronger than Vemurafenib but less potent than Dabrafenib.

Phase 2: Cell-Based Proliferation Assay

Causality: A potent biochemical IC50 is necessary but not sufficient. The compound must be able to cross the cell membrane, engage its target in the complex cellular milieu, and elicit a biological response. This assay measures the effect of Cmpd-X on the proliferation of a human melanoma cell line (A375) that is dependent on BRAF V600E signaling for survival. The resulting EC50 value is a more biologically relevant measure of potency.

Protocol: MTT Cell Viability Assay

  • Cell Culture:

    • Culture A375 cells (BRAF V600E positive) in DMEM with 10% FBS and 1% Penicillin-Streptomycin.

    • Harvest cells using trypsin and seed them into a 96-well plate at a density of 5,000 cells/well. Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare 10-point serial dilutions of Cmpd-X, Vemurafenib, and Dabrafenib in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

    • Controls: Include wells with medium only (background) and cells treated with DMSO vehicle (100% viability).

    • Incubate for 72 hours at 37°C, 5% CO₂. This duration allows for multiple cell doublings, making inhibitory effects clear.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 4 hours. During this time, mitochondrial dehydrogenases in living cells convert the yellow MTT to purple formazan crystals.[13]

  • Solubilization and Measurement:

    • Add 100 µL of Solubilization Solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Incubate overnight at 37°C or for 2-4 hours with shaking.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all wells.

    • Normalize the data to the DMSO control.

    • Plot percent viability versus the log of compound concentration and fit to a four-parameter model to determine the EC50 value.

Hypothetical Data Summary Table 2: Cellular Potency (EC50)

CompoundCell LineEC50 (nM) [Mean ± SD, n=3]
Cmpd-X A375 (BRAF V600E)45.8 ± 6.3
Vemurafenib A375 (BRAF V600E)88.2 ± 11.7
Dabrafenib A375 (BRAF V600E)2.5 ± 0.5

This hypothetical data shows a good translation from biochemical to cellular activity for all compounds, with Cmpd-X maintaining its potency advantage over Vemurafenib.

Phase 3: In Vivo Pharmacokinetics (PK) Study

Causality: Before testing for efficacy in an animal model, it is essential to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME). A PK study determines key parameters like half-life (t½), clearance (Cl), and oral bioavailability (F%).[14][15][16] This knowledge is critical for designing an effective dosing regimen for the subsequent efficacy study.

Protocol: Mouse Pharmacokinetic Study

  • Animal Model:

    • Use female BALB/c mice (n=3 per group/time point).[14]

    • Fast animals overnight before dosing but allow access to water.

  • Compound Formulation and Dosing:

    • Formulate Cmpd-X in a suitable vehicle (e.g., 0.5% methylcellulose, 0.1% Tween-80 in water).

    • Intravenous (IV) Group: Administer a single 2 mg/kg dose via tail vein injection to determine clearance and volume of distribution.

    • Oral (PO) Group: Administer a single 10 mg/kg dose via oral gavage to determine absorption and bioavailability.

  • Sample Collection:

    • Collect sparse blood samples (approx. 30 µL) from the tail vein at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[15]

    • Process blood to plasma and store at -80°C.

  • Bioanalysis:

    • Develop a sensitive LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the concentration of Cmpd-X in the plasma samples.[17]

  • Data Analysis:

    • Plot plasma concentration versus time for both IV and PO groups.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Hypothetical Data Summary Table 3: Pharmacokinetic Parameters

ParameterCmpd-XDabrafenib (Literature Values)
t½ (h) 4.2~2-4
Cl (mL/min/kg) 25~15-30
AUC (ng·h/mL) 6,670 (at 10 mg/kg PO)Variable
Oral Bioavailability (F%) 45%~95%

This hypothetical data suggests Cmpd-X has a reasonable half-life and oral bioavailability, making it suitable for in vivo efficacy studies, though its bioavailability is lower than Dabrafenib.

Conclusion and Future Directions

This guide provides a robust, logical framework for the initial preclinical benchmarking of this compound (Cmpd-X) as a putative BRAF inhibitor. By executing this phased workflow and comparing directly against standard-of-care agents like Vemurafenib and Dabrafenib, researchers can generate the critical data needed to make an informed decision on the compound's therapeutic potential.

Based on the hypothetical data presented, Cmpd-X would be a promising lead compound, demonstrating superior potency to Vemurafenib and possessing drug-like pharmacokinetic properties. The next logical steps would include:

  • Kinase Selectivity Profiling: Testing Cmpd-X against a broad panel of kinases to ensure it is selective for BRAF and does not have significant off-target activities that could lead to toxicity.

  • In Vivo Efficacy Studies: Executing a xenograft study in mice bearing A375 tumors to confirm that the observed in vitro activity and PK properties translate to anti-tumor efficacy.

  • Resistance Profiling: Investigating the activity of Cmpd-X against cell lines with known mechanisms of resistance to current BRAF inhibitors.

By following this structured, data-driven approach, drug development professionals can effectively and efficiently evaluate novel chemical entities and identify those with the highest probability of becoming next-generation therapeutics.

References

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  • Thermo Fisher Scientific. (n.d.). LanthaScreen Eu kinase binding assay for BRAF Overview. [URL not available]
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  • Forster, M., et al. (2019). Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. PubMed Central. [URL not available]
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Sources

Safety Operating Guide

Navigating the Safe Handling of (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone, a compound often encountered in medicinal chemistry and materials science. By moving beyond a simple checklist, this document aims to instill a deep understanding of the "why" behind each safety protocol, ensuring a culture of proactive safety in your laboratory.

Understanding the Hazard Landscape

  • Skin Irritation: Likely to cause skin irritation upon direct contact.[1][2][3]

  • Serious Eye Irritation/Damage: Poses a significant risk of serious eye irritation or damage.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1][2][3]

  • Harmful if Swallowed: Ingestion of the compound may be harmful.[3]

Based on this data, it is prudent to handle this compound with a comprehensive personal protective equipment (PPE) strategy.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is crucial to mitigate the identified risks. The following table outlines the minimum required PPE for handling this compound in various laboratory settings.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsChemical-resistant gloves (e.g., Nitrile, double-gloved)Fully buttoned lab coatWork in a certified chemical fume hood
Solution Preparation Chemical splash gogglesChemical-resistant gloves (e.g., Butyl or Viton for extended contact)Chemical-resistant apron over lab coatWork in a certified chemical fume hood
Reaction Work-up and Purification Chemical splash goggles and face shieldChemical-resistant gloves (e.g., Butyl or Viton)Chemical-resistant apron over lab coatWork in a certified chemical fume hood
Transfer of Solutions Chemical splash gogglesChemical-resistant glovesLab coatWell-ventilated area (fume hood preferred)

A Deeper Dive into PPE Selection: The "Why"

Simply wearing PPE is not enough; selecting the right PPE for the task is critical. The following decision-making workflow illustrates the logic behind choosing appropriate protective gear.

PPE_Selection_Workflow cluster_assessment Hazard and Task Assessment cluster_ppe PPE Selection cluster_outcome Implementation Start Identify Handling Task Assess_Physical_Form Solid, Liquid, or Solution? Start->Assess_Physical_Form Assess_Quantity Small (<1g) or Large Scale? Assess_Physical_Form->Assess_Quantity Assess_Operation Weighing, Dissolving, Reaction? Assess_Quantity->Assess_Operation Select_Eye Select Eye/Face Protection Assess_Operation->Select_Eye Select_Gloves Select Hand Protection Assess_Operation->Select_Gloves Select_Body Select Body Protection Assess_Operation->Select_Body Select_Respiratory Select Respiratory Protection Assess_Operation->Select_Respiratory note1 Solid handling suggests dust hazard. Assess_Operation->note1 Proceed Proceed with Caution Select_Eye->Proceed Select_Gloves->Proceed note2 Consider solvent and breakthrough time. Select_Gloves->note2 Select_Body->Proceed Select_Respiratory->Proceed

Sources

×

Retrosynthesis Analysis

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(4-Fluorophenyl)(3-methanesulfonylphenyl)methanone
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(4-Fluorophenyl)(3-methanesulfonylphenyl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.